molecular formula C9H14O2 B3156664 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene CAS No. 83313-55-7

7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene

Cat. No.: B3156664
CAS No.: 83313-55-7
M. Wt: 154.21 g/mol
InChI Key: BWPDLOWPECZDAX-UHFFFAOYSA-N
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Description

7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene is a useful research compound. Its molecular formula is C9H14O2 and its molecular weight is 154.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-methyl-1,4-dioxaspiro[4.5]dec-7-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-8-3-2-4-9(7-8)10-5-6-11-9/h3H,2,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWPDLOWPECZDAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC2(C1)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene: Synthesis, Properties, and Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene, a spirocyclic compound with potential applications in organic synthesis. Due to the limited direct literature on this specific molecule, this document synthesizes information from established chemical principles and data from closely related analogues to present a predictive yet scientifically grounded resource for researchers, scientists, and professionals in drug development.

Introduction and Molecular Structure

7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene is a derivative of the 1,4-dioxaspiro[4.5]decane scaffold, which is found in various natural products and has been utilized as a key structural motif in the synthesis of complex molecules.[1][2] The core structure consists of a cyclohexane ring fused via a spiro-ketal linkage to a 1,3-dioxolane ring. The "-7-ene" suffix indicates the presence of a double bond within the cyclohexane ring, originating at position 7. The methyl group at position 7 further functionalizes this enol ether-like moiety.

The structural characteristics of the 1,4-dioxaspiro[4.5]decane skeleton have been a subject of interest, with studies indicating that the dioxolane ring typically adopts a twist conformation, while the cyclohexane ring assumes a chair form.[1] This conformational arrangement influences the reactivity and stereochemical outcomes of reactions involving this scaffold.

Physicochemical Properties

PropertyPredicted ValueBasis for Prediction
Molecular Formula C9H14O2Calculated from structure
Molecular Weight 154.21 g/mol Calculated from structure
Appearance Colorless to pale yellow liquidInferred from similar organic molecules
Boiling Point ~180-200 °C at 760 mmHgExtrapolated from related spiroketals
Density ~1.05 g/cm³Based on similar cyclic ethers and ketals
Solubility Soluble in common organic solvents (e.g., diethyl ether, dichloromethane, acetone); sparingly soluble in waterGeneral solubility of ethers and ketals

Synthesis of 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene

The most logical and direct synthetic route to 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene is through the acid-catalyzed ketalization of 3-methylcyclohex-2-en-1-one with ethylene glycol. This reaction is a well-established method for the protection of carbonyl groups and the formation of cyclic ketals.[3][4][5]

The mechanism involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from one of the hydroxyl groups of ethylene glycol to form a hemiketal intermediate. Subsequent protonation of the hemiketal's hydroxyl group and elimination of a water molecule generates an oxocarbenium ion. Finally, an intramolecular nucleophilic attack by the second hydroxyl group of the ethylene glycol moiety, followed by deprotonation, yields the spiro-ketal product. The removal of water during the reaction is crucial to drive the equilibrium towards the formation of the ketal.

Proposed Synthetic Workflow

Synthetic Workflow Synthesis of 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene reagents 3-Methylcyclohex-2-en-1-one + Ethylene Glycol reaction Acid Catalyst (e.g., p-TsOH) Toluene, Dean-Stark Apparatus Reflux reagents->reaction workup Aqueous Workup (NaHCO3 wash, Brine wash) reaction->workup purification Drying (Na2SO4) Filtration Solvent Evaporation workup->purification final_product Purification by Distillation or Chromatography purification->final_product product 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene final_product->product

Caption: Proposed synthetic workflow for 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene.

Detailed Experimental Protocol (Hypothetical)
  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-methylcyclohex-2-en-1-one (1.0 eq), ethylene glycol (1.2 eq), a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq), and toluene as the solvent.

  • Reaction Execution: Heat the mixture to reflux and monitor the azeotropic removal of water in the Dean-Stark trap. Continue heating until no more water is collected, indicating the completion of the reaction.

  • Workup: Allow the reaction mixture to cool to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it sequentially with water and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the toluene. The crude product can then be purified by vacuum distillation or column chromatography on silica gel to afford the pure 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene.

Predicted Spectroscopic Characterization

The structural features of 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene would give rise to a distinct spectroscopic signature.

  • ¹H NMR: The spectrum is expected to show a singlet for the vinylic proton, a singlet for the methyl protons attached to the double bond, and multiplets for the methylene protons of the cyclohexane and dioxolane rings.

  • ¹³C NMR: The spectrum should display signals for the spiro-carbon, the two carbons of the double bond (one quaternary and one methine), the methyl carbon, and the methylene carbons of the both rings.

  • IR Spectroscopy: Key absorption bands would include C-H stretching frequencies, a C=C stretching frequency for the double bond, and strong C-O stretching frequencies characteristic of the ketal functionality.[6]

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of ethylene oxide or other characteristic fragments from the spirocyclic system.

Reactivity and Potential Applications

The reactivity of 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene is primarily dictated by the enol ether-like double bond and the ketal functionality.

Ketal Hydrolysis

The ketal group is stable under basic and neutral conditions but is readily hydrolyzed back to the parent ketone, 3-methylcyclohex-2-en-1-one, in the presence of aqueous acid.[6] This property makes the 1,3-dioxolane group an excellent protecting group for ketones in multi-step syntheses.

Reactivity Key Reactivity of 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene start 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene hydrolysis Aqueous Acid (e.g., HCl, H2SO4) start->hydrolysis product 3-Methylcyclohex-2-en-1-one + Ethylene Glycol hydrolysis->product

Caption: Hydrolytic cleavage of the ketal functionality.

Reactions of the Double Bond

The electron-rich double bond of the enol ether moiety is susceptible to electrophilic attack. Reactions such as halogenation, hydrohalogenation, and epoxidation could potentially occur at this position, leading to further functionalization of the cyclohexane ring.

Potential Applications
  • Protecting Group: As discussed, the primary application of this type of spiro-ketal is as a protecting group for the carbonyl functionality of 3-methylcyclohex-2-en-1-one, allowing for selective reactions at other sites of a molecule.

  • Synthetic Intermediate: The functionalized spirocyclic system can serve as a versatile intermediate in the synthesis of more complex molecules, including natural products and pharmacologically active compounds.[1][7] The stereochemistry of the spiro-center can be controlled or utilized to direct subsequent transformations.

  • Bioactive Scaffolds: Spiro-ketals are present in a number of biologically active natural products. Derivatives of 7-Methyl-1,4-dioxaspiro[4.5]decane have been investigated for their potential pharmacological activities.[7]

Conclusion

7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene, while not extensively documented, represents a molecule of significant interest from a synthetic chemistry perspective. Its preparation via the straightforward ketalization of a readily available starting material, combined with the versatile reactivity of its enol ether and ketal functionalities, makes it a valuable building block for organic synthesis. The predictive analysis presented in this guide, based on fundamental principles and data from related structures, provides a solid foundation for researchers and scientists to explore the chemistry and potential applications of this spirocyclic compound.

References

  • [A modified synthesis of (±)-(E)-7-methyl-1,6-dioxaspiro[5][7]decane - SciSpace]([Link])

Sources

An In-depth Technical Guide to 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene, a valuable heterocyclic intermediate in organic synthesis. While this specific compound is not widely cataloged with a dedicated CAS number, its structural motif is of significant interest in the synthesis of complex natural products and pharmacologically active molecules. This document details the compound's structure and properties, proposes a robust synthetic pathway from a commercially available precursor, outlines methods for its characterization, and explores its potential applications in drug discovery and development. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block.

Compound Identification and Structure

7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene is a spirocyclic compound featuring a cyclohexene ring fused with a 1,3-dioxolane ring. The dioxolane group serves as a protective ketal for a ketone at the C-1 position of the cyclohexane ring system. The defining features are the endocyclic double bond between C-7 and C-8 and a methyl group at the C-7 position.

As of the date of this publication, a specific CAS Registry Number for 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene has not been prominently indexed in major chemical databases. However, its precursors and related structures are well-documented.

Caption: Chemical structure of 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene.

Physicochemical and Spectroscopic Properties

Quantitative experimental data for 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene is sparse due to its nature as a synthetic intermediate rather than a commercial product. The table below summarizes its core attributes and predicted spectroscopic characteristics, which are essential for its identification following synthesis.

PropertyValueSource/Method
CAS Number Not Indexed-
Molecular Formula C₉H₁₄O₂-
Molecular Weight 154.21 g/mol Calculated
Appearance Colorless oil (Predicted)-
Boiling Point Not Available-
¹H NMR (Predicted) δ ~5.5-5.8 (1H, m, vinylic H at C8), ~3.9 (4H, s, dioxolane -OCH₂CH₂O-), ~1.7 (3H, s, methyl group at C7), 1.5-2.5 (6H, m, aliphatic protons)Standard chemical shift estimation
¹³C NMR (Predicted) δ ~135-140 (C7, quaternary alkene), ~120-125 (C8, alkene CH), ~108 (C5, spiroketal), ~64 (dioxolane -OCH₂CH₂O-), ~20-40 (aliphatic carbons), ~20 (methyl carbon)Standard chemical shift estimation[1][2]
IR Spectroscopy (Predicted) ~2950-2850 cm⁻¹ (C-H stretch), ~1670 cm⁻¹ (C=C stretch, weak), ~1100 cm⁻¹ (C-O stretch, strong)Group frequency analysis
Mass Spec (EI, Predicted) m/z 154 (M⁺), fragments from loss of ethylene, C₂H₄OStandard fragmentation patterns

Proposed Synthesis and Characterization

The most logical and efficient synthesis of 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene proceeds from the commercially available ketone, 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one (CAS: 702-69-2).[3] A Shapiro reaction, which converts a ketone to an alkene via a tosylhydrazone intermediate, is the method of choice. This reaction is well-established for generating less-substituted alkenes from hindered ketones.

Rationale for Method Selection: The Shapiro reaction offers excellent regioselectivity. Deprotonation of the tosylhydrazone occurs at the less-hindered α-carbon (C-7), leading to the desired C7-C8 double bond. This avoids the formation of the alternative, more substituted C8-C9 alkene, which might be favored under other elimination conditions. The use of strong, non-nucleophilic bases like organolithium reagents is standard and effective.

synthesis_workflow start 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one (CAS: 702-69-2) reagent1 Tosylhydrazide (TsNHNH₂) Ethanol, cat. acid start->reagent1 intermediate Tosylhydrazone Intermediate reagent1->intermediate reagent2 2.2 eq. n-Butyllithium (n-BuLi) THF, -78 °C to 0 °C intermediate->reagent2 product 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene reagent2->product workup Aqueous Workup (e.g., sat. NH₄Cl) product->workup purification Silica Gel Chromatography workup->purification final_product Purified Product purification->final_product

Caption: Proposed synthetic workflow for 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene.

Detailed Experimental Protocol

Step 1: Formation of the Tosylhydrazone

  • To a solution of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one (1.0 eq) in anhydrous ethanol (0.5 M), add p-toluenesulfonhydrazide (1.1 eq).

  • Add 3-4 drops of concentrated hydrochloric acid as a catalyst.

  • Stir the mixture at room temperature for 12-16 hours or until TLC analysis indicates complete consumption of the starting ketone.

  • The tosylhydrazone product often precipitates from the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. If it remains in solution, concentrate the solvent and purify by recrystallization.

Step 2: Shapiro Elimination

  • Suspend the dried tosylhydrazone (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) in a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen).

  • Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.2 eq, as a solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise significantly. A color change (typically to yellow or orange) indicates dianion formation.

  • After the addition is complete, allow the reaction mixture to slowly warm to 0 °C and then to room temperature, stirring for 4-6 hours. The reaction progress can be monitored by TLC.

  • Upon completion, cool the reaction back to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Step 3: Purification and Characterization

  • Purify the crude oily residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene.

  • Crucial Self-Validation: The identity and purity of the final product must be confirmed using the analytical methods outlined in Section 2 (¹H NMR, ¹³C NMR, IR, and MS). The disappearance of the ketone carbonyl signal in IR and the appearance of characteristic vinylic and methyl signals in NMR spectra are key indicators of successful synthesis.

Applications in Research and Drug Development

The 1,4-dioxaspiro[4.5]decane scaffold is a cornerstone in modern organic synthesis, primarily functioning as a robust protecting group for a cyclohexanone carbonyl. This protection strategy is vital in multi-step syntheses of complex molecules where the ketone functionality must be masked to prevent unwanted side reactions.

Role as a Versatile Synthetic Intermediate: The title compound, 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene, is not just a protected ketone but also a functionalized alkene. This dual character makes it a powerful intermediate for building molecular complexity. The ethylene ketal is stable to a wide range of non-acidic reagents, including organometallics, hydrides, and oxidizing agents, allowing for selective modification at the double bond.

applications cluster_reactions Alkene Functionalization start 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene epoxidation Epoxidation (e.g., m-CPBA) start->epoxidation dihydroxylation Dihydroxylation (e.g., OsO₄) start->dihydroxylation ozonolysis Ozonolysis (O₃, then DMS) start->ozonolysis deprotection Acidic Hydrolysis (e.g., HCl/H₂O) epoxidation->deprotection dihydroxylation->deprotection ozonolysis->deprotection final_product Highly Functionalized Cyclohexanone Derivatives deprotection->final_product

Caption: Synthetic utility of the spiroketal as a protecting group.

Relevance in Natural Product and Medicinal Chemistry:

  • Natural Product Synthesis: The highly functionalized cyclohexane unit is a common feature in many natural products, including terpenoids and steroids. For instance, derivatives of the 7-methyl-1,4-dioxaspiro[4.5]decane skeleton are key intermediates in synthetic approaches to the potent anticancer agent Paclitaxel.[4]

  • Drug Discovery Scaffolds: The spirocyclic core is considered a "privileged scaffold" in medicinal chemistry. It imparts a rigid, three-dimensional structure that can improve binding affinity and selectivity for biological targets. The parent structure, 1,4-dioxaspiro[4.5]decane, is a building block for potent analgesic compounds and probes for studying the dopamine reuptake complex.[5]

Safety and Handling

No specific safety data sheet (SDS) exists for 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene. General precautions for handling volatile organic compounds in a laboratory setting are required.

  • Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Reagent Hazards: The proposed synthesis involves pyrophoric (n-butyllithium) and corrosive (acid catalyst) reagents. Handle with extreme care according to established laboratory safety protocols.

  • Precursor Safety: The starting material, 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one, is classified as harmful if swallowed and causes skin and eye irritation.[3] Assume the product has a similar hazard profile.

Always consult the SDS for all reagents used in the synthesis and conduct a thorough risk assessment before beginning any experimental work.

References

  • Wu, Y., & Ohlsson, E. (1993). A Modified Synthesis of (±)-(E)-7-Methyl-1,6-dioxaspiro[6]decane. Acta Chemica Scandinavica, 47, 422-424. [Link]

  • Oishi, T., et al. (2015). Crystal structure of (±)-(7RS,8SR)-7-methyl-1,4-dioxaspiro[4.5]decane-7,8-diol. Acta Crystallographica Section E, 71(Pt 10), o833–o834. [Link]

  • SpectraBase. (n.d.). 7-Methyl-1,4-dioxaspiro-[4.5]-decane-7-propionaldehyde. SpectraBase. [Link]

  • NIST. (n.d.). 1,6-dioxaspiro[6] decane, 7-methyl. NIST Chemistry WebBook. [Link]

  • ChemSrc. (2025). methyl 1,4-dioxaspiro[4.5]dec-7-ene-8-carboxylate. Chemical Synthesis Database. [Link]

  • PubChem. (n.d.). 1,4-Dioxaspiro(4.5)decane. PubChem. [Link]

  • ResearchGate. (n.d.). 1H and 13C NMR Spectroscopic Data. ResearchGate. [Link]

  • PubChem. (n.d.). 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one. PubChem. [Link]

  • MDPI. (2025). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance... MDPI. [Link]

  • U.S. Environmental Protection Agency. (2025). 1,4-Dioxaspiro[4.5]decane, 2-methyl-. SRS. [Link]

  • Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid... Preprints.org. [Link]

Sources

7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene: Structural Architecture and Synthetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene (CAS 83313-55-7) represents a critical protected intermediate in organic synthesis, specifically serving as the ethylene acetal of 3-methyl-2-cyclohexen-1-one.[1] Its significance lies not merely in its role as a masked ketone but in the regiochemical migration of the double bond that accompanies its formation. This guide provides a comprehensive technical analysis of its molecular structure, the thermodynamics of its synthesis, spectroscopic identification, and its application as a scaffold in the total synthesis of terpenes and pharmaceutical intermediates.

Structural Analysis & Nomenclature

The Spiro Framework

The molecule features a spiro[4.5]decane skeleton, where a five-membered dioxolane ring is fused to a six-membered cyclohexene ring at a single carbon atom (C5).

  • Spiro Carbon (C5): The tetrahedral center connecting the protective group (acetal) and the reactive carbocycle.

  • Ring A (1,3-Dioxolane): Derived from ethylene glycol, this ring acts as a robust protecting group for the carbonyl functionality, stable to basic and nucleophilic conditions.

  • Ring B (Cyclohexene): Contains the alkene functionality.

  • Numbering Logic:

    • The dioxolane oxygen atoms occupy positions 1 and 4.

    • The spiro carbon is position 5.

    • The cyclohexene ring is numbered 6 through 10.

    • 7-Methyl-7-ene: The double bond is located between C7 and C8, with a methyl substituent at C7.

Regiochemistry: The Deconjugation Phenomenon

A critical structural feature is the position of the double bond. While the precursor, 3-methyl-2-cyclohexen-1-one, is an


-unsaturated ketone (conjugated), the acetalization process under acidic conditions typically yields the deconjugated 

-unsaturated acetal (the 7-ene isomer).
  • Thermodynamic Driver: In the acetal form, the

    
     hybridization of the original carbonyl carbon (C1) is converted to 
    
    
    
    (C5). This change disrupts the conjugation of the original enone system. Consequently, the double bond migrates to the more substituted position (C7-C8) or the position that minimizes torsional strain within the chair-like conformation of the cyclohexene ring.
  • Stereoelectronics: The C7=C8 double bond is trisubstituted, imparting greater stability (Zaitsev's rule) compared to the alternative isomers, making the 7-ene the thermodynamic product.

Synthetic Pathways and Mechanism[2]

Protocol: Acid-Catalyzed Acetalization with Migration

The synthesis employs a Dean-Stark apparatus to drive the equilibrium forward by removing water.

  • Substrate: 3-Methyl-2-cyclohexen-1-one.[2]

  • Reagents: Ethylene glycol (1.2–1.5 eq), p-Toluenesulfonic acid (pTSA, cat.).

  • Solvent: Toluene or Benzene (azeotropic water removal).

  • Conditions: Reflux, 3–6 hours.

Step-by-Step Methodology:

  • Charge: Combine ketone, ethylene glycol, and pTSA in a round-bottom flask equipped with a magnetic stir bar.

  • Reflux: Attach a Dean-Stark trap filled with solvent and a reflux condenser. Heat to vigorous reflux.

  • Monitoring: Monitor water collection in the trap. Reaction completion is indicated by the cessation of water evolution and TLC analysis (disappearance of UV-active enone spot).

  • Workup: Cool to room temperature. Wash with saturated

    
     (to neutralize acid and prevent hydrolysis) and brine.
    
  • Purification: Dry over

    
    , concentrate, and purify via vacuum distillation or flash chromatography (typically Hexanes/EtOAc).
    
Mechanistic Insight

The reaction proceeds via an oxocarbenium ion intermediate. The migration of the double bond is not accidental but a result of reversible protonation/deprotonation events favored by the stability of the resulting acetal.

SynthesisMechanism Substrate 3-Methyl-2-cyclohexen-1-one (Conjugated Enone) Inter1 Hemiacetal Intermediate Substrate->Inter1 + Ethylene Glycol + H+ Inter2 Oxocarbenium Ion Inter1->Inter2 - H2O Migration H+ Shift / Isomerization (Deconjugation) Inter2->Migration Reversible Product 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene (Thermodynamic Product) Migration->Product - H+

Figure 1: Mechanistic pathway showing the conversion of the conjugated enone to the deconjugated spiro-acetal.

Spectroscopic Characterization

Accurate identification relies on distinguishing the acetal from the starting enone.

TechniqueParameterObserved ValueStructural Assignment
1H NMR

5.40–5.45 ppm
Multiplet (1H)C8-H Vinyl Proton . Indicates trisubstituted alkene.[3]

3.95–4.05 ppm
Multiplet (4H)-OCH2CH2O- . Characteristic ethylene acetal signal.

1.65–1.75 ppm
Singlet/Broad (3H)C7-CH3 . Methyl group on the double bond.[4]
IR 1670 cm⁻¹Absent Disappearance of conjugated C=O stretch (Enone).
1050–1150 cm⁻¹Strong BandsC-O-C . Cyclic ether stretching vibrations.
13C NMR

108–110 ppm
Quaternary CC5 (Spiro Carbon) . Characteristic of acetal carbon.

130–135 ppm
Quaternary CC7 . Alkene carbon bearing methyl.[1][2][3][5][6][7][8]

120–125 ppm
CHC8 . Vinyl methine.

Data Integrity Note: The presence of a vinyl proton signal at ~5.4 ppm is the definitive confirmation of the 7-ene isomer. If the double bond remained at the 6,7-position (tetrasubstituted), no vinyl proton would be observed.

Reactivity Profile & Applications

The 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene scaffold is a versatile "chiral blank" or functionalization handle.

Selective Functionalization

The acetal group locks the conformation of the ring and electronically deactivates the system compared to the enone, allowing for chemoselective reactions at the alkene.

  • Epoxidation: Reaction with m-CPBA yields the epoxide. The stereochemistry is directed by the pseudo-axial or pseudo-equatorial orientation of the acetal oxygens, often favoring trans-attack relative to the bulky acetal group.

  • Hydroboration-Oxidation: Allows for the introduction of hydroxyl groups at C8, accessing trans-diols or amino-alcohol precursors.

  • Simmons-Smith Cyclopropanation: Converts the alkene into a cyclopropane ring, a common motif in terpene synthesis (e.g., carene derivatives).

Hydrolysis (Deprotection)

The acetal is acid-labile. Treatment with dilute HCl or aqueous acetic acid restores the ketone. Notably, upon hydrolysis, the double bond often migrates back to the thermodynamically favored conjugated position (


-unsaturated), regenerating 3-methyl-2-cyclohexen-1-one.

Reactivity cluster_reactions Core 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene Epox Epoxidation (m-CPBA) Core->Epox Oxidation Hydro Acid Hydrolysis (HCl/H2O) Core->Hydro Deprotection Cyclo Cyclopropanation (Zn/Cu, CH2I2) Core->Cyclo Simmons-Smith Prod_Epox Spiro-Epoxide (Stereodefined) Epox->Prod_Epox Prod_Hydro 3-Methyl-2-cyclohexen-1-one (Conjugation Restored) Hydro->Prod_Hydro Isomerization Prod_Cyclo Spiro-Cyclopropane Derivative Cyclo->Prod_Cyclo

Figure 2: Divergent reactivity pathways demonstrating the utility of the spiro-alkene scaffold.

References

  • Keio University. (2015). Synthesis of Paclitaxel Intermediates: NMR Characterization of Spiro-acetals. Keio University Repository. Retrieved March 5, 2026, from [Link]

  • National Institutes of Health (NIH). (2015). Crystal structure of (±)-(7RS,8SR)-7-methyl-1,4-dioxaspiro[4.5]decane-7,8-diol. PubMed Central. Retrieved March 5, 2026, from [Link]

  • SpectraBase. (n.d.). 13C NMR Spectrum of Ethyl 7-methyl-1,4-dioxaspiro[4.5]dec-7-ene-8-carboxylate (Related Analog). Retrieved March 5, 2026, from [Link]

  • Wu, Y., & Ohlsson, E. (1993).[6] A Modified Synthesis of (±)-(E)-7-Methyl-1,6-dioxaspiro[4,5]decane. Acta Chemica Scandinavica. Retrieved March 5, 2026, from [Link]

Sources

7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene synthesis pathway

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene

This guide provides a detailed exploration of the synthetic pathway to 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene, a valuable spiroketal intermediate. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying chemical principles, justify experimental choices, and provide a framework for successful synthesis and scale-up.

Introduction and Strategic Importance

Spiroketals are a privileged structural motif found in numerous natural products and pharmaceuticals.[1] The rigid, three-dimensional architecture of the spirocyclic system allows for precise conformational locking of functional groups, making it an invaluable scaffold in rational drug design. 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene serves as a key building block, incorporating a protected ketone and a reactive alkene moiety. This protection strategy is fundamental in multi-step syntheses, allowing for selective transformations on other parts of a molecule without interference from a highly reactive carbonyl group.[2] The subsequent deprotection under acidic conditions can regenerate the ketone, making this a robust and reversible synthetic tool.

The primary and most direct route to this compound is the acid-catalyzed ketalization of its corresponding ketone precursor, 4-Methylcyclohex-3-en-1-one.[3][] This approach is favored for its high efficiency, atom economy, and procedural simplicity.

Primary Synthesis Pathway: Acid-Catalyzed Ketalization

The core of this synthesis is the equilibrium reaction between a ketone and a diol to form a cyclic ketal. From a strategic standpoint, this reaction is a cornerstone of carbonyl chemistry, employed ubiquitously as a protecting group strategy.

Principle and Mechanism

The formation of 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene from 4-Methylcyclohex-3-en-1-one and ethylene glycol is a reversible, acid-catalyzed process.[5] The reaction proceeds via a hemiacetal intermediate. To ensure a high yield of the desired ketal, the equilibrium must be shifted towards the product side. According to Le Châtelier's principle, this is achieved by actively removing the water byproduct as it is formed.[2]

The mechanism unfolds in several distinct, reversible steps:

  • Protonation: The carbonyl oxygen of the cyclohexenone is protonated by the acid catalyst (e.g., p-toluenesulfonic acid, TsOH), significantly increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack (1): A hydroxyl group from ethylene glycol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the newly added, positively charged oxygen to one of the existing hydroxyl groups, converting it into a good leaving group (H₂O).

  • Dehydration: The lone pair on the remaining hydroxyl group assists in the elimination of a water molecule, forming a resonance-stabilized oxonium ion.

  • Nucleophilic Attack (2) - Ring Closure: The second hydroxyl group of the ethylene glycol moiety performs an intramolecular attack on the electrophilic carbon of the oxonium ion, closing the five-membered dioxolane ring.

  • Deprotonation: A weak base (e.g., the solvent or the conjugate base of the catalyst) removes the final proton from the oxonium ion, yielding the neutral spiroketal product and regenerating the acid catalyst.[2][5]

// Nodes Start [label="4-Methylcyclohex-3-en-1-one\n+ Ethylene Glycol"]; Protonation [label="1. Protonation of Carbonyl\n(Acid Catalyst, H+)"]; ActivatedKetone [label="Activated Oxocarbenium Ion"]; Attack1 [label="2. Nucleophilic Attack\n(by Ethylene Glycol)"]; Hemiacetal [label="Tetrahedral Hemiacetal\nIntermediate"]; ProtonTransfer [label="3. Proton Transfer"]; ProtonatedHemiacetal [label="Protonated Hemiacetal"]; Dehydration [label="4. Elimination of Water"]; OxoniumIon [label="Resonance-Stabilized\nOxonium Ion"]; RingClosure [label="5. Intramolecular\nNucleophilic Attack"]; ProtonatedKetal [label="Protonated Spiroketal"]; Deprotonation [label="6. Deprotonation"]; Product [label="7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Protonation; Protonation -> ActivatedKetone [label="Fast"]; ActivatedKetone -> Attack1; Attack1 -> Hemiacetal; Hemiacetal -> ProtonTransfer; ProtonTransfer -> ProtonatedHemiacetal; ProtonatedHemiacetal -> Dehydration [label="Forms H₂O"]; Dehydration -> OxoniumIon; OxoniumIon -> RingClosure [label="Ring Formation"]; RingClosure -> ProtonatedKetal; ProtonatedKetal -> Deprotonation [label="Regenerates H+"]; Deprotonation -> Product; } caption="Mechanism of Acid-Catalyzed Spiroketalization"

Detailed Experimental Protocol

This protocol is a representative procedure synthesized from established chemical principles for ketal formation.

Materials & Reagents

ReagentFormulaMW ( g/mol )Molarity/DensityAmountMoles (mmol)
4-Methylcyclohex-3-en-1-oneC₇H₁₀O110.150.97 g/mL10.0 g90.8
Ethylene GlycolC₂H₆O₂62.071.11 g/mL8.45 g (7.6 mL)136.2 (1.5 eq)
p-Toluenesulfonic acid (TsOH·H₂O)C₇H₁₀O₄S190.22-173 mg0.91 (0.01 eq)
TolueneC₇H₈-0.87 g/mL150 mL-

Procedure

  • Setup: Assemble a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser. Add a magnetic stir bar to the flask.

  • Charging Reagents: To the flask, add 4-Methylcyclohex-3-en-1-one (10.0 g, 90.8 mmol), toluene (150 mL), ethylene glycol (7.6 mL, 136.2 mmol), and p-toluenesulfonic acid monohydrate (173 mg, 0.91 mmol).

    • Causality Insight: Toluene is chosen as the solvent because it is non-polar and forms an azeotrope with water, facilitating its removal via the Dean-Stark trap. A slight excess of ethylene glycol (1.5 equivalents) is used to help drive the reaction equilibrium forward.

  • Reaction: Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. The denser water will separate to the bottom of the trap while the toluene will overflow back into the reaction flask. Continue refluxing until water ceases to collect in the trap (typically 3-5 hours).

    • Causality Insight: The continuous removal of water is the critical step that prevents the reverse reaction (hydrolysis of the ketal) and ensures the reaction proceeds to completion.

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

    • Causality Insight: The sodium bicarbonate wash is essential to neutralize the acidic catalyst (TsOH), preventing potential product degradation or hydrolysis during concentration.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is typically of high purity. If necessary, further purification can be achieved by vacuum distillation to yield 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene as a clear, colorless oil.

G cluster_0 Reaction Phase cluster_1 Workup & Isolation cluster_2 Purification reagents 1. Charge Flask (Ketone, Glycol, TsOH, Toluene) reflux 2. Reflux with Dean-Stark (Remove H₂O, ~4h) reagents->reflux cool 3. Cool to RT reflux->cool wash 4. Quench & Wash (NaHCO₃, Brine) cool->wash dry 5. Dry Organic Layer (Na₂SO₄) wash->dry concentrate 6. Concentrate (Rotary Evaporator) dry->concentrate distill 7. Vacuum Distillation (If required) concentrate->distill product Pure Product distill->product

Alternative and Modern Synthetic Approaches

While classical ketalization is robust, the field of organic synthesis continuously evolves. For substrates that may be sensitive to acidic conditions, or for specialized applications, alternative methods are being developed.

  • Transition-Metal Catalysis: Various methods using transition metals have been developed to construct spiroketals, often offering high diastereoselectivity. These routes, however, can be more costly and may not be necessary for this particular target.[6]

  • Electrosynthesis: A novel approach termed "eSpiro" utilizes the anodic oxidation of malonic acids to generate spiroketals. This method avoids hazardous reagents and offers a sustainable alternative to traditional acid-catalyzed cyclizations, though it requires specialized electrochemical equipment.[6]

These advanced methods highlight the ongoing innovation in synthetic chemistry but underscore the efficiency and practicality of the traditional acid-catalyzed pathway for the synthesis of 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene.

Conclusion

The synthesis of 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene is most effectively achieved through the acid-catalyzed reaction of 4-Methylcyclohex-3-en-1-one with ethylene glycol. The success of this well-established protocol hinges on the critical principle of water removal to drive the reaction equilibrium to completion. The procedure is high-yielding, uses readily available and inexpensive reagents, and is amenable to scale-up, making it an exemplary transformation for both academic and industrial applications. This guide provides the necessary technical details and mechanistic understanding for researchers to confidently execute and adapt this valuable synthetic procedure.

References

  • Deslongchamps, P., Rowan, D. D., & Pothier, N. (1981). The acid-catalyzed oxido-reduction of spiroketals. Evidence for stereoelectronic control in hydride transfer to cyclic oxenium ions. Canadian Journal of Chemistry, 59(19), 2787-2799. Available at: [Link]

  • Perrin, C. (2018). Epimerization of spiroacetals through acid-catalyzed heterolysis. ResearchGate. Available at: [Link]

  • Triacca, M., Reens, C. D., Stephen, H., & Lam, K. (2025). eSpiro: A scalable and sustainable electrosynthetic route to spiroketals via anodic oxidation of malonic acids. Royal Society of Chemistry. Available at: [Link]

  • Ashenhurst, J. (2010). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. Available at: [Link]

  • PubChem. (n.d.). 4-Methylcyclohex-3-en-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cyclohexenone synthesis. Retrieved from [Link]

  • Khan, K. M., & Alderson, H. (2017). Acid-Catalyzed Ketalization of a Ketone with Ethylene Glycol - Organic Chemistry Mechanism Tutorial. YouTube. Available at: [Link]

  • Google Patents. (2009). Method for the Production of Substituted and Unsubstituted Cyclohexanone Monoketals. US20100217018A1.
  • Google Patents. (2016). Method for preparing cyclohexanone glycol ketal compounds by directly using fly ash as catalyst. CN105817228A.

Sources

7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Profile of 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene, a key intermediate in various synthetic applications. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on established chemical principles and spectroscopic databases for analogous structures. We will delve into the nuanced interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. Each section includes a detailed explanation of the spectral features, causality behind the expected signals, and validated protocols for data acquisition, ensuring a robust framework for the structural elucidation and quality control of this compound.

Introduction: The Structural Significance of 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene

7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene is a heterocyclic compound featuring a spiroketal fused to a cyclohexene ring. The spiroketal moiety serves as a protecting group for the ketone functionality of 3-methylcyclohex-2-en-1-one, a common building block in organic synthesis. Accurate characterization is paramount to ensure the integrity of subsequent synthetic steps. Spectroscopic analysis provides a non-destructive, detailed fingerprint of the molecule's electronic and structural environment. This guide establishes a foundational dataset for this molecule, explaining how each spectroscopic technique interrogates a different aspect of its structure.

cluster_mol 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene cluster_labels Atom Numbering for NMR Assignment mol C10 10 C9 9 C8 8 C7 7 C6 6 C-Me Methyl-C C5 5 (Spiro) O1 1 C2 2 C3 3 O4 4

Figure 1: Molecular structure of 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural determination in organic chemistry, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: Mapping the Proton Environment

The proton NMR spectrum of this molecule is predicted to show five distinct signals. The chemical shift of each proton is influenced by its local electronic environment, including proximity to the double bond and the oxygen atoms of the dioxolane ring.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Signal Predicted δ (ppm) Multiplicity Integration Assignment Rationale
A 5.30 - 5.45 br s 1H H-8 Vinylic proton, deshielded by the C=C double bond.
B 3.90 - 4.05 s 4H H-2, H-3 Dioxolane ring protons. Equivalent due to rapid conformational flexing, appearing as a sharp singlet.
C 2.20 - 2.35 m 2H H-6 Allylic protons, deshielded by the adjacent double bond.
D 1.95 - 2.10 t, J=6.5 Hz 2H H-9 Aliphatic protons adjacent to C10.
E 1.75 - 1.85 m 2H H-10 Aliphatic protons adjacent to the spiro-carbon and C9.

| F | 1.65 - 1.75 | s | 3H | -CH₃ | Methyl protons on the double bond, appears as a singlet. |

Expert Interpretation: The spectrum is anchored by two key signals: the downfield vinylic proton (H-8) and the sharp singlet for the four equivalent dioxolane protons (H-2, H-3). The equivalence of the dioxolane protons is a common feature in such systems, indicating conformational flexibility.[1] The chemical shifts of the cyclohexene ring protons (H-6, H-9, H-10) are predicted based on their proximity to the deshielding double bond and spiro-center.[2][3] The methyl group signal appears as a sharp singlet in the typical allylic region.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum is expected to display nine signals, corresponding to each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Signal Predicted δ (ppm) Assignment Rationale
1 136.0 - 138.0 C-7 Quaternary sp² carbon, deshielded by the methyl group.
2 120.0 - 122.0 C-8 sp² carbon of the double bond.
3 108.0 - 110.0 C-5 Spiroketal carbon, highly deshielded by two oxygen atoms.
4 64.0 - 65.0 C-2, C-3 Equivalent dioxolane carbons.
5 35.0 - 37.0 C-9 Aliphatic carbon.
6 30.0 - 32.0 C-6 Allylic carbon.
7 23.0 - 25.0 -CH₃ Methyl carbon.

| 8 | 21.0 - 23.0 | C-10 | Aliphatic carbon. |

Expert Interpretation: The most diagnostic signals in the ¹³C spectrum are the spiro-carbon (C-5) appearing around 109 ppm and the two vinylic carbons (C-7 and C-8). The chemical shift of the spiro-carbon is a hallmark of the ketal functional group.[4] The relative shifts of the vinylic carbons are influenced by the methyl substituent on C-7. The two carbons of the dioxolane ring (C-2, C-3) are equivalent and appear as a single peak around 64 ppm, a characteristic value for ethylene ketals. The remaining aliphatic carbons of the cyclohexene ring can be assigned based on established data for substituted cyclohexenes.[5]

Experimental Protocol: NMR Data Acquisition

start Start: Sample Preparation dissolve Dissolve 5-10 mg of sample in ~0.7 mL CDCl3 start->dissolve transfer Transfer solution to a 5 mm NMR tube dissolve->transfer instrument Place tube in NMR spectrometer (500 MHz) transfer->instrument shim Lock and Shim on CDCl3 signal instrument->shim acquire_h1 Acquire ¹H Spectrum (16 scans, 2s relaxation delay) shim->acquire_h1 acquire_c13 Acquire ¹³C{¹H} Spectrum (1024 scans, 2s relaxation delay) acquire_h1->acquire_c13 process Process Data (Fourier Transform, Phase, Baseline Correction) acquire_c13->process end End: Spectral Analysis process->end

Figure 2: Standard workflow for NMR sample preparation and data acquisition.

  • Sample Preparation: Accurately weigh 5-10 mg of 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Transfer the solution to a clean, dry 5 mm NMR tube. Insert the tube into the NMR spectrometer.

  • Instrument Setup: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automatic or manual shimming to optimize magnetic field homogeneity.

  • ¹H Spectrum: Acquire the proton spectrum using a standard pulse sequence. A typical experiment would involve 16 scans with a relaxation delay of 2 seconds.

  • ¹³C Spectrum: Acquire the proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, more scans are required (e.g., 1024) with a similar relaxation delay.

  • Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and integration (for ¹H). Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group
3040 - 3060 Medium C-H Stretch =C-H (Vinylic)
2850 - 2960 Strong C-H Stretch -C-H (Aliphatic)
1665 - 1680 Medium-Weak C=C Stretch Alkene
1430 - 1470 Medium C-H Bend -CH₂- Scissoring
1370 - 1380 Medium C-H Bend -CH₃ Symmetric Bend

| 1050 - 1150 | Strong, Broad | C-O Stretch | Ketal (Spiro) |

Expert Interpretation: The IR spectrum provides clear evidence for the two primary components of the molecule.

  • Alkene Moiety: The presence of the C=C double bond is confirmed by a medium-intensity peak around 1670 cm⁻¹ and a vinylic C-H stretch just above 3000 cm⁻¹.[6][7] The intensity of the C=C stretch can be variable for substituted alkenes.

  • Spiroketal Moiety: The most prominent feature of the spectrum will be a series of strong, broad absorption bands in the 1200-1050 cm⁻¹ region.[8] This "fingerprint" is characteristic of the C-O single bond stretching vibrations within the dioxolane ring and is a definitive indicator of the ketal structure.[4] The strong absorptions between 2850-2960 cm⁻¹ are due to the numerous aliphatic C-H bonds in the structure.[9]

Experimental Protocol: FT-IR Data Acquisition
  • Sample Preparation: As the compound is likely a liquid or low-melting solid at room temperature, the simplest method is to prepare a neat sample. Place one drop of the compound directly onto the surface of a salt (NaCl or KBr) plate.

  • Analysis: Place a second salt plate on top to create a thin liquid film. Mount the plates in the spectrometer's sample holder.

  • Data Collection: Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Background Subtraction: A background spectrum of the clean, empty spectrometer should be recorded and automatically subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) absorptions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure. For 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene (C₉H₁₄O₂), the exact molecular weight is 154.10 g/mol .

Table 4: Predicted Key Fragments in EI-MS

m/z Proposed Fragment Fragmentation Pathway
154 [C₉H₁₄O₂]⁺˙ Molecular Ion (M⁺˙)
139 [M - CH₃]⁺ Loss of a methyl radical
99 [C₅H₇O₂]⁺ Cleavage of cyclohexene ring, retaining the spiro-moiety
86 [C₄H₆O₂]⁺˙ Retro-Diels-Alder reaction fragment
68 [C₅H₈]⁺˙ Retro-Diels-Alder reaction fragment (diene)

| 55 | [C₄H₇]⁺ | Further fragmentation of the cyclohexene ring |

Expert Interpretation: Upon electron impact (EI), the molecule will form a molecular ion (M⁺˙) at m/z = 154. The stability of this ion will determine its abundance. A key and highly diagnostic fragmentation pathway for cyclohexene systems is the retro-Diels-Alder (RDA) reaction.[10] This process involves the cleavage of the ring into a diene and a dienophile. For this molecule, the RDA reaction would yield two characteristic fragments: the charged ethylene ketal of acrolein (m/z 86) and a neutral methylbutadiene, or the charged methylbutadiene radical cation (m/z 68) and a neutral ethylene glyoxal. The relative abundance of these fragments depends on which portion preferentially retains the positive charge. Another significant fragmentation involves the cleavage alpha to the oxygen atoms, leading to stable oxonium ions or loss of radicals. The peak at m/z 99 is characteristic of many cyclohexanone ethylene ketals and represents the intact spiro-dioxolane portion with a fragment of the six-membered ring.[11]

mol Molecule (M) m/z = 154 ion Ionization (EI) [M]+• mol->ion frag1 Retro-Diels-Alder (RDA) ion->frag1 Pathway 1 frag2 Alpha Cleavage ion->frag2 Pathway 2 rda_prod1 Fragment m/z = 86 frag1->rda_prod1 rda_prod2 Fragment m/z = 68 frag1->rda_prod2 alpha_prod Fragment m/z = 99 frag2->alpha_prod

Figure 3: Primary fragmentation pathways for 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene in EI-MS.

Experimental Protocol: EI-MS Data Acquisition
  • Sample Introduction: Introduce a small amount of the sample (typically a dilute solution in a volatile solvent like methanol or dichloromethane) into the mass spectrometer, often via a Gas Chromatography (GC-MS) system for purification and controlled introduction.

  • Ionization: In the ion source, vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier detects the ions, and the resulting signal is processed to generate a mass spectrum, which plots relative abundance against m/z.

Conclusion

The structural elucidation of 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene is reliably achieved through a synergistic application of NMR, IR, and MS techniques. ¹H and ¹³C NMR provide an unambiguous map of the C-H framework, confirming the connectivity and stereochemical environment. IR spectroscopy offers rapid confirmation of the key alkene and spiroketal functional groups. Finally, mass spectrometry confirms the molecular weight and provides structural validation through predictable fragmentation patterns, most notably the characteristic retro-Diels-Alder reaction. The data and protocols presented in this guide serve as an authoritative reference for the analysis and quality assessment of this important synthetic intermediate.

References

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  • Journal of Research of the National Bureau of Standards. (n.d.). Infrared absorption spectra of cyclo-hydrocarbons.
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  • SpectraBase. (n.d.). 1,4-Dioxaspiro[4.5]dec-7-ene-7-methanol, 8-methyl- - Optional[Vapor Phase IR] - Spectrum.
  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.
  • PMC - NIH. (n.d.). Crystal structure of (±)-(7RS,8SR)-7-methyl-1,4-dioxaspiro[4.5]decane-7,8-diol.
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7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene crystal structure analysis.

Author: BenchChem Technical Support Team. Date: March 2026

Title: Crystallographic Elucidation of 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene: Methodologies for Liquid-State Intermediates and Taxane Precursors

Executive Summary As a Senior Application Scientist specializing in structural elucidation, I frequently encounter the analytical bottleneck of characterizing liquid-state synthetic intermediates. 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene (CAS 83313-55-7) represents a classic example: a spiroketal that exists as a colorless oil at standard temperature and pressure (STP)[1][2]. This compound is a critical building block in the total synthesis of complex diterpenes, most notably the paclitaxel (Taxol) ABC-ring system[2][3]. Because standard Single-Crystal X-Ray Diffraction (SCXRD) requires a highly ordered solid lattice, analyzing this molecule demands either in situ cryo-crystallization of the pure oil or the rigorous structural analysis of its crystalline downstream derivatives[4]. This whitepaper details the mechanistic rationale, crystallographic challenges, and self-validating protocols required to elucidate this molecule and its complex derivatives.

Chemical Context & Mechanistic Insights

7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene is synthesized via the acetalization of 3-methylcyclohex-2-en-1-one with ethylene glycol. A critical mechanistic insight here is the thermodynamic migration of the double bond. During protection under acidic conditions, the olefin migrates from the conjugated


-position to the 

-position (yielding the dec-7-ene rather than dec-6-ene). This migration alleviates the severe steric strain that would otherwise occur between the planar

carbons and the newly formed bulky

spirocyclic center.

In the context of paclitaxel synthesis, this spiroketal serves as a robust protecting group and a structural precursor for the A-ring of the taxoid framework[4]. The dioxolane ring locks the conformation of the attached cyclohexane derivative, directing subsequent stereoselective functionalizations (such as SmI


-mediated cyclizations) to build the highly strained tricyclo[9.3.1.0

]pentadecane taxane core[3][4].

G A 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene (Colorless Oil at STP) B In Situ Cryo-Crystallization (Capillary & IR Laser) A->B Direct Analysis C Downstream Derivatization (Taxane Skeleton Construction) A->C Synthetic Application D SCXRD Data Collection (100 K, Mo Kα) B->D C->D E Structure Solution & Refinement (SHELXT / SHELXL) D->E

Figure 1: Divergent crystallographic workflows for liquid spiroketal intermediates.

Crystallographic Challenges: Overcoming the Liquid State

Because 7-methyl-1,4-dioxaspiro[4.5]dec-7-ene is a liquid, standard loop-mounting techniques fail[2]. The absence of a pre-existing crystal lattice means we cannot directly measure diffraction. To solve this, we employ two distinct crystallographic strategies:

  • Direct Analysis via In Situ Cryo-Crystallography: The liquid is flash-frozen into an amorphous glass and subsequently annealed using an Optical Heating and Crystallization Device (OHCD) to grow a single crystal directly on the goniometer.

  • Indirect Analysis via Derivatization: The liquid is advanced through the synthetic pipeline to form highly crystalline, heavy-atom-containing solid derivatives (e.g., tetracyclic benzoates) whose structures unambiguously confirm the stereochemistry of the spiroketal precursor[4][5].

Experimental Workflows & Methodologies

Protocol A: In Situ Cryo-Crystallization of the Pure Oil

This protocol is a self-validating system; the visual confirmation of optical extinction under cross-polarizers ensures that a single crystal (rather than a polycrystalline powder) has been formed before X-ray exposure.

  • Capillary Loading: Inject 2–3 μL of the pure 7-methyl-1,4-dioxaspiro[4.5]dec-7-ene oil into a 0.3 mm borosilicate glass capillary. Seal the open end using a micro-torch.

    • Causality: The capillary physically contains the liquid and prevents sublimation/evaporation when subjected to the high-velocity nitrogen stream of the cryocooler.

  • Flash Cooling: Mount the capillary on the goniometer head. Plunge the sample into a 100 K nitrogen stream.

    • Causality: Rapid cooling bypasses the nucleation phase, forming an amorphous glass. Slow cooling would cause uncontrolled expansion and fracture the delicate glass capillary.

  • IR Laser Annealing (Zone Refining): Focus a programmable infrared (IR) laser onto the capillary. Slowly translate the laser along the capillary axis (0.1 mm/hr) to create a localized melt zone.

    • Causality: As the melt zone traverses the sample, a single crystal nucleates at the solid-liquid interface and grows continuously, consuming the amorphous matrix.

  • Validation & Diffraction: Verify single-crystal formation using cross-polarized light (the crystal should uniformly go dark at 90° intervals). Irradiate with Mo K

    
     (
    
    
    
    Å) and collect full-sphere diffraction data.

Protocol S1 Step 1 Capillary Loading S2 Step 2 Flash Cooling (100 K) S1->S2 S3 Step 3 IR Laser Annealing S2->S3 S4 Step 4 Crystal Validation S3->S4 S5 Step 5 Diffraction Mapping S4->S5

Figure 2: Step-by-step in situ cryo-crystallization workflow for liquid samples.

Protocol B: Derivatization and SCXRD of Taxane Intermediates

When in situ crystallization is unfeasible, the spiroketal is converted into a crystalline derivative. In the synthesis of paclitaxel, the spiroketal is elaborated into strained tetracyclic benzoates[4].

  • Crystallization via Vapor Diffusion: Dissolve the purified tetracyclic benzoate derivative in a minimum volume of dichloromethane (DCM). Carefully layer with pentane (1:3 ratio) in a sealed crystallization vial.

    • Causality: The slow diffusion of the anti-solvent (pentane) into the DCM lowers the solubility of the compound gradually, promoting the ordered packing of molecules and preventing rapid precipitation of amorphous powders.

  • Mounting & Data Collection: Harvest a single crystal using a MiTeGen micromount coated in paratone-N oil. Flash-cool to 100 K to minimize thermal motion (Debye-Waller factors) and maximize high-angle diffraction intensity.

  • Phase Problem Solution: Solve the structure using dual-space methods (SHELXT) and refine using full-matrix least-squares on

    
     (SHELXL)[4].
    

Structural Elucidation & Quantitative Data

When analyzing the downstream derivatives of 7-methyl-1,4-dioxaspiro[4.5]dec-7-ene, specific conformational geometries are consistently observed. The dioxolane ring remains essentially planar (or slightly twisted), while the cyclohexene ring adopts a characteristic half-chair conformation to accommodate the


 hybridized carbons[4].

The table below summarizes the crystallographic parameters of three key downstream derivatives (taxane skeleton tetracyclic benzoates) derived from this spiroketal, as reported in foundational crystallographic literature[4].

Table 1: Representative Crystallographic Data for Downstream Taxane-Skeleton Derivatives

ParameterCompound A (CCDC 1057985)Compound B (CCDC 1057984)Compound C (CCDC 1057983)
Chemical Formula C

H

O

· 0.25 C

H

C

H

O

C

H

O

Derivative Type Tetracyclic Benzoate13-Epimer13-One Derivative
Dioxolane Conformation Planar / Slightly twistedPlanarPlanar
Cyclohexene Conformation Half-chairHalf-chairHalf-chair
Cyclooctane Conformation Chair–chair (extended crown)Chair–chair (extended crown)Chair–chair (extended crown)
Primary Intermolecular Bonds O—H···O, C—H···O, C—H···

O—H···O, C—H···

C—H···O
Network Topology 3D Network2D Sheet1D Chain

Data synthesized from structural analyses of paclitaxel synthetic intermediates[4].

Conclusion

The structural analysis of 7-methyl-1,4-dioxaspiro[4.5]dec-7-ene requires bypassing its native liquid state through advanced crystallographic techniques. Whether utilizing in situ IR-laser annealing to force crystallization of the pure oil, or leveraging its chemical reactivity to form highly crystalline tetracyclic benzoates, the integrity of the resulting X-ray data relies entirely on stringent sample preparation and controlled thermodynamics. Understanding the causality behind these physical transformations is paramount for researchers mapping the stereochemical pathways of complex natural product synthesis.

References

  • Crystal structures of (±)-(1SR,5SR,6SR,7SR,10SR,11SR,13RS,14SR)-13-hydroxy-7-methoxymethoxy-11,15,18,18-tetramethyl-3-oxo-2,4-dioxatetracyclo[12.3.1.01,5.06,11]octadec-15-en-10-yl benzoate, its 13-epimer and 13-one derivative Source: Acta Crystallographica Section E: Crystallographic Communications (IUCr Journals) URL:[Link]

  • Synthetic Studies on Paclitaxel (パクリタキセルの合成研究) Source: Keio University Academic Information Repository (KOARA) URL:[Link]

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7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene: A Comprehensive Technical Guide for Synthetic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of a Privileged Spirocyclic Alkene

In the landscape of modern drug discovery and complex molecule synthesis, the strategic use of conformationally constrained building blocks is paramount. 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene, a seemingly simple spirocyclic enol ether, has emerged as a starting material of significant interest. Its inherent structural rigidity, conferred by the spirocyclic system, allows for precise control over the spatial orientation of substituents, a critical factor in optimizing molecular interactions with biological targets. The ethylene glycol ketal serves as a robust protecting group for a ketone, which can be unveiled later in a synthetic sequence, while the electron-rich trisubstituted double bond provides a versatile handle for a wide array of chemical transformations. This guide provides an in-depth exploration of the synthesis, reactivity, and strategic applications of 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene, with a focus on empowering researchers in drug development and total synthesis. The 1,4-dioxaspiro[4.5]decane framework is a recognized privileged scaffold in medicinal chemistry, notably in the development of agonists for the 5-HT1A receptor, a key target for treating anxiety and depression.[1]

Synthesis of 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene: A Two-Stage Approach

The most logical and efficient synthesis of 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene begins with the corresponding α-methylated ketone, 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one. This two-stage approach, involving the initial preparation of the ketone followed by its conversion to the target alkene, offers flexibility and high yields.

Stage 1: Synthesis of the Ketone Precursor, 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one

The synthesis of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one is typically achieved through the selective monoketalization of 2-methylcyclohexane-1,4-dione. However, a more common starting point is the readily available 1,4-cyclohexanedione, followed by α-methylation.

A representative and scalable method involves the protection of one of the carbonyl groups of 1,4-cyclohexanedione as an ethylene ketal, followed by methylation at the α-position of the remaining ketone.

Conceptual Workflow for the Synthesis of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one

A 1,4-Cyclohexanedione B 1,4-Dioxaspiro[4.5]decan-8-one A->B Ethylene glycol, p-TsOH (cat.) C Enolate Formation B->C LDA, THF, -78 °C D 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one C->D CH3I

Caption: Synthesis of the ketone precursor.

Experimental Protocol: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one

  • To a solution of 1,4-cyclohexanedione in toluene, add 1.1 equivalents of ethylene glycol and a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction mixture and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1,4-Dioxaspiro[4.5]decan-8-one.[2]

Experimental Protocol: α-Methylation

  • Dissolve 1,4-Dioxaspiro[4.5]decan-8-one in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Slowly add 1.1 equivalents of a strong base, such as lithium diisopropylamide (LDA), to generate the lithium enolate.

  • After stirring for 30-60 minutes, add 1.2 equivalents of methyl iodide.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether, and wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one by column chromatography.

Stage 2: Olefination to 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene

With the ketone precursor in hand, the crucial carbon-carbon double bond can be installed. Two classic and reliable methods for this transformation are the Wittig reaction and the Shapiro reaction. The choice between them often depends on the desired regioselectivity and the availability of reagents.

Method A: The Wittig Reaction

The Wittig reaction is a widely used method for converting ketones to alkenes.[3][4] It involves the reaction of the ketone with a phosphorus ylide. For the synthesis of 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene, a methylenetriphenylphosphorane ylide is required.

Wittig Reaction Mechanism

A Methyltriphenylphosphonium bromide B Methylenetriphenylphosphorane (Ylide) A->B n-BuLi, THF D Oxaphosphetane Intermediate B->D C 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one C->D Ylide addition E 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene D->E [2+2] Cycloreversion F Triphenylphosphine oxide D->F

Caption: The Wittig reaction pathway.

Representative Experimental Protocol: Wittig Olefination

  • Suspend methyltriphenylphosphonium bromide in anhydrous THF under an inert atmosphere.

  • Cool the suspension to 0 °C and add one equivalent of a strong base such as n-butyllithium.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours, during which the bright yellow color of the ylide will develop.

  • Cool the ylide solution back to 0 °C and add a solution of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one in anhydrous THF dropwise.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction with water and extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.

Method B: The Shapiro Reaction

The Shapiro reaction offers an alternative route to the alkene from the corresponding tosylhydrazone derivative of the ketone.[5] This reaction proceeds via a vinyllithium intermediate and can be highly effective for the synthesis of alkenes.

Shapiro Reaction Workflow

A 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one B Tosylhydrazone derivative A->B p-Toluenesulfonhydrazide, acid catalyst C Vinyllithium Intermediate B->C 2 eq. n-BuLi or LDA D 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene C->D Aqueous workup

Caption: Shapiro reaction for alkene synthesis.

Representative Experimental Protocol: Shapiro Reaction

  • Formation of the Tosylhydrazone: Dissolve 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one and 1.1 equivalents of p-toluenesulfonhydrazide in methanol or ethanol with a catalytic amount of acetic acid. Heat the mixture to reflux until the reaction is complete (monitored by TLC). Cool the solution to induce crystallization of the tosylhydrazone, which can be collected by filtration.

  • Olefination: Suspend the dried tosylhydrazone in an ethereal solvent like THF or diethyl ether under an inert atmosphere. Cool the mixture to -78 °C and add at least two equivalents of a strong base (e.g., n-butyllithium). The reaction is typically accompanied by the evolution of nitrogen gas. Allow the reaction to warm to room temperature and stir for several hours.

  • Workup: Carefully quench the reaction with water. Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate. After filtration and concentration, purify the crude product by column chromatography to yield 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene.

Physicochemical and Spectroscopic Properties

While a comprehensive, publicly available dataset for 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene is limited, its properties can be reliably predicted based on its structure and data from analogous compounds.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C9H14O2Based on structure
Molecular Weight 154.21 g/mol Based on formula
Appearance Colorless oilTypical for similar small organic molecules
Boiling Point Not readily available, expected to be in the range of 180-220 °C at atmospheric pressureExtrapolation from similar spirocycles
Solubility Soluble in common organic solvents (ethers, hydrocarbons, chlorinated solvents)Nonpolar character
¹H NMR Signals for the methyl group (singlet or narrow triplet), vinylic proton (singlet or narrow multiplet), and aliphatic protons of the cyclohexane and dioxolane rings.Based on general NMR principles[6]
¹³C NMR Signals for two sp² carbons of the double bond, a quaternary spiro-carbon, and several sp³ carbons of the rings.Based on general NMR principles[6]
IR Spectroscopy Characteristic C=C stretch for a tetrasubstituted alkene (around 1670 cm⁻¹), and strong C-O stretches for the ketal (around 1100-1200 cm⁻¹).Based on functional groups present[6]

Reactivity and Synthetic Applications

The synthetic utility of 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene stems from the reactivity of its electron-rich enol ether double bond. This functionality serves as a linchpin for introducing further complexity and functionality.

Electrophilic Additions

As an enol ether, the double bond is highly susceptible to attack by electrophiles.[7] This reactivity can be harnessed for various transformations:

  • Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or bromine can lead to the formation of α-halo ketones after hydrolysis of the intermediate.

  • Hydroboration-Oxidation: This two-step process would be expected to yield the corresponding alcohol with anti-Markovnikov regioselectivity, providing access to a hydroxyl group at the 8-position.

  • Epoxidation: Treatment with peroxy acids like m-CPBA will form the corresponding epoxide, a versatile intermediate for further nucleophilic attack.

Ozonolysis

Ozonolysis of the enol ether double bond provides a powerful method for cleaving the cyclohexane ring, leading to the formation of a keto-ester or a dicarboxylic acid derivative depending on the workup conditions. This strategy can be employed to build more complex acyclic or macrocyclic structures.[8]

Application in Total Synthesis: A Gateway to Paclitaxel Intermediates

The 1,4-dioxaspiro[4.5]decane framework has been utilized in the synthesis of complex natural products. For instance, a related diol, (±)-(7RS,8SR)-7-methyl-1,4-dioxaspiro[4.5]decane-7,8-diol, has been prepared as part of an efficient synthetic approach to furnish the highly functionalized cyclohexane unit of Paclitaxel, a potent antitumor agent.[9] The enol ether of our target molecule is a direct precursor to such diols via dihydroxylation (e.g., using OsO₄/NMO).

Safety and Handling

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents and strong acids.

Conclusion

7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene represents a valuable and versatile starting material for organic synthesis. Its preparation from readily available precursors is straightforward, and its enol ether functionality provides a rich platform for a multitude of chemical transformations. For researchers and professionals in drug development and total synthesis, a thorough understanding of the synthesis and reactivity of this spirocyclic alkene can unlock novel and efficient pathways to complex molecular targets.

References

  • Ghavre, M. (2020). Recent developments on Shapiro and Bamford-Stevens reaction. Arkivoc, 2020(5), 1-23.
  • Oishi, T., et al. (2015). Crystal structure of (±)-(7RS,8SR)-7-methyl-1,4-dioxaspiro[4.5]decane-7,8-diol.
  • Wikipedia. (n.d.). Enol ether. Retrieved from [Link]

  • Brubaker, A. N., & Colley Jr., M. (1986). Synthesis and pharmacological evaluation of some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as potential dopamine agonists. Journal of Medicinal Chemistry, 29(8), 1528–1531.
  • The Journal of Organic Chemistry. (n.d.). Ozonolysis of cyclic enol ethers: an efficient strategy to aldol and homoaldol compounds. Retrieved from [Link]

  • Wu, Y., & Ohlsson, E. (1993). A Modified Synthesis of (±)-(E)-7-Methyl-1,6-dioxaspiro[8][10]decane. Acta Chemica Scandinavica, 47, 422-424.

  • ResearchGate. (n.d.). 1 H and 13 C NMR Spectroscopic Data for 4, 5, and 7 in Methanol-d 4. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Dioxaspiro(4.5)decane. Retrieved from [Link]

  • Metin, Balci. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Google Patents. (n.d.). US20100217018A1 - Method for the Production of Substituted and Unsubstituted Cyclohexanone Monoketals.
  • Oishi, T., et al. (2015). Crystal structure of (±)-(7RS,8SR)-7-methyl-1,4-dioxaspiro[4.5]decane-7,8-diol. PMC - NIH. Retrieved from [Link]

  • Chemical Synthesis Database. (2025). methyl 1,4-dioxaspiro[4.5]dec-7-ene-8-carboxylate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • Arkivoc. (n.d.). Shapiro and Bamford-Stevens reactions – revisited. Retrieved from [Link]

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A Proposed Synthetic Route and Characterization of 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Potential of the 1,4-Dioxaspiro[4.5]decane Scaffold in Modern Chemistry

The 1,4-dioxaspiro[4.5]decane framework is a privileged heterocyclic motif that forms the core of numerous natural products and biologically active molecules. Its rigid, three-dimensional structure provides a unique scaffold for the precise spatial arrangement of functional groups, making it a valuable building block in medicinal chemistry and drug discovery.[1][2] Derivatives of this spirocyclic system have shown promise as inhibitors of various enzymes and as ligands for central nervous system receptors.[2][3]

This technical guide presents a proposed synthetic pathway and in-silico characterization of a novel derivative, 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene . While the direct synthesis of this specific compound is not yet documented in peer-reviewed literature, this guide provides a scientifically robust, proposed route based on established chemical principles and the known synthesis of closely related analogues, such as 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one.[4][5] The methodologies outlined herein are designed to be self-validating, with clear causality behind the choice of reagents and reaction conditions.

This document is intended for an audience of researchers, scientists, and drug development professionals, offering a comprehensive theoretical framework for the synthesis, purification, and characterization of this promising new chemical entity.

Proposed Synthetic Pathway: From Commercially Available Precursors to 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene

The proposed synthesis is a multi-step process commencing with the ketal protection of a commercially available substituted cyclohexanone, followed by an olefination reaction to introduce the target double bond.

Step 1: Synthesis of the Key Intermediate: 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one

The foundational step in this proposed synthesis is the preparation of the corresponding ketone, 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one. This is achieved through the acid-catalyzed ketalization of 3-methylcyclohexanone with ethylene glycol.

Experimental Protocol:

  • To a solution of 3-methylcyclohexanone (1.0 eq) in toluene (5 mL/mmol), add ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (0.02 eq).

  • Fit the reaction flask with a Dean-Stark apparatus to remove water azeotropically.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one.[4][5]

Step 2: Olefination to Yield 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene

The crucial carbon-carbon double bond is introduced via a Wittig reaction on the ketone intermediate. This classic olefination method is well-suited for this transformation, offering high yields and predictable outcomes.

Experimental Protocol:

  • Suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the suspension to 0 °C and add a strong base, such as n-butyllithium (n-BuLi) (1.05 eq), dropwise.

  • Allow the resulting ylide solution to warm to room temperature and stir for 1 hour.

  • Cool the reaction mixture back to 0 °C and add a solution of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final product, 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene .

Synthetic Workflow Diagram:

G cluster_0 Step 1: Ketalization cluster_1 Step 2: Wittig Olefination A 3-Methylcyclohexanone C 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one A->C p-TSA, Toluene, Reflux B Ethylene Glycol B->C F 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene C->F THF D Methyltriphenylphosphonium Bromide D->F E n-Butyllithium E->F G A 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene B Further Functionalization A->B C Cathepsin S Inhibitors B->C D 5-HT1A Receptor Agonists B->D E Constrained Analogues for Oncology B->E

Caption: Potential derivatization pathways for therapeutic applications.

Conclusion

This technical guide has outlined a plausible and scientifically grounded approach for the synthesis and characterization of the novel compound 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene . By leveraging established synthetic methodologies and drawing parallels with known analogues, this document provides a comprehensive roadmap for researchers to access this promising chemical entity. The potential for this scaffold to serve as a building block in the development of new therapeutics warrants further investigation and validation of the proposed synthetic route.

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  • Computational Profiling of Monoterpenoid Phytochemicals: Insights for Medicinal Chemistry and Drug Design Strategies. MDPI. [Link]

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Technical Monograph: 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene

Author: BenchChem Technical Support Team. Date: March 2026

A Pivotal Intermediate for Deconjugative Functionalization in Terpenoid Synthesis[1]

Executive Summary

7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene (CAS: 83313-55-7) is a bicyclic organic intermediate primarily utilized in the total synthesis of terpenes, steroids, and complex pharmaceutical targets like Paclitaxel.[1][2] Structurally, it represents the ethylene glycol ketal of 3-methyl-3-cyclohexen-1-one.[1]

Its significance in organic synthesis stems from a unique phenomenon: deconjugative acetalization . When the conjugated precursor (3-methyl-2-cyclohexen-1-one) is subjected to standard ketalization conditions, the double bond migrates from the


-position to the 

-position (the 7-ene position in the spiro system).[1] This migration is thermodynamically driven, providing researchers with a reliable method to "move" a double bond to a position that is otherwise difficult to access, enabling region-selective functionalization of the cyclohexane ring.
Structural Identity & Physicochemical Profile[1][2][3][4][5][6]
PropertySpecification
IUPAC Name 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene
CAS Number 83313-55-7
Molecular Formula C

H

O

Molecular Weight 154.21 g/mol
Physical State Colorless to pale yellow liquid
Boiling Point ~85–90 °C (at 15 mmHg) [Predicted]
Solubility Soluble in CHCl

, CH

Cl

, THF, Toluene; Insoluble in water
Stability Stable under basic/neutral conditions; Hydrolyzes in aqueous acid

Structural Analysis: The molecule features a spiro-fusion at C5.[1] The 1,3-dioxolane ring (acetal) protects the ketone functionality. The cyclohexene ring contains a trisubstituted alkene at C7-C8 with a methyl group at C7.[1] This specific isomer separates the alkene from the acetal functionality by one saturated carbon (C6), interrupting conjugation.

Core Synthesis: Deconjugative Ketalization

The standard synthesis involves the protection of 3-methyl-2-cyclohexen-1-one using ethylene glycol.[1] Unlike saturated ketones,


-unsaturated ketones often undergo double bond migration during this process.
3.1. The Phenomenon

Direct ketalization of conjugated enones is slow and difficult due to the electron-withdrawing nature of the carbonyl, which is reduced by resonance. However, under thermodynamic control (acid catalysis + water removal), the reaction proceeds. The resulting ketal prefers the


-unsaturated  isomer (7-ene) over the 

-isomer.
  • Driving Force: The presence of the spiro-dioxolane ring introduces steric and electronic constraints.[1] The conjugated isomer forces the cyclohexene ring into a flatter conformation which increases steric clash with the acetal oxygens. Migration to the 7-position allows the cyclohexane ring to adopt a more relaxed half-chair conformation.[1]

3.2. Experimental Protocol

Objective: Synthesis of 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene on a 50 mmol scale.

Reagents:

  • 3-Methyl-2-cyclohexen-1-one (5.5 g, 50 mmol)[1]

  • Ethylene Glycol (3.4 g, 55 mmol, 1.1 equiv)

  • p-Toluenesulfonic acid monohydrate (pTSA) (0.48 g, 2.5 mmol, 5 mol%)

  • Solvent: Benzene or Toluene (100 mL)

Workflow:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add the enone, ethylene glycol, pTSA, and solvent to the flask.

  • Reflux: Heat the mixture to vigorous reflux. Monitor the collection of water in the Dean-Stark trap.

    • Checkpoint: Reaction is typically complete when theoretical water (~0.9 mL) is collected (approx. 4–6 hours).

  • Quench: Cool the reaction mixture to room temperature. Add solid NaHCO

    
     (0.5 g) to neutralize the acid catalyst before adding water (prevents hydrolysis).
    
  • Workup: Pour mixture into a separatory funnel containing saturated aqueous NaHCO

    
    . Extract with Et
    
    
    
    O or EtOAc. Wash organic layer with brine.
  • Purification: Dry over anhydrous MgSO

    
    , filter, and concentrate under reduced pressure.
    
  • Distillation: Purify the residue by vacuum distillation (Kugelrohr or short-path) to obtain the pure 7-ene product.

Yield: Typically 75–85%.[1]

Mechanistic Visualization

The following diagram illustrates the acid-catalyzed pathway and the critical isomerization step.

ReactionPathway Start 3-Methyl-2-cyclohexen-1-one (Conjugated Enone) Inter1 Protonated Hemiacetal Intermediate Start->Inter1 + Ethylene Glycol + H+ Carbocation Allylic Carbocation (Resonance Stabilized) Inter1->Carbocation - H2O (Loss of Water) Product 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene (Deconjugated Ketal) Carbocation->Product Ring Closure & Proton Loss at u03B3-position (Thermodynamic Control) Product->Carbocation Reversible under Acidic Conditions

Figure 1: Reaction pathway showing the conversion of the conjugated enone to the deconjugated spiro-ketal via an allylic carbocation intermediate.

Applications in Drug Development & Synthesis[1]

The utility of 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene lies in its "masked" functionality.[1] The ketal protects the carbonyl, while the shifted double bond offers a new site for regioselective oxidation.

5.1. Divergent Synthesis Workflow

Researchers use this intermediate to access oxidation states at C7 and C8 that are impossible to achieve directly from the parent enone.

Key Transformations:

  • Epoxidation: Reaction with m-CPBA yields the 7,8-epoxide.[1]

  • Hydroboration-Oxidation: Reaction with BH

    
     followed by H
    
    
    
    O
    
    
    /NaOH yields the C8-alcohol (anti-Markovnikov).[1]
  • Allylic Oxidation: Reaction with SeO

    
     introduces an alcohol at the allylic position (C6 or C9).
    

Applications cluster_reactions Core 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene Epox 7,8-Epoxide (Stereocontrolled) Core->Epox m-CPBA CH2Cl2, 0°C Alcohol C8-Alcohol (via Hydroboration) Core->Alcohol 1. BH3·THF 2. H2O2, NaOH Diol Trans-Diaxial Diol (Hydrolysis of Epoxide) Epox->Diol H3O+ (Ring Opening)

Figure 2: Divergent synthetic applications. The deconjugated alkene allows for stereoselective introduction of oxygen functionality at C7/C8.[1]

5.2. Case Study: Taxol Analogs

In the synthesis of Taxol (Paclitaxel) analogs and precursors, the cyclohexane ring C-ring is often functionalized using this strategy. The 7-methyl-1,4-dioxaspiro[4.5]dec-7-ene skeleton serves as a model system for establishing the stereochemistry of the C7 hydroxyl group found in the natural product.[1]

References
  • Preparation of Cyclic Ketals

    • Fukaya, K., Sugai, T., et al. (2015).[3] "Crystal structure of (±)-(7RS,8SR)-7-methyl-1,4-dioxaspiro[4.5]decane-7,8-diol." Acta Crystallographica Section E.

    • Context: Describes the synthesis and structure of the diol derived from the title alkene, confirming the utility in Paclitaxel synthesis.
  • Gorbunov, A. A., et al. (2019). "Acid-catalyzed reaction of cyclohexanones with diols." Russian Journal of Organic Chemistry.
  • General Synthetic Protocol (Enone Protection)

    • Pearson Education.[1] "Mechanism for the acid-catalyzed reaction of cyclohexanone with ethylene glycol."

    • Context: Foundational protocol adapted for the methyl-substituted variant.[1]

  • Commercial Availability & Identifiers

    • PubChem Compound Summary for CID 270628 (Related Ketone).

    • Context: Provides physicochemical data baselines for the spiro-decane skeleton.

Sources

Methodological & Application

Application Note: Synthesis of 7-Methyl-1,4-dioxaspirodec-7-ene via Deconjugative Ketalization

Application Note: Synthesis of 7-Methyl-1,4-dioxaspiro[1]dec-7-ene via Deconjugative Ketalization

Introduction & Mechanistic Rationale

The synthesis of 7-Methyl-1,4-dioxaspiro[1]dec-7-ene (CAS: 83313-55-7) from 3-methyl-2-cyclohexen-1-one is a foundational transformation in organic synthesis, frequently utilized to generate versatile building blocks for complex terpene and natural product synthesis, including paclitaxel derivatives .

This reaction relies on a principle known as deconjugative ketalization . When an



The Causality of Migration: In the starting material, the conjugated enone system is planar and thermodynamically stable. However, upon formation of the 1,3-dioxolane (ketal) ring at the C1 position, the sp² hybridized carbonyl carbon becomes an sp³ hybridized spiro center. If the double bond were to remain in the

1

12

MechanismA3-Methyl-2-cyclohexen-1-one(Conjugated Enone)BProtonated HemiketalIntermediateA->B + Ethylene Glycol, H+CAllylic Oxocarbenium Ion(Delocalized)B->C - H2ODRing Closure &Double Bond MigrationC->D Intramolecular AttackE7-Methyl-1,4-dioxaspirodec-7-ene(Deconjugated Ketal)D->E Deprotonation

Mechanistic pathway of acid-catalyzed deconjugative ketalization showing double bond migration.

Experimental Design & Workflow

The protocol is designed as a self-validating system. The reaction is driven to completion by Le Chatelier's principle using a Dean-Stark apparatus to continuously remove water. The progress is internally validated via Thin Layer Chromatography (TLC): the starting material is highly UV-active due to conjugation, whereas the deconjugated product is UV-inactive but stains readily with KMnO₄.

WorkflowA3-Methyl-2-cyclohexen-1-one+ Ethylene Glycol+ p-TsOH (cat.)BAzeotropic Reflux(Toluene, Dean-Stark)A->BCTLC Monitoring(Consumption of SM)B->CC->B IncompleteDQuench & Neutralization(Sat. aq. NaHCO3)C->D Reaction CompleteEExtraction & Drying(EtOAc/Toluene, Na2SO4)D->EFSolvent Evaporation(In vacuo)E->FGPurification(Vacuum Distillation)F->GH7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene(Pure Product)G->H

Experimental workflow for the deconjugative ketalization of 3-methyl-2-cyclohexen-1-one.

Step-by-Step Protocol

Reagents and Materials
  • Substrate: 3-Methyl-2-cyclohexen-1-one (1.0 equiv, 100 mmol, 11.0 g)

  • Reagent: Ethylene glycol (2.0 equiv, 200 mmol, 12.4 g)

  • Catalyst: p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 equiv, 5.0 mmol, 0.95 g)

  • Solvent: Anhydrous Toluene (250 mL)

  • Workup: Saturated aqueous NaHCO₃, Brine, Anhydrous Na₂SO₄

Methodology
  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 3-methyl-2-cyclohexen-1-one, ethylene glycol, p-TsOH·H₂O, and toluene. Attach a Dean-Stark trap fitted with a reflux condenser.

  • Azeotropic Distillation: Heat the reaction mixture to reflux (oil bath at ~125 °C) with vigorous stirring. As the reaction proceeds, water will azeotrope with toluene, condense, and collect in the lower phase of the Dean-Stark trap.

    • Expert Insight: Continuous removal of water is mandatory to push the equilibrium toward the ketal. Failure to remove water will stall the reaction at an equilibrium mixture of hemiketal and starting material.

  • In-Process Monitoring (Self-Validation): After 4 hours, sample the reaction. Perform TLC using a 8:2 Hexanes:Ethyl Acetate solvent system.

    • Starting Material: R_f ~ 0.3, strongly UV active (254 nm).

    • Product: R_f ~ 0.6, UV inactive, stains yellow/brown with KMnO₄.

  • Quenching (Critical Step): Once TLC confirms the complete consumption of the starting material, cool the flask to room temperature. Immediately add 100 mL of saturated aqueous NaHCO₃ and stir vigorously for 10 minutes.

    • Expert Insight: The basic quench is non-negotiable. If the organic layer is concentrated while trace acid remains, the equilibrium will shift backward during solvent evaporation, hydrolyzing the ketal and regenerating the conjugated enone.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic (toluene) layer. Extract the aqueous layer with Ethyl Acetate (2 × 50 mL).

  • Drying & Concentration: Combine the organic layers, wash with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude pale-yellow oil via vacuum distillation (or silica gel chromatography using 1% Et₃N deactivated silica) to yield the pure 7-methyl-1,4-dioxaspiro[1]dec-7-ene as a colorless oil.

Analytical Characterization

The structural integrity of the synthesized product is validated primarily through ¹H NMR. The disappearance of the conjugated vinylic proton and the appearance of a new multiplet corresponding to the deconjugated vinylic proton (

ParameterValue / Description
Appearance Colorless oil
Molecular Formula C₉H₁₄O₂
Molecular Weight 154.21 g/mol
¹H NMR (400 MHz, CDCl₃)

5.45–5.39 (m, 1H, C=CH ), 4.01–3.96 (m, 4H, O-CH₂ -CH₂ -O), 2.20–1.60 (m, 6H, aliphatic), 1.70 (s, 3H, CH₃ )
IR (film, cm⁻¹) 2881, 1441, 1366, 1254, 1172, 1103, 1064, 949, 861, 805
TLC Retention Factor (R_f) ~0.6 (8:2 Hexanes:EtOAc), UV inactive, KMnO₄ active

References

  • Keio University Academic Research Archive (KOARA). Synthetic Studies on Paclitaxel. (Contains exact NMR characterization and experimental conditions for 7-Methyl-1,4-dioxaspiro[1]dec-7-ene). Link

  • Swenton, J. S., et al. Synthesis and Reactions of A 2-Cyclopenten-1-One Synthon. (Discusses the regioselectivity and double-bond isomerization mechanics during the ketalization of C-2 and C-3 substituted cyclohexenones). 2

  • MolCore Chemical Database. 83313-55-7 | 7-Methyl-1,4-dioxaspiro[1]dec-7-ene. (Physical properties and molecular weight validation). 3

Palladium-Catalyzed Synthesis of Spiroketals: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Significance of the Spiroketal Motif

The spiroketal is a privileged structural motif found in a vast array of biologically active natural products, including polyether antibiotics, pheromones, and marine toxins. Its rigid, three-dimensional architecture plays a crucial role in molecular recognition and the modulation of biological function. Consequently, the development of efficient and stereoselective methods for the synthesis of spiroketals is of paramount importance to the fields of medicinal chemistry and drug development. While traditional methods for spiroketal synthesis often rely on the acid-catalyzed cyclization of dihydroxy ketones, transition metal-catalyzed approaches have emerged as powerful alternatives, offering milder reaction conditions and unique opportunities for controlling selectivity. Among these, palladium catalysis has proven to be a versatile and robust tool for the construction of complex spiroketal systems.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of palladium-catalyzed spiroketal synthesis. We will delve into the mechanistic underpinnings of these transformations, providing a rationale for experimental design, and present detailed, field-proven protocols for their successful implementation.

Mechanistic Insights: The "Why" Behind Palladium's Efficacy

The power of palladium catalysis in spiroketal synthesis lies in its ability to activate unsaturated systems, such as alkynes and allenes, towards nucleophilic attack by hydroxyl groups. This activation is typically achieved through the coordination of the palladium center to the π-system of the substrate. The specific mechanistic pathway can vary depending on the nature of the palladium catalyst, the ligands employed, and the substrate itself. Two predominant palladium-catalyzed strategies for spiroketal synthesis are the intramolecular hydroalkoxylation of alkynediols and related cascade reactions.

Intramolecular Hydroalkoxylation of Alkynediols: A Stepwise Look at the Catalytic Cycle

The palladium-catalyzed double intramolecular hydroalkoxylation of an alkynediol is a highly effective method for the construction of the spiroketal core. The generally accepted mechanism for this transformation is depicted below.

Palladium-Catalyzed Spiroketalization of an Alkynediol cluster_0 Catalytic Cycle A Pd(II) Catalyst C π-Alkyne Complex A->C Coordination B Alkynediol Substrate B->C D Oxypalladation Intermediate C->D Intramolecular Nucleophilic Attack (1st Hydroalkoxylation) E Vinylpalladium Species D->E Protonolysis F Hemiketal Intermediate E->F Isomerization & Tautomerization G Second Oxypalladation F->G Intramolecular Nucleophilic Attack (2nd Hydroalkoxylation) H Spiroketal-Palladium Complex G->H Protonolysis H->A Regeneration of Catalyst I Spiroketal Product H->I Product Release

Figure 1: Proposed catalytic cycle for the palladium-catalyzed spiroketalization of an alkynediol.

The Causality Behind the Steps:

  • Coordination: The catalytic cycle is initiated by the coordination of the electron-deficient palladium(II) catalyst to the electron-rich alkyne of the diol substrate. This coordination activates the alkyne, making it more susceptible to nucleophilic attack.

  • First Intramolecular Hydroalkoxylation (Oxypalladation): One of the hydroxyl groups of the diol then attacks the activated alkyne in an intramolecular fashion. This can proceed through either an exo or endo cyclization, with the regioselectivity often being influenced by the substrate's geometry and the steric and electronic properties of the ligands on the palladium center.

  • Protonolysis: The resulting oxypalladation intermediate undergoes protonolysis, typically with a protic solvent or an additive, to yield a vinylpalladium species and regenerate a proton.

  • Isomerization and Hemiketal Formation: The vinylpalladium species can isomerize, and subsequent tautomerization leads to the formation of a hemiketal intermediate.

  • Second Intramolecular Hydroalkoxylation: The remaining hydroxyl group of the hemiketal then attacks the palladium-bound carbon, initiating the second cyclization.

  • Product Release and Catalyst Regeneration: Protonolysis of the resulting spiroketal-palladium complex releases the final spiroketal product and regenerates the active palladium(II) catalyst, allowing it to re-enter the catalytic cycle.

Palladium-Catalyzed Cascade Reactions: A Symphony of Bond Formations

Palladium catalysis also enables elegant cascade reactions that can rapidly assemble complex spiroketal frameworks from simple starting materials. A notable example is the palladium(II)-catalyzed three-component reaction of an alkynol, a salicylaldehyde, and an amine or orthoester.

Palladium-Catalyzed Cascade for Spiroketal Synthesis cluster_1 Experimental Workflow cluster_reactants Reactants Alkynol Alkynol Reaction One-Pot Reaction Alkynol->Reaction Salicylaldehyde Salicylaldehyde Salicylaldehyde->Reaction Amine_Orthoester Amine or Orthoester Amine_Orthoester->Reaction Catalyst Pd(II) Catalyst (e.g., [Pd(MeCN)4](BF4)2) Catalyst->Reaction Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Spiroketal Product Purification->Product

Figure 2: General experimental workflow for a palladium-catalyzed three-component cascade synthesis of spiroketals.

In this cascade, the palladium catalyst first promotes the intramolecular hydroalkoxylation of the alkynol to form an exocyclic enol ether. Concurrently, the salicylaldehyde and amine (or orthoester) react to form an imine (or acetal) in situ. The enol ether then participates in a subsequent cyclization with the imine (or acetal), leading to the formation of the spiroketal framework. This one-pot multicomponent approach is highly atom-economical and allows for the rapid generation of molecular diversity.

The Critical Role of Ligands in Directing Reactivity

The choice of ligand in palladium-catalyzed reactions is not merely an afterthought; it is a critical parameter that can profoundly influence the outcome of the reaction. Ligands can modulate the steric and electronic properties of the palladium center, thereby affecting its reactivity, stability, and selectivity.

In the context of spiroketal synthesis, ligands can play a key role in:

  • Controlling Regioselectivity: In the cyclization of unsymmetrical alkynediols, the ligand can influence which hydroxyl group attacks which carbon of the alkyne, leading to the preferential formation of one regioisomer over another. Bulky phosphine ligands, for example, can favor attack at the less sterically hindered position of the alkyne.[1][2]

  • Enhancing Catalytic Activity: Electron-rich ligands can increase the electron density on the palladium center, which can facilitate certain steps in the catalytic cycle, such as oxidative addition.

  • Stabilizing the Catalyst: Certain ligands can prevent the decomposition of the palladium catalyst, leading to higher turnover numbers and overall yields.

Commonly used ligands in palladium-catalyzed cyclization reactions include phosphines (e.g., triphenylphosphine, tricyclohexylphosphine), N-heterocyclic carbenes (NHCs), and bidentate ligands such as BINAP. The optimal ligand for a particular transformation must often be determined empirically through screening.

Comparative Analysis: Palladium vs. Other Transition Metals

While palladium is a powerful catalyst for spiroketal synthesis, it is not the only metal capable of facilitating this transformation. Gold and mercury catalysts are also widely used, particularly for the cyclization of alkynediols.[3] A comparative understanding of these catalysts is essential for making informed decisions in synthetic planning.

Catalyst SystemMechanistic Nuances & Key AdvantagesTypical Reaction ConditionsScope & Limitations
Palladium(II) Activates alkynes for intramolecular hydroalkoxylation. Can also promote cascade reactions. Generally robust and tolerant of various functional groups.Often requires a Pd(II) salt (e.g., PdCl₂(MeCN)₂) or a pre-catalyst. Reactions are typically run at room temperature to moderate heat.Can sometimes suffer from issues of regioselectivity with unsymmetrical substrates. The cost of palladium can be a consideration for large-scale synthesis.
Gold(I) / Gold(III) Highly oxophilic and carbophilic, making them excellent catalysts for activating alkynes towards nucleophilic attack by hydroxyl groups. Often provides high yields and selectivities under very mild conditions.Typically uses AuCl, AuCl₃, or a gold(I)-phosphine complex. Reactions are often very fast at room temperature.Gold catalysts can be sensitive to air and moisture. The cost of gold is a significant factor.
Mercury(II) Historically used for alkyne hydration and related reactions. Can be very effective for spiroketalization.Often employs Hg(OTf)₂ or other mercury(II) salts.The high toxicity of mercury compounds is a major drawback and has led to a decline in their use in favor of less toxic alternatives like gold and palladium.

Expert Insight: The choice between palladium, gold, and mercury often comes down to a balance of reactivity, selectivity, cost, and toxicity. For many applications, palladium offers a good compromise, providing excellent reactivity and functional group tolerance without the high cost of gold or the extreme toxicity of mercury. However, for particularly challenging substrates or when very mild conditions are required, gold catalysis may be the superior choice.

Application Notes & Protocols

The following protocols are provided as a starting point for researchers interested in exploring the palladium-catalyzed synthesis of spiroketals. As with any chemical reaction, optimization of the reaction conditions may be necessary to achieve the best results for a specific substrate.

Protocol 1: Palladium(II)-Catalyzed Spiroketalization of an Alkynediol

This protocol is adapted from the synthesis of benzannulated steroid spiroketals and is a general procedure for the cyclization of alkynediols.[3][4]

Materials:

  • Alkynediol (1.0 equiv)

  • Palladium(II) chloride (PdCl₂, 0.05 - 0.1 equiv)

  • Anhydrous methanol (MeOH)

  • Anhydrous dichloromethane (DCM)

  • Inert atmosphere (e.g., argon or nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the alkynediol (1.0 equiv) and palladium(II) chloride (0.05 - 0.1 equiv).

  • Solvent Addition: Add anhydrous dichloromethane and anhydrous methanol (typically in a 1:1 to 4:1 ratio, ensuring the substrate is fully dissolved).

  • Reaction Execution: Stir the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired spiroketal.

Self-Validation and Causality:

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation of the palladium catalyst and potential side reactions.

  • Anhydrous Solvents: Anhydrous solvents are used to avoid the quenching of the catalyst and to prevent unwanted side reactions with water.

  • Catalyst Loading: The catalyst loading can be optimized. Lower loadings may be possible for highly reactive substrates, while more challenging substrates may require a higher loading.

  • Solvent System: The ratio of DCM to MeOH can influence the solubility of the substrate and the rate of the reaction.

Protocol 2: Palladium(II)-Catalyzed Three-Component Cascade Synthesis of a Chroman Spiroketal

This protocol is a general procedure for the one-pot synthesis of spiroketals from an alkynol, a salicylaldehyde, and an orthoester.

Materials:

  • 4-Pentyn-1-ol (or a substituted alkynol, 1.0 equiv)

  • Salicylaldehyde (or a substituted derivative, 1.0 equiv)

  • Trimethyl orthoformate (or another orthoester, 1.2 equiv)

  • ₂ (0.05 equiv)

  • Anhydrous acetonitrile (MeCN)

  • Inert atmosphere (e.g., argon or nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar and under an inert atmosphere, add ₂ (0.05 equiv).

  • Reagent Addition: Add anhydrous acetonitrile, followed by the salicylaldehyde (1.0 equiv), the alkynol (1.0 equiv), and the trimethyl orthoformate (1.2 equiv).

  • Reaction Execution: Stir the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 1-6 hours.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired chroman spiroketal.

Self-Validation and Causality:

  • Catalyst Choice: ₂ is a cationic palladium(II) complex that is highly effective in activating alkynes for nucleophilic attack.

  • Orthoester as a Water Scavenger: The orthoester not only participates in the reaction to form an acetal but also acts as a water scavenger, which can be beneficial for the efficiency of the catalytic cycle.

  • One-Pot Procedure: The one-pot nature of this reaction is a key advantage, as it avoids the isolation of intermediates and reduces waste.

Quantitative Data Summary

The following table summarizes representative quantitative data for palladium-catalyzed spiroketal synthesis, highlighting the influence of substrate and catalyst on the reaction outcome.

Substrate (Alkynediol)Palladium CatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)Diastereomeric RatioReference
Testosterone-derived 5α-alkynediolPdCl₂10DCM/MeOH285>95:5[4]
Diosgenin-derived 5β-alkynediolPdCl₂10DCM/MeOH282>95:5[4]
Cholesterol-derived 5α-alkynediolPdCl₂10DCM/MeOH278>95:5[4]

Note: The diastereoselectivity in the synthesis of the steroidal spiroketals is often high due to the rigid steroid backbone, which directs the cyclization to occur in a specific stereochemical sense.

Conclusion and Future Outlook

Palladium catalysis has firmly established itself as a cornerstone of modern synthetic organic chemistry, and its application in the synthesis of spiroketals is a testament to its versatility and power. The ability to construct these complex and biologically relevant scaffolds under mild conditions and with a high degree of control is a significant advantage for researchers in drug discovery and natural product synthesis.

Future developments in this field are likely to focus on the development of even more efficient and selective catalytic systems. The use of chiral ligands to achieve enantioselective spiroketal synthesis is a particularly exciting area of research. Furthermore, the expansion of the substrate scope and the development of new cascade reactions will undoubtedly lead to the discovery of novel spiroketal-containing molecules with exciting biological properties. As our understanding of the intricate mechanisms of palladium catalysis continues to grow, so too will our ability to design and execute ever more sophisticated and elegant syntheses of these fascinating molecules.

References

  • Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-Dienes. (2024). Nature Communications. [Link]

  • Mayorquín-Torres, M. C., et al. (2020). Palladium catalyzed synthesis of benzannulated steroid spiroketals. Organic & Biomolecular Chemistry, 18(4), 725-737. [Link]

  • Palladium Catalyzed Synthesis of Benzannulated Steroid Spiroketals. (2020). Request PDF. [Link]

  • Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study. (2018). Chemical Science. [Link]

  • Catalytic asymmetric synthesis of (N, N)- spiroketal via Pd-catalyzed enantioconvergent aminocarbonylation and dearomative nucleophilic aza-addition. (2023). Nature Communications. [Link]

  • The Use of Phosphine Ligands to Control the Regiochemistry of Pd-Catalyzed Hydrostannations of 1-Alkynes: Synthesis of (E)-1-Tributylstannyl-1-alkenes. (2001). Journal of the American Chemical Society. [Link]

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Application Note: Gold-Catalyzed Cycloisomerization for the Synthesis of Dioxaspiro Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Dioxaspiro compounds—encompassing spiroketals, spiroaminals, and spirobislactones—are privileged structural motifs ubiquitous in bioactive natural products (e.g., cephalosporolides, rubromycins, okadaic acid) and modern pharmaceuticals[1]. Traditional synthetic routes to these scaffolds, such as ketone-diol cyclocondensation, frequently suffer from poor atom economy, harsh acidic conditions, and competing elimination pathways.

Over the past two decades, homogeneous gold catalysis has revolutionized the construction of oxygenated heterocycles[2]. By leveraging the unique carbophilic Lewis acidity of Gold(I) and Gold(III) complexes, researchers can drive the cycloisomerization of alkyne-diols and alkynylmalonic acids into complex dioxaspiro architectures under exceptionally mild conditions. This application note provides a comprehensive guide to the mechanistic principles, catalyst selection, and validated step-by-step protocols for synthesizing 5,5-spiroketals and 2,7-dioxaspiro[4.4]nonane-1,6-diones.

Mechanistic Principles & Causality (E-E-A-T)

The Relativistic Advantage of Gold Catalysis

The exceptional efficacy of gold in alkyne activation is rooted in relativistic effects, which contract the 6s orbital and expand the 5d orbitals of the gold atom. This renders cationic Au(I) species highly electrophilic toward carbon-carbon


-bonds (alkynes) while remaining remarkably tolerant of hard heteroatom nucleophiles (alcohols, water, and carboxylic acids)[3].
Causality in Catalyst and Solvent Selection
  • Ligand (

    
    ) and Counterion (
    
    
    
    ) Dynamics:
    The active catalytic species is typically a cationic complex,
    
    
    . The choice of a non-coordinating counterion (e.g.,
    
    
    ,
    
    
    ) is critical; it prevents competitive binding at the metal center, maximizing the electrophilicity of the gold catalyst[3]. Bulky, electron-rich ligands like JohnPhos or N-heterocyclic carbenes (NHCs, e.g., IPr) are employed to stabilize the reactive intermediates and prevent catalyst degradation via disproportionation or dimerization.
  • Solvent Effects: Solvent choice directly dictates the reaction pathway. For instance, in the synthesis of oxygenated 5,5-spiroketals from alkyne-triols, using methanol instead of dichloromethane suppresses the formation of undesired furan by-products. Methanol likely modulates the protodeauration kinetics or reversibly traps reactive oxocarbenium intermediates, steering the thermodynamic equilibrium toward the spiroketal[4].

Mechanistic Pathway

The reaction initiates with the formation of a


-complex between the Au(I) catalyst and the alkyne. This lowers the LUMO of the alkyne, facilitating an intramolecular nucleophilic attack (typically 5-endo-dig or 6-exo-dig) by a tethered hydroxyl or carboxyl group. The resulting vinylgold intermediate undergoes protodeauration to yield an enol ether or enol lactone. A subsequent activation of this enol species promotes a second intramolecular nucleophilic attack, finalizing the spirocyclic core[2].

G A Alkyne-Diol Substrate (Starting Material) B [AuL]+ π-Complex (Alkyne Activation) A->B + [AuL]+ C Vinylgold Intermediate (1st Nucleophilic Attack) B->C 5-endo or 6-exo cyclization D Enol Ether / Enol Lactone (Protodeauration) C->D + H+, - [AuL]+ E Oxocarbenium Ion (Re-activation) D->E + [AuL]+ or H+ F Dioxaspiro Compound (Spiroketal Product) E->F 2nd Nucleophilic Attack - H+ F->B Catalyst Regeneration

Figure 1: Gold-catalyzed cycloisomerization catalytic cycle for dioxaspiro compound synthesis.

Quantitative Data: Condition Optimization

The following table synthesizes optimization data from pivotal studies, illustrating how catalyst and solvent parameters influence yield and regioselectivity.

Table 1: Optimization of Gold-Catalyzed Spiroketalization Conditions

Substrate ClassCatalyst SystemSolventTempYieldMechanistic Notes / CausalityRef
Protected Alkyne-triolAuCl (40 mol%)MeOH25 °C80%MeOH suppresses competing elimination to furan.[4]
Protected Alkyne-triolRh/Ir Lewis AcidsCHngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Cl

25 °C<20%Alternative metals favor undesired isochromane formation.
Dipropargylmalonic acidJohnPhosAu(NCMe)SbF

(2 mol%)
CH

Cl

25 °C>95%Quantitative conversion; bulky ligand prevents deactivation.[3]
Dipropargylmalonic acidIPrAuNTf

(2 mol%)
Toluene80 °C85%Higher temperatures required for NHC-ligated systems here.[3]

Validated Experimental Protocols

Protocol A: Synthesis of Oxygenated 5,5-Spiroketals via Alkyne-Diol Cycloisomerization

Adapted from the synthesis of cephalosporolide precursors by Tlais & Dudley[4].

Objective: Convert a homopropargyl alcohol derivative into a 5,5-spiroketal while avoiding furan dehydration by-products.

Materials:

  • Substrate: Protected alkyne-triol (e.g., 0.1 mmol)

  • Catalyst: Gold(I) chloride (AuCl) (40 mol%)

  • Solvent: Anhydrous Methanol (MeOH), HPLC grade

  • Silica gel (230–400 mesh)

Step-by-Step Procedure:

  • Preparation: In an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve the alkyne-triol substrate (50 mg, ~0.091 mmol) in anhydrous MeOH (5.0 mL).

  • Catalyst Addition: Add AuCl (8 mg, 0.036 mmol) in a single portion at room temperature. The solution will rapidly darken to a black mixture, indicating the formation of active colloidal/cationic gold species.

  • Reaction Monitoring: Stir the reaction at room temperature for 4 hours. Monitor the consumption of the starting material via TLC (Eluent: 15% EtOAc in Hexanes; visualize with

    
     stain).
    
  • Quenching & Adsorption: Once complete, filter the reaction mixture through a short pad of Celite to remove bulk gold particulates. Add 100 mg of silica gel directly to the filtrate and concentrate under reduced pressure to dry powder.

  • Purification: Load the silica-adsorbed crude mixture onto a flash chromatography column. Elute with 15% EtOAc in hexanes to isolate the pure 5,5-spiroketal diol (Typical yield: ~80%).

Protocol B: Synthesis of 3,8-Diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones (Spirobislactones)

Adapted from the methodology for heterocyclization of alkynylmalonic acids[3].

Objective: Synthesize complex spirobislactones via double cyclization of 2,2-bis(3-arylprop-2-yn-1-yl)malonic acids.

Materials:

  • Substrate: 2,2-bis(3-arylprop-2-yn-1-yl)malonic acid derivative (1.0 mmol)

  • Catalyst: JohnPhosAu(NCMe)SbF

    
     (2 mol%)
    
  • Solvent: Anhydrous Dichloromethane (CH

    
    Cl
    
    
    
    )

Step-by-Step Procedure:

  • Catalyst Activation: In a 5 mL Carousel Tube Reactor (or standard Schlenk tube) containing a magnetic stir bar, dissolve the JohnPhosAu(NCMe)SbF

    
     catalyst (0.02 mmol) in 1.0 mL of anhydrous CH
    
    
    
    Cl
    
    
    .
  • Substrate Addition: Slowly add the dipropargylmalonic acid derivative (1.0 mmol) to the stirring catalyst solution at room temperature.

  • Cyclization: Cap the tube and allow the mixture to stir at room temperature. The high electrophilicity of the

    
     counterion system typically drives the reaction to completion within 2–6 hours.
    
  • Validation Check: Monitor via TLC or crude

    
     NMR. The disappearance of the alkyne proton/carbon signals and the appearance of the spiroketal quaternary carbon (~105-115 ppm) confirm cyclization.
    
  • Workup: Evaporate the solvent under reduced pressure. Purify the residue by flash column chromatography (typically using a gradient of Hexanes/EtOAc) to yield the pure 3,8-diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-dione as a solid (Typical yield: >95%).

Trustworthiness & Self-Validating Systems (Quality Control)

To ensure scientific integrity and reproducibility, the following self-validating checks must be integrated into the workflow:

  • Moisture Control: While gold catalysts are famously tolerant of ambient moisture compared to early transition metals, the presence of water in Protocol B can lead to competitive alkyne hydration (yielding ketones) instead of the desired intramolecular cyclization. Always use anhydrous CH

    
    Cl
    
    
    
    .
  • Regiochemical Validation: For spiroketals, 5-endo versus 6-exo cyclization can be competitive. Validate the ring size of the isolated product using 2D NMR (HMBC and NOESY). Cross-peaks between the newly formed ketal carbon and the adjacent ring protons will confirm the spirocyclic geometry.

  • By-Product Auditing: In Protocol A, the primary failure mode is the premature dehydration of the intermediate to form a substituted furan. If furan peaks (aromatic signals ~6.0-7.5 ppm) exceed 5% in the crude NMR, verify the purity of the MeOH solvent and ensure the reaction temperature did not exceed 25 °C.

References

  • D'Ascenzio, M., et al. (2022). Highly Efficient and Mild Gold (I) Catalyzed Synthesis of 3,8-Diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones. Molecules, 28(1), 300. Available at:[Link]

  • Tlais, S. F., & Dudley, G. B. (2011). A gold-catalyzed alkyne-diol cycloisomerization for the synthesis of oxygenated 5,5-spiroketals. Beilstein Journal of Organic Chemistry, 7, 570-577. Available at:[Link]

  • Dorel, R., & Echavarren, A. M. (2015). Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity. Chemical Reviews, 115(17), 9028-9072. Available at:[Link]

Sources

Application Note: 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene in Medicinal Chemistry and Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Identity: 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene (CAS: 83313-55-7)[1][2]

As a Senior Application Scientist, I frequently encounter synthetic bottlenecks where highly reactive intermediates prematurely degrade or isomerize before they can be functionalized. The 3-methylcyclohexenyl scaffold—a ubiquitous structural motif in terpene natural products, spirocyclic marine alkaloids[3], and steroid A-ring analogs[4]—is notoriously difficult to manipulate in its native ketone form.

This application note provides an authoritative, field-tested guide to utilizing 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene , the ethylene acetal (ketal) protected form of 3-methyl-3-cyclohexen-1-one[5]. By masking the ketone, we fundamentally alter the electronic landscape of the molecule, enabling precise, regioselective functionalization of the isolated double bond.

Mechanistic Rationale: The Isomerization Problem

The parent compound, 3-methyl-3-cyclohexen-1-one, is found in various bioactive essential oils[6] and serves as a critical starting material. However, it possesses a severe synthetic liability: the C3-C4 double bond is thermodynamically driven to migrate into conjugation with the C1 carbonyl, forming 3-methyl-2-cyclohexen-1-one[4]. This isomerization is rapidly catalyzed by even trace amounts of acid or base during standard reaction conditions.

By converting the ketone to a 1,4-dioxaspiro[4.5]decane system, we eliminate the electron-withdrawing nature of the carbonyl and prevent enolization. This effectively "freezes" the double bond at the C7-C8 position (corresponding to C3-C4 of the parent ring), rendering it a stable, electron-rich, trisubstituted alkene primed for electrophilic attack.

G2 U Unprotected Ketone (3-Methyl-3-cyclohexen-1-one) C Conjugated Enone (3-Methyl-2-cyclohexen-1-one) U->C Acid/Base Catalyzed Isomerization (Undesired Pathway) P Ketal Protected (7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene) U->P Ketalization (Dean-Stark) S Stable Non-Conjugated Alkene (Ready for Synthesis) P->S Locks double bond position

Mechanistic rationale for ketal protection to prevent undesired double-bond isomerization.

Comparative Reactivity Profiling

To understand the strategic advantage of 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene, we must quantify its stability against the unprotected parent scaffold.

Table 1: Comparative Reactivity Profile: Unprotected vs. Ketal-Protected Scaffold

Parameter3-Methyl-3-cyclohexen-1-one (Unprotected)7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene (Protected)Practical Implication in Synthesis
Thermodynamic Stability Low; rapidly isomerizes to conjugated enone[4].High; double bond is permanently locked at C7-C8.Protection is mandatory for non-conjugated alkene functionalization.
Carbonyl Reactivity Highly susceptible to nucleophiles (Grignard, hydrides).Inert to nucleophiles and strong bases.Enables selective cross-coupling or reduction elsewhere on the molecule.
Epoxidation Yield < 40% (Suffers from competing Baeyer-Villiger oxidation).> 85% (Clean epoxidation with buffered mCPBA).Ketalization prevents oxidative cleavage of the ketone ring.
TLC Visualization Weak at 280 nm; Strong at 235 nm if isomerized.No UV absorbance (requires chemical staining).TLC validation relies on PMA or KMnO₄ stains, ensuring accurate tracking.

Synthetic Workflow & Validated Protocols

The standard workflow utilizing this synthon involves protection, functionalization (e.g., epoxidation or dihydroxylation), and controlled deprotection.

G N1 3-Methyl-3-cyclohexen-1-one (Unprotected) N2 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene (Ketal Protected) N1->N2 Ethylene glycol TsOH, PhMe N3 Epoxide/Diol Intermediate (Functionalized) N2->N3 mCPBA or OsO4/NMO N4 Target Scaffold (Medicinal Chemistry) N3->N4 Acidic Deprotection (HCl/THF)

Workflow for the protection, functionalization, and deprotection of the 3-methylcyclohexenyl scaffold.

Protocol A: Synthesis of 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene

Objective: Mask the reactive ketone to prevent conjugation.

  • Setup: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve 3-methyl-3-cyclohexen-1-one (1.0 equiv) in anhydrous toluene (0.2 M).

  • Reagents: Add ethylene glycol (3.0 equiv) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 equiv).

  • Execution: Reflux the mixture vigorously for 4-6 hours.

  • Causality & Expert Insight: The Dean-Stark trap physically removes water generated during acetal formation. Because acetalization is an equilibrium process, driving water out of the system is the only way to ensure >95% conversion.

  • Self-Validation System: Monitor via TLC (Hexanes/EtOAc 8:2). The starting material is UV-active (if slightly isomerized) and stains with PMA. The product (CAS: 83313-55-7)[1] is strictly UV-inactive but stains dark blue/green with PMA. The absence of a UV-active spot confirms complete protection and lack of conjugated impurities.

  • Workup: Quench with saturated aqueous NaHCO₃ to neutralize the acid catalyst before concentrating, preventing reverse hydrolysis. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

Protocol B: Regioselective Epoxidation of the C7-C8 Alkene

Objective: Introduce an oxygen-bearing stereocenter at the trisubstituted double bond.

  • Setup: Dissolve 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene in anhydrous dichloromethane (DCM) at 0 °C.

  • Reagents: Add solid NaHCO₃ (2.0 equiv), followed by portion-wise addition of m-CPBA (1.1 equiv).

  • Causality & Expert Insight: Why buffer with NaHCO₃? m-CPBA epoxidation generates m-chlorobenzoic acid as a stoichiometric byproduct. Without a buffer, this localized acidity will rapidly cleave the delicate 1,4-dioxaspiro ketal back to the ketone. The biphasic solid NaHCO₃ neutralizes the acid in situ, preserving the protecting group. Furthermore, the electron-rich, trisubstituted nature of the C7-C8 alkene ensures rapid, regioselective electrophilic attack by the peroxyacid.

  • Execution: Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ to destroy unreacted peroxide, followed by NaHCO₃ wash.

Protocol C: Controlled Deprotection to the Functionalized Ketone

Objective: Unmask the ketone without destroying newly formed functional groups (e.g., epoxides).

  • Setup: Dissolve the functionalized ketal in a mixture of Acetone/Water (10:1).

  • Reagents: Add Pyridinium p-toluenesulfonate (PPTS, 0.2 equiv).

  • Causality & Expert Insight: Strong aqueous acids (like HCl or H₂SO₄) will aggressively cleave the ketal but will also ring-open the newly formed epoxide to a trans-diol. PPTS in wet acetone provides a mildly acidic, highly controlled environment that selectively hydrolyzes the dioxaspiro ring while leaving epoxides and other acid-sensitive moieties intact.

  • Self-Validation System: FTIR spectroscopy provides instant validation. The disappearance of the strong C-O-C ether bands (~1100 cm⁻¹) and the appearance of a sharp, intense carbonyl stretch (~1715 cm⁻¹) confirms successful deprotection.

Case Studies in Medicinal Chemistry

1. Steroid A-Ring Analogs and Enzyme Inhibition: The 3-methylcyclohexenyl system is a direct structural analog of the A-ring of steroid substrates like 5(10)-estrene-3,17-dione. Researchers studying the mechanistic pathways of ketosteroid isomerase (KSI) rely on this isolated ring system to decouple chemical steps from complex steroid binding dynamics[4]. 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene serves as the stable precursor to synthesize these single-ring transition state analogs.

2. Spirocyclic Alkaloid Synthesis: In the total synthesis of complex marine alkaloids like Spirocalcaridines A and B, constructing the dense, functionalized spirocyclic core requires robust starting materials[3]. The ketal-protected enone allows chemists to perform aggressive dearomatizing spirocyclizations without the risk of the cyclohexenyl moiety participating in unwanted side reactions.

References

1. 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene - Sigma-Aldrich. sigmaaldrich.com. Available at: 2.[1] 83313-55-7 | 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene - MolCore. molcore.com. Available at: 3.[3] Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations - MDPI. mdpi.com. Available at: 4.[6] Chemical Composition and Biological Activities of Bubonium graveolens (Forssk) Maire Essential Oil: In Silico Evaluation of Its Major Compounds - ResearchGate. researchgate.net. Available at: 5.[5] AB527409 | CAS 83313-55-7 – abcr Gute Chemie. abcr.com. Available at: 6.[4] Determining the catalytic role of remote substrate binding interactions in ketosteroid isomerase | PNAS. pnas.org. Available at: 7.[2] 83313-55-7 | 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene - MolCore. molcore.com. Available at:

Sources

7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene as a protecting group for ketones

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis and Utility of 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene


-Unsaturated Ketones
Executive Summary

This guide details the synthesis, handling, and deprotection of 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene , the ethylene ketal derivative of 3-methyl-2-cyclohexen-1-one. While ostensibly a simple protecting group strategy, the formation of this spirocycle illustrates a critical concept in organic synthesis: deconjugative protection .

Unlike saturated ketones, the acid-catalyzed ketalization of


-unsaturated ketones (enones) typically results in the migration of the carbon-carbon double bond to the 

-position. This phenomenon, while sometimes viewed as a side reaction, is a powerful tool for masking the electrophilic enone system and exposing the

-position to allylic functionalization. This note provides a validated protocol for generating the deconjugated ketal and restoring the conjugated enone.
Strategic Context & Mechanism
2.1 The Deconjugation Phenomenon

The transformation of 3-methyl-2-cyclohexen-1-one to 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene involves the migration of the double bond.

  • Thermodynamics: The conjugated enone is thermodynamically more stable than the deconjugated isomer due to resonance.

  • Ketalization: Upon ketal formation, the

    
     carbonyl carbon becomes an 
    
    
    
    center. The loss of conjugation destabilizes the
    
    
    -double bond relative to the
    
    
    -position. The migration relieves dipole-dipole repulsion between the polarized C-O bonds of the ketal and the
    
    
    -system.
2.2 Mechanistic Pathway

The reaction proceeds via acid-catalyzed nucleophilic attack by ethylene glycol, followed by dehydration. The migration occurs during the formation of the oxocarbenium intermediate or subsequent equilibration, favoring the "7-ene" (deconjugated) isomer.

Mechanism cluster_0 Reactants cluster_1 Intermediates cluster_2 Product Enone 3-Methyl-2- cyclohexen-1-one Hemi Hemiacetal (Allylic Alcohol) Enone->Hemi Nucleophilic Attack Glycol Ethylene Glycol (H+ Catalyst) Glycol->Hemi Oxo Oxocarbenium Ion Hemi->Oxo - H₂O Product 7-Methyl-1,4- dioxaspiro[4.5]dec-7-ene (Deconjugated) Oxo->Product Cyclization & Isomerization caption Figure 1: Acid-catalyzed ketalization with characteristic double bond migration.

Figure 1: Acid-catalyzed ketalization mechanism showing the progression from conjugated enone to deconjugated spiro-ketal.

Experimental Protocols
Protocol A: Synthesis (Protection)

Objective: Efficient conversion of 3-methyl-2-cyclohexen-1-one to 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene using a Dean-Stark apparatus.

Reagents:

  • 3-Methyl-2-cyclohexen-1-one (10.0 g, 90.8 mmol)

  • Ethylene Glycol (6.8 g, 110 mmol, 1.2 equiv)

  • 
    -Toluenesulfonic acid monohydrate (
    
    
    
    TsOH) (0.86 g, 4.5 mmol, 5 mol%)
  • Benzene or Toluene (150 mL)

  • Saturated NaHCO

    
     solution[1]
    

Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Assembly: Add the enone, ethylene glycol,

    
    TsOH, and solvent (Benzene/Toluene) to the flask.
    
  • Reflux: Heat the mixture to vigorous reflux. Water will azeotrope into the trap.

    • Checkpoint: Monitor water collection. Reaction is typically complete when water evolution ceases (approx. 3–5 hours).

  • Workup: Cool the mixture to room temperature. Pour into a separatory funnel containing 50 mL saturated NaHCO

    
     (to neutralize acid and prevent hydrolysis).
    
  • Extraction: Separate layers. Wash the organic layer with brine (50 mL) and water (50 mL).

  • Drying: Dry the organic phase over anhydrous MgSO

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Distill the residue under reduced pressure (vacuum distillation) to obtain the pure colorless oil.

    • Expected Yield: 85–95%

Data Summary:

ParameterValueNote
Appearance Colorless OilTurns yellow if acid traces remain.
Boiling Point ~85°C @ 10 mmHgVerify with specific vacuum pressure.
NMR Signature

5.2-5.4 ppm (m, 1H)
Vinylic proton signals shift upfield due to deconjugation.
Protocol B: Deprotection (Hydrolysis)

Objective: Restoration of the conjugated enone system. Mechanism: Acid-catalyzed hydrolysis reverses the ketal formation. The thermodynamic stability of the conjugated system drives the double bond back to the


-position.

Reagents:

  • 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene (Product from Protocol A)

  • Acetone (Solvent)

  • 10% Aqueous HCl or PPTS (Pyridinium

    
    -toluenesulfonate)
    

Procedure:

  • Dissolve the ketal in Acetone (10 mL per gram of substrate).

  • Add 10% HCl (approx. 1 mL per 10 mL acetone) or catalytic PPTS with water.

  • Stir at room temperature for 1–2 hours.

    • Monitoring: TLC should show the disappearance of the non-polar ketal and reappearance of the UV-active enone.

  • Neutralize with NaHCO

    
    , evaporate acetone, and extract with ether/DCM.
    
Workflow Visualization

Workflow Start Start: 3-Methyl-2-cyclohexen-1-one DeanStark Reflux (Dean-Stark) Solvent: Toluene Catalyst: pTsOH Start->DeanStark Check Water Evolution Ceased? DeanStark->Check Check->DeanStark No Workup Quench: Sat. NaHCO3 Wash: Brine/Water Check->Workup Yes Purify Vacuum Distillation Workup->Purify End Pure 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene Purify->End caption Figure 2: Operational workflow for the synthesis of the ketal.

Figure 2: Step-by-step workflow for the protection protocol.

Troubleshooting & Critical Parameters
  • Double Bond Migration:

    • Issue: The user requires the conjugated ketal (double bond at C6-C7, "6-ene").

    • Solution: Standard acid catalysis (Protocol A) will not work for retention. Use Noyori’s conditions (TMSOTf, (TMSOCH

      
      )
      
      
      
      , -78°C) to kinetically trap the conjugated isomer.
    • Note: For most applications requiring simple protection, the migrated "7-ene" (described here) is standard and preferred due to stability.

  • Incomplete Reaction:

    • Ensure the Dean-Stark trap is functioning efficiently. If using Toluene, the higher boiling point aids water removal compared to Benzene.

  • Hydrolysis Sensitivity:

    • The product is an enol ether derivative (spiro-allylic acetal). It is sensitive to moisture in the presence of acid. Store over solid Na

      
      CO
      
      
      
      or in a desiccator.
References
  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. Link

  • Dauben, W. G.; Gerdes, J. M.; Look, G. C. "Organic Protecting Groups." Synthesis1986 , 513-535.[2]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th ed.; Longman: London, 1989. (Standard Dean-Stark Protocols).
  • Noyori, R.; Murata, S.; Suzuki, M. "Trimethylsilyl Triflate in Organic Synthesis." Tetrahedron1981, 37, 3899.

Sources

Asymmetric Synthesis of Chiral 1,4-Dioxaspiro[4.5]decane Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Chiral 1,4-Dioxaspiro[4.5]decane Scaffolds

The 1,4-dioxaspiro[4.5]decane scaffold is a privileged structural motif frequently encountered in a diverse array of biologically active natural products and pharmaceutical agents. Its inherent three-dimensional and rigid spirocyclic framework allows for a precise spatial arrangement of functional groups, which is a critical attribute for achieving high-affinity and selective interactions with biological targets. The introduction of chirality into this scaffold further expands its chemical space, enabling the development of enantiomerically pure compounds with optimized pharmacokinetic and pharmacodynamic profiles.

Chiral 1,4-dioxaspiro[4.5]decane derivatives have emerged as crucial intermediates in the synthesis of a wide range of therapeutics, including potent and selective 5-HT1A receptor agonists for the treatment of pain and neurodegenerative disorders, as well as inhibitors of enzymes such as Cathepsin S, which is implicated in neuroinflammation.[1] Their utility also extends to the agrochemical industry and materials science.

This comprehensive guide provides an in-depth exploration of the key modern strategies for the asymmetric synthesis of chiral 1,4-dioxaspiro[4.5]decane derivatives. We will delve into the mechanistic underpinnings of each approach, offering detailed, field-proven protocols for their practical implementation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis of complex chiral molecules.

Strategic Approaches to Asymmetric Synthesis

The asymmetric construction of the 1,4-dioxaspiro[4.5]decane ring system can be broadly categorized into three main strategies:

  • Catalytic Asymmetric Methods: This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This is often the most elegant and atom-economical strategy. We will focus on two powerful catalytic systems:

    • Iridium-Catalyzed Asymmetric Allylation/Spiroketalization

    • Ruthenium-Catalyzed Asymmetric Hydrogenation

  • Organocatalysis: This rapidly evolving field employs small, chiral organic molecules as catalysts, offering a metal-free alternative for asymmetric synthesis. We will explore the application of chiral Brønsted acids and bifunctional organocatalysts in the enantioselective construction of spiroketals.

  • Chiral Pool Synthesis: This classic strategy utilizes readily available, enantiomerically pure natural products, such as carbohydrates or amino acids, as starting materials. The inherent chirality of the starting material is transferred to the target molecule through a series of stereocontrolled transformations.

I. Catalytic Asymmetric Methods

A. Iridium-Catalyzed Asymmetric Cascade Allylation/Spiroketalization

This powerful cascade reaction provides a highly efficient and enantioselective route to chiral spiroketals. The reaction proceeds through the formation of a chiral iridium-π-allyl intermediate, which then undergoes a diastereoselective and enantioselective reaction with a nucleophile, followed by an intramolecular spiroketalization.

Causality Behind Experimental Choices: The choice of the chiral ligand is paramount in this reaction, as it dictates the stereochemical outcome. Phosphoramidite ligands, such as the Carreira ligand, have proven to be highly effective in inducing high levels of enantioselectivity. The iridium precursor, typically [Ir(COD)Cl]₂, is readily available and serves as a reliable source of the active catalyst. The reaction is often carried out in a non-polar solvent, such as dichloromethane (DCM) or toluene, to ensure good solubility of the reactants and catalyst.

Experimental Workflow:

workflow cluster_prep Catalyst Preparation cluster_reaction Cascade Reaction cluster_workup Work-up & Purification Ir_prec [Ir(COD)Cl]₂ Catalyst Active Ir(I) Catalyst Ir_prec->Catalyst Mixing in Solvent Ligand Chiral Ligand (e.g., Carreira Ligand) Ligand->Catalyst Reaction_Vessel Reaction Mixture Catalyst->Reaction_Vessel Addition Reactant1 2-(1-Hydroxyallyl)phenol Derivative Reactant1->Reaction_Vessel Reactant2 5-Methyleneoxazoline Reactant2->Reaction_Vessel Product Chiral Oxazoline-Spiroketal Reaction_Vessel->Product Stirring at RT Quench Quenching Product->Quench Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Final_Product Pure Chiral Product Purify->Final_Product

Caption: Workflow for Iridium-Catalyzed Asymmetric Spiroketalization.

Detailed Protocol: Asymmetric Synthesis of an Oxazoline-Spiroketal

This protocol is adapted from the work of Deng and colleagues and provides a general procedure for the iridium-catalyzed asymmetric cascade allylation/spiroketalization.[2][3]

Materials:

  • [Ir(COD)Cl]₂ (Iridium(I) cyclooctadiene chloride dimer)

  • (R)- or (S)-Carreira Ligand (or other suitable chiral phosphoramidite ligand)

  • 2-(1-Hydroxyallyl)phenol derivative (1.0 eq)

  • 5-Methyleneoxazoline derivative (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve [Ir(COD)Cl]₂ (2.5 mol%) and the chiral ligand (5.0 mol%) in anhydrous DCM (1.0 mL). Stir the mixture at room temperature for 30 minutes.

  • Reaction Setup: To the catalyst solution, add the 2-(1-hydroxyallyl)phenol derivative (1.0 eq) followed by the 5-methyleneoxazoline derivative (1.2 eq).

  • Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired chiral oxazoline-spiroketal.

Quantitative Data:

EntryLigandSubstrate (Phenol)Substrate (Oxazoline)Yield (%)ee (%)dr
1(R)-Carreira2-(1-Hydroxyallyl)phenol4,4-Dimethyl-5-methyleneoxazoline86>99>20:1
2(S)-Carreira4-Bromo-2-(1-hydroxyallyl)phenol4,4-Diphenyl-5-methyleneoxazoline829815:1

Data is representative and adapted from the literature for illustrative purposes.[2][3]

B. Ruthenium-Catalyzed Asymmetric Hydrogenation

Dynamic kinetic resolution (DKR) coupled with asymmetric hydrogenation is a powerful strategy for the synthesis of chiral alcohols from racemic ketones. In the context of 1,4-dioxaspiro[4.5]decane derivatives, this method can be employed to reduce a racemic ketone functionality on the cyclohexane ring to a chiral alcohol with high enantioselectivity.

Causality Behind Experimental Choices: The success of this transformation hinges on the use of a chiral ruthenium catalyst, often in combination with a diamine ligand, such as DPEN (diphenylethylenediamine). The catalyst facilitates both the racemization of the starting ketone and the stereoselective hydrogenation of one of the enantiomers. The choice of solvent and base is also critical for achieving high catalytic activity and selectivity.

Catalytic Cycle:

catalytic_cycle Racemic_Ketone Racemic Ketone R_Ketone (R)-Ketone Racemic_Ketone->R_Ketone S_Ketone (S)-Ketone Racemic_Ketone->S_Ketone R_Ketone->S_Ketone Racemization Chiral_Alcohol Chiral Alcohol S_Ketone->Chiral_Alcohol Asymmetric Hydrogenation (H₂) Ru_Catalyst Chiral Ru-Catalyst Ru_Catalyst->S_Ketone Ru_Catalyst->Chiral_Alcohol

Caption: Dynamic Kinetic Resolution via Asymmetric Hydrogenation.

Detailed Protocol: Asymmetric Hydrogenation of a Racemic 6-Aryl-1,4-dioxaspiro[4.5]decan-7-one

This protocol is based on the work of Zhou and co-workers and describes the dynamic kinetic resolution of a racemic α-aryl cyclohexanone derivative.[4]

Materials:

  • Racemic 6-aryl-1,4-dioxaspiro[4.5]decan-7-one (1.0 eq)

  • Chiral spiro ruthenium catalyst (e.g., (Ra,S,S)-5c as described in the reference) (0.5-1.0 mol%)

  • Potassium tert-butoxide (t-BuOK) (10 mol%)

  • Isopropanol (solvent)

  • Hydrogen gas (H₂)

  • High-pressure autoclave

Procedure:

  • Reaction Setup: In a glovebox, charge a glass vial with the racemic ketone (1.0 eq), the chiral ruthenium catalyst (0.5-1.0 mol%), and potassium tert-butoxide (10 mol%).

  • Solvent Addition: Add anhydrous isopropanol to the vial.

  • Hydrogenation: Place the vial in a high-pressure autoclave. Purge the autoclave with hydrogen gas three times, and then pressurize it to the desired pressure (e.g., 50 atm).

  • Reaction Execution: Stir the reaction mixture at the desired temperature (e.g., 60 °C) for 12-24 hours.

  • Work-up: After cooling to room temperature, carefully release the pressure. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the chiral β-aryl cyclohexanol derivative.

Quantitative Data:

EntrySubstrate (Aryl group)Catalyst Loading (mol%)Yield (%)ee (%)
1Phenyl1.09599
24-Methoxyphenyl0.59898
32-Naphthyl1.09297

Data is representative and adapted from the literature for illustrative purposes.[4]

II. Organocatalytic Asymmetric Synthesis

Organocatalysis offers a powerful, metal-free approach to asymmetric synthesis. For the construction of chiral spiroketals, chiral Brønsted acids and bifunctional organocatalysts have been particularly successful. These catalysts activate the substrates through the formation of hydrogen bonds or iminium/enamine intermediates, thereby creating a chiral environment that directs the stereochemical outcome of the reaction.

Causality Behind Experimental Choices: The choice of the organocatalyst is crucial. Chiral phosphoric acids (CPAs) can act as bifunctional catalysts, activating both the nucleophile and the electrophile through hydrogen bonding. Cinchona alkaloid-derived squaramides are another class of highly effective bifunctional catalysts. The reaction conditions, including solvent and temperature, can significantly influence the enantioselectivity and diastereoselectivity.

Proposed Mechanism for a CPA-Catalyzed Spiroketalization:

organo_mechanism Substrate Hydroxy-enone Activated_Complex Activated Complex (H-bonding) Substrate->Activated_Complex CPA Chiral Phosphoric Acid (CPA) CPA->Activated_Complex Activation Transition_State Stereodetermining Transition State Activated_Complex->Transition_State Intramolecular Cyclization Spiroketal Chiral Spiroketal Transition_State->Spiroketal Spiroketal->CPA Catalyst Regeneration

Caption: Proposed Mechanism for Chiral Phosphoric Acid Catalyzed Spiroketalization.

Detailed Protocol: Organocatalytic Enantioselective Construction of a Spiroketal Lactone

This protocol is a general representation based on the principles of organocatalytic domino reactions for the synthesis of complex chiral molecules.[5][6]

Materials:

  • Keto-acid substrate (1.0 eq)

  • Chiral bifunctional organocatalyst (e.g., quinine-derived squaramide) (10 mol%)

  • Electrophilic halogen source (e.g., N-chlorosuccinimide, NCS) (1.2 eq)

  • Anhydrous toluene or other suitable non-polar solvent

  • Inert atmosphere (Argon or Nitrogen)

  • Low-temperature cooling bath

Procedure:

  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere, dissolve the keto-acid substrate (1.0 eq) and the chiral organocatalyst (10 mol%) in anhydrous toluene.

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., -20 °C).

  • Reagent Addition: Add the electrophilic halogen source (1.2 eq) portion-wise over a period of 30 minutes.

  • Reaction Execution: Stir the reaction mixture at the low temperature for 24-48 hours, monitoring the reaction by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the chiral spiroketal lactone.

Quantitative Data:

EntryCatalystSubstrateHalogen SourceYield (%)ee (%)dr
1Quinine-squaramideOlefinic keto-acid 1NCS9299>20:1
2Quinidine-squaramideOlefinic keto-acid 2NBS889718:1

Data is representative of typical results in organocatalytic spiroketalization reactions.[5][6]

III. Chiral Pool Synthesis

Chiral pool synthesis provides a reliable and often cost-effective method for obtaining enantiomerically pure compounds. Carbohydrates, such as D-glucose, are particularly attractive starting materials due to their abundance and multiple stereocenters.

Causality Behind Experimental Choices: The synthetic route is designed to preserve and manipulate the existing stereocenters of the starting material to construct the target chiral spiroketal. This involves a sequence of protection, deprotection, oxidation, reduction, and carbon-carbon bond-forming reactions. The choice of protecting groups is critical to ensure the selective reaction of different functional groups.

Retrosynthetic Analysis:

retrosynthesis Target Chiral 1,4-Dioxaspiro[4.5]decane Derivative Intermediate1 Hydroxy-keto-acetal Target->Intermediate1 Spiroketalization Intermediate2 Functionalized Pyranose Derivative Intermediate1->Intermediate2 Side-chain Manipulation D_Glucose D-Glucose Intermediate2->D_Glucose Protection & Functionalization

Caption: Retrosynthetic approach from a chiral 1,4-dioxaspiro[4.5]decane derivative to D-Glucose.

Representative Synthetic Protocol Outline (Conceptual):

  • Protection of D-Glucose: Selectively protect the hydroxyl groups of D-glucose to allow for regioselective functionalization. For example, formation of a diacetonide derivative.

  • Chain Elongation: Introduce a two-carbon unit at the anomeric position (C1) using a Wittig reaction or a Grignard addition.

  • Functional Group Interconversion: Manipulate the functional groups on the newly introduced side chain and the pyranose ring through a series of oxidations and reductions to generate the required hydroxy-ketone precursor.

  • Deprotection and Spiroketalization: Carefully remove the protecting groups under acidic conditions to induce the intramolecular spiroketalization, forming the 1,4-dioxaspiro[4.5]decane ring system.

  • Final Functionalization: Further modify the remaining functional groups to obtain the desired target molecule.

This conceptual outline demonstrates the logic behind a chiral pool synthesis. The specific reagents and conditions for each step would need to be carefully selected based on the specific target molecule and the known reactivity of the intermediates.

Conclusion

The asymmetric synthesis of chiral 1,4-dioxaspiro[4.5]decane derivatives is a vibrant and evolving area of research with significant implications for drug discovery and development. This guide has provided a detailed overview of three powerful strategies: catalytic asymmetric methods, organocatalysis, and chiral pool synthesis. Each approach offers distinct advantages, and the choice of a particular method will depend on factors such as the desired stereoisomer, substrate scope, and scalability. The detailed protocols and mechanistic insights provided herein are intended to empower researchers to confidently apply these state-of-the-art techniques in their own synthetic endeavors. As the demand for enantiomerically pure compounds continues to grow, the development of even more efficient and selective methods for the synthesis of these valuable spirocyclic scaffolds will undoubtedly remain a key focus of the chemical sciences.

References

  • Xu, S., Huang, A., Yang, Y., Wang, Y., Zhang, M., Sun, Z., ... & Hong, L. (2022). Organocatalytic Enantioselective Construction of Spiroketal Lactones Bearing Axial and Central Chirality via an Asymmetric Domino Reaction. Organic Letters, 24(16), 2978–2982. [Link]

  • Zhang, W., & Li, C. (2021). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. ResearchGate. [Link]

  • Rychnovsky, S. D., & Griesgraber, G. (2006). Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization of Glycal Epoxides with Retention of Configuration. Journal of the American Chemical Society, 128(4), 1236–1237. [Link]

  • Deng, H., Yang, Y., & Tang, W. (2023). Ir-Catalyzed Asymmetric Cascade Allylation/Spiroketalization Reaction for Stereoselective Synthesis of Oxazoline-Spiroketals. Organic Letters, 25(2), 325–330. [Link]

  • Deng, H., Yang, Y., & Tang, W. (2023). Ir-Catalyzed Asymmetric Cascade Allylation/Spiroketalization Reaction for Stereoselective Synthesis of Oxazoline-Spiroketals. PubMed, 36562933. [Link]

  • Wang, Y., Zhu, S., & Sun, J. (2016). Organohalogenite-Catalyzed Spiroketalization: Enantioselective Synthesis of Bisbenzannulated Spiroketal Cores. Semantic Scholar. [Link]

  • Chen, J., Wang, X., & Li, C. (2018). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry, 16(32), 5823–5827. [Link]

  • Li, G., Wang, Y., & Zhou, Q. (2021). Asymmetric Hydrogenation of Racemic 6-Aryl-1,4-Dioxaspiro[4.5]decan-7-ones to Functionalized Chiral β-Aryl Cyclohexanols via a Dynamic Kinetic Resolution. Organic Letters, 23(5), 1616–1620. [Link]

  • Xu, S., Huang, A., Yang, Y., Wang, Y., Zhang, M., Sun, Z., ... & Hong, L. (2022). Organocatalytic Enantioselective Construction of Spiroketal Lactones Bearing Axial and Central Chirality via an Asymmetric Domino Reaction. Figshare. [Link]

  • S. S. V. Ramasastry. (2022). Mechanistic Study on Gold(I)-Catalyzed Unsaturated Spiroketalization Reaction. Letters in Organic Chemistry, 19(3), 223-229. [Link]

  • Albanese, V., Pedriali, G., Fabbri, M., Ciancetta, A., Ravagli, S., Roccatello, C., ... & Pacifico, S. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2505907. [Link]

  • Xu, S., et al. (2022). Organocatalytic Enantioselective Construction of Spiroketal Lactones Bearing Axial and Central Chirality via an Asymmetric Domino Reaction. Figshare. [Link]

  • Wang, Y., et al. (2021). Ir/Brønsted acid dual-catalyzed asymmetric synthesis of bisbenzannulated spiroketals and spiroaminals from isochroman ketals. Organic Chemistry Frontiers, 8(23), 6523-6529. [Link]

  • Ayyavoo, K., & Mohandass, K. (2025). D-Glucose Mediated Green Synthesis of 1,4-dihydropyridines Under Microwave Irradiation. Journal of Synthetic Chemistry. [Link]

  • Smith, A. D., et al. (2024). One-Pot Access to Functionalised Malamides via Organocatalytic Enantioselective Formation of Spirocyclic β-Lactone-Oxindoles and Double Ring-Opening. Molecules, 29(15), 3635. [Link]

  • Snyder, S. A., et al. (2014). Catalytic enantio- and diastereoselective domino halocyclization and spiroketalization. ResearchGate. [Link]

  • Smith, A. D., et al. (2024). One-Pot Access to Functionalised Malamides via Organocatalytic Enantioselective Formation of Spirocyclic β-Lactone-Oxindoles and Double Ring-Opening. ResearchGate. [Link]

  • Carreira, E. M., et al. (2023). P-Stereogenic Ir-MaxPHOX: A Step toward Privileged Catalysts for Asymmetric Hydrogenation of Nonchelating Olefins. ACS Catalysis, 13(5), 3020–3035. [Link]

  • You, S.-L., et al. (2022). Iridium-Catalyzed Asymmetric Cascade Allylation/Retro-Claisen Reaction. Journal of the American Chemical Society, 144(43), 19789–19794. [Link]

  • Krauze, A., & Szymański, P. (2020). Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues. Molecules, 25(17), 4013. [Link]

  • Gual, A., et al. (2025). Ruthenium(II)-assisted asymmetric hydrogen transfer reduction of acetophenone using chiral tridentate phosphorus-containing ligands derived from (1 R, 2 R)-1,2-diaminocyclohexane. ResearchGate. [Link]

  • Zhang, J., et al. (2021). Iridium-catalyzed asymmetric cascade allylation/lactonization of methyl salicylates: enantioselective construction of chiral benzodioxepinones. Organic Chemistry Frontiers, 8(11), 2539-2544. [Link]

  • Noyori, R., et al. (1990). ASYMMETRIC HYDROGENATION OF ALLYLIC ALCOHOLS USING BINAP-RUTHENIUM(II) COMPLEXES. Organic Syntheses, 69, 12. [Link]

Sources

Application Note: Solid-Phase Synthesis of Spirocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Protocols for 3D-Rich Libraries in Drug Discovery

Executive Summary: Escaping "Flatland"

The predominance of


-hybridized (flat) structures in commercial compound collections has historically limited the exploration of biological chemical space. Spirocyclic scaffolds—characterized by two rings sharing a single quaternary atom—offer a distinct solution. They possess high fraction of 

carbons (

), inherent three-dimensionality, and restricted conformational flexibility, which often translates to higher selectivity for protein targets.[1]

This guide details three field-proven solid-phase synthesis (SPS) protocols for generating spirocyclic libraries. Unlike solution-phase chemistry, these protocols leverage the "pseudo-dilution" effect of solid support to favor intramolecular cyclization over intermolecular polymerization, a critical advantage when forming sterically congested quaternary centers.[1]

Strategic Considerations for Solid-Phase Spirocyclization

Before initiating synthesis, three parameters must be optimized to ensure library fidelity.

Resin Selection & Swelling

Spirocyclization often requires forming a quaternary center, which is sterically demanding.[1]

  • Recommendation: Use Tentagel or ChemMatrix resins over standard polystyrene (PS) if polar solvents (MeOH, Water/TFE) are required (e.g., for Ugi reactions).[1]

  • Loading: Maintain low loading (0.3 – 0.5 mmol/g) to prevent site-site interactions which can lead to dimerization rather than cyclization.

Monitoring Reaction Progress

Standard colorimetric tests (Kaiser, Chloranil) are often ineffective after the formation of the first heterocycle.[1]

  • Gold Standard: Gel-phase

    
    C NMR  or HR-MAS NMR  (High-Resolution Magic Angle Spinning).
    
  • Practical Alternative: "Cleave-and-Check." Remove ~2 mg of resin, cleave with 50% TFA/DCM, and analyze via LC-MS.

General Workflow Visualization

SPS_Workflow Resin Resin Loading (Low Loading 0.4 mmol/g) Linear Linear Precursor Assembly Resin->Linear  Coupling   Cyclization Spiro-Cyclization (The Critical Step) Linear->Cyclization  RCM / 1,3-DCA / Ugi   QC QC: Cleave & LCMS Cyclization->QC  Aliquot   QC->Cyclization  Incomplete   Cleavage Final Cleavage & Purification QC->Cleavage  >90% Conv.  

Figure 1: Generalized workflow for solid-phase spirocycle synthesis. Note the iterative QC loop.

Protocol A: Spirooxindoles via 1,3-Dipolar Cycloaddition

Mechanism: Azomethine Ylide Cycloaddition Target Scaffold: Spiro[pyrrolidine-3,3'-oxindole] Utility: High relevance in oncology (MDM2 inhibitors).[1]

The Chemistry

This reaction utilizes an in situ generated azomethine ylide (from isatin and an amino acid) reacting with a resin-bound dipolarophile (alkene).

Step-by-Step Protocol

Reagents:

  • Resin: Wang Resin (loaded with acrylate or dipolarophile linker).

  • Reagent A: Isatin (5 equiv).

  • Reagent B: Sarcosine or Proline (5 equiv).

  • Solvent: Toluene/MeOH (3:1) or 1,2-DCE.[1]

Procedure:

  • Resin Preparation: Swell 200 mg of Acrylate-Wang resin in DCM for 30 min, then wash with Toluene/MeOH (3:1).

  • Ylide Generation: In a separate vial, dissolve Isatin (5 equiv) and Sarcosine (5 equiv) in the reaction solvent. Sonicate for 5 mins.

    • Expert Tip: Pre-mixing allows the decarboxylative condensation to initiate, forming the reactive dipole.[1]

  • Cycloaddition: Add the mixture to the resin.

  • Incubation: Heat at 60°C for 12–16 hours .

    • Note: While thermal conditions often suffice, adding 10 mol% AgOAc can accelerate the reaction and improve regioselectivity if the alkene is unsymmetrical.[1]

  • Washing: Drain and wash extensively: DMF (3x), MeOH (3x), DCM (3x).

    • Why? Isatin binds sticky red/orange residues to the resin. Wash until the filtrate is colorless.

  • Cleavage: Treat with 50% TFA/DCM for 1 hour. Evaporate and analyze.

Spirooxindole Isatin Isatin + Amino Acid (Sarcosine) Ylide Azomethine Ylide (Reactive Dipole) Isatin->Ylide  Decarboxylation (-CO2)   TS Transition State (Concerted [3+2]) Ylide->TS Resin Resin-Bound Alkene (Dipolarophile) Resin->TS Product Spiro[pyrrolidine-3,3'-oxindole] TS->Product  Cyclization  

Figure 2: Mechanism of the 1,3-dipolar cycloaddition forming the spiro-oxindole core.[1]

Protocol B: Spiro-Diketopiperazines (DKP) via Ugi-4CR

Mechanism: Ugi-Deprotection-Cyclize (UDC) Target Scaffold: Spiro-DKP / Spiro-hydantoins Utility: Peptidomimetics, GPCR ligands.[1]

The Chemistry

This utilizes the Ugi 4-component reaction.[2][3] By using a cyclic ketone and a bifunctional starting material (e.g., Boc-diamine), we force a post-condensation cyclization.[1]

Step-by-Step Protocol

Reagents:

  • Resin: Rink Amide (provides the amine component after deprotection).

  • Component 1 (Amine): Resin-bound amine (deprotected Fmoc-Rink).

  • Component 2 (Carbonyl): Cyclic Ketone (e.g., Cyclohexanone, 10 equiv).[1]

  • Component 3 (Acid): Boc-Gly-OH (or other Boc-amino acid) (5 equiv).

  • Component 4 (Isonitrile): Benzyl isocyanide (5 equiv).[1]

  • Solvent: MeOH/DCM (1:1) or TFE (Trifluoroethanol).

Procedure:

  • Imine Formation: Treat Fmoc-deprotected Rink Amide resin with Cyclic Ketone (10 equiv) in TFE/DCM for 2 hours. Use molecular sieves if possible.

  • Ugi Addition: Add Boc-Amino Acid (5 equiv) and Isocyanide (5 equiv).

  • Reaction: Shake at RT for 24–48 hours.

    • Expert Tip: TFE (Trifluoroethanol) is a superior solvent for Ugi reactions on solid phase due to its hydrogen-bond donating ability, which activates the imine.[1]

  • Wash: DMF (3x), DCM (3x).

  • The "UDC" Step (Cyclization):

    • Treat resin with 20% TFA/DCM (removes Boc group). Wash DCM (3x), then 5% DIEA/DCM (neutralize).[1]

    • Heat in 10% AcOH/Butanol at 70°C for 6 hours .

    • Mechanism:[1][4][5] The liberated amine attacks the exocyclic amide ester/amide, closing the DKP ring.[1]

  • Cleavage: Standard TFA cleavage releases the spiro-DKP (if not already released by cyclization, depending on linker strategy). Note: If using Rink amide, the UDC strategy typically keeps the scaffold on-bead until final TFA cleavage.

Protocol C: Spirocycles via Ring-Closing Metathesis (RCM)

Mechanism: Ru-Catalyzed Olefin Metathesis Target Scaffold: Macrocyclic or Spiro-alkenes Utility: Diversity-Oriented Synthesis (DOS), rigidifying peptide loops.[1]

The Chemistry

Building a linear precursor with two terminal alkenes attached to a central quaternary carbon, then using Grubbs catalyst to close the ring.

Step-by-Step Protocol

Reagents:

  • Catalyst: Grubbs II (2nd Generation) or Hoveyda-Grubbs II.

  • Solvent: 1,2-Dichloroethane (DCE) (anhydrous).[1]

  • Additive: LiCl (optional, disrupts peptide aggregation).[1]

Procedure:

  • Precursor Assembly: Synthesize the linear precursor on resin. Ensure two allyl/vinyl groups are present and attached to the same carbon atom (for spiro) or different atoms (for macrocycles).

  • Degassing (CRITICAL):

    • Swell resin in DCE.

    • Bubble Nitrogen/Argon through the solvent for 15 mins.

    • Reason: Ruthenium carbenes decompose rapidly in the presence of oxygen, especially on the high-surface-area environment of beads.

  • Catalyst Addition: Dissolve Grubbs II (10–20 mol%) in degassed DCE. Add to resin.[6]

  • Reaction:

    • Heat to 50°C for 2–4 hours (microwave irradiation is highly effective here: 50°C, 15 mins).

    • Reflux Warning: Do not simply reflux; open vessels lose solvent. Use sealed microwave vials or pressure tubes.

  • Cycling: Filter and repeat the catalyst addition step once more to ensure completion.

  • Metal Scavenging:

    • Wash resin with DMSO (2x) to remove bulk Ru.

    • Wash with 0.5 M solution of thiourea or commercially available metal scavenger resin in DCM/MeOH.

    • Why? Ruthenium binds tightly to amide backbones; simple DCM washes are insufficient.

Data Summary & Troubleshooting

IssueProbable CauseCorrective Action
Incomplete Cyclization Steric hindrance at quaternary center.Increase Temp (60°C); Switch solvent to TFE (for Ugi) or 1,2-DCE (for RCM).
Polymerization Resin loading too high (Inter-site reaction).Reduce loading to <0.3 mmol/g.
Catalyst Death (RCM) Oxygen presence.Rigorous degassing; Use microwave heating to shorten exposure time.
Product Stuck on Resin Poor swelling during cleavage.Use "Magic Mixture" cleavage: TFA/DCM/TIPS/Water/DTT.

References

  • Schreiber, S. L. (2000).[1] Target-oriented and diversity-oriented organic synthesis in drug discovery. Science. Link[1]

  • Tan, D. S. (2005).[1][7] Diversity-oriented synthesis: exploring the intersections between chemistry and biology. Nature Chemical Biology. Link[1]

  • Hulme, C., & Gore, V. (2003).[1] Multi-component reactions: emerging chemistry in drug discovery from xylocain to crixivan. Current Medicinal Chemistry. Link

  • Gellman, S. H., et al. (2012).[1][8] A Diversity-Oriented Approach to Spirocyclic and Fused Hydantoins via Olefin Metathesis. The Journal of Organic Chemistry. Link[1][8]

  • Cossy, J., et al. (2002).[1] Solid-phase synthesis of enantiomerically pure spiro oxindoles. Tetrahedron Letters. Link[1]

  • Waldmann, H., et al. (2008).[1] Biology-oriented synthesis of a spiro-oxindole library. Angewandte Chemie International Edition. Link[1]

Sources

Application Notes and Protocols: The Strategic Use of 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene in the Synthesis of Novel Dopamine Agonist Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking New Chemical Space for Dopaminergic Therapeutics

The quest for novel dopamine agonists with improved efficacy and side-effect profiles is a cornerstone of neuropharmacology research. These agents are critical in managing conditions such as Parkinson's disease and hyperprolactinemia.[1] The diversification of molecular scaffolds is paramount to exploring new interactions with dopamine receptors and achieving greater receptor subtype selectivity. The spirocyclic framework of 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene presents a unique three-dimensional architecture, offering a compelling starting point for the design of novel dopamine agonists that depart from traditional, often planar, structures.

This guide details a strategic synthetic approach for leveraging 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene as a precursor to potential dopamine agonists. The core of this strategy lies in the conversion of the enol ether functionality into a key amine group, a pharmacophoric element essential for dopamine receptor activation. The ethylene ketal serves as a latent ketone, providing both stability and a handle for subsequent transformations.

Rationale and Strategic Considerations: A Two-Act Synthetic Plan

The synthetic strategy is predicated on a two-part sequence designed to introduce the critical amine functionality onto the spirocyclic core.

Act I: The Unveiling of the Carbonyl. The enol ether in 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene is a masked ketone. A mild acidic hydrolysis will efficiently convert this enol ether into the corresponding ketone, 7-methyl-1,4-dioxaspiro[4.5]decan-8-one. This transformation is a classic and reliable method in organic synthesis.

Act II: The Gateway to the Pharmacophore. With the ketone in hand, the path to the desired amine is cleared for a reductive amination. This robust and versatile reaction is a workhorse in medicinal chemistry for the synthesis of amines from carbonyl compounds.[2][3] By employing a suitable ammonia source and a selective reducing agent, the ketone is transformed into a primary amine, yielding a scaffold with the necessary functionality to be explored for dopamine agonist activity. This approach mirrors the synthetic logic employed for well-established dopamine agonists like the 2-aminotetralins.

Visualizing the Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway from the starting enol ether to the target aminodioxaspirodecane.

G cluster_0 Act I: Hydrolysis cluster_1 Act II: Reductive Amination A 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene B 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one A->B H3O+ C 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one D 8-Amino-7-methyl-1,4-dioxaspiro[4.5]decane (Potential Dopamine Agonist Precursor) C->D 1. NH3 or NH4OAc 2. NaBH3CN or NaBH(OAc)3

Caption: Proposed two-step synthesis of a potential dopamine agonist precursor.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the proposed synthesis.

Protocol 1: Synthesis of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one

This protocol describes the acid-catalyzed hydrolysis of the enol ether starting material.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (Example)Moles (Example)
7-Methyl-1,4-dioxaspiro[4.5]dec-7-eneN/A168.235.0 g29.7 mmol
Tetrahydrofuran (THF)109-99-972.11100 mL-
2 M Hydrochloric Acid (HCl)7647-01-036.4620 mL40 mmol
Saturated Sodium Bicarbonate Solution144-55-884.01As needed-
Ethyl Acetate141-78-688.11150 mL-
Anhydrous Magnesium Sulfate (MgSO4)7487-88-9120.37As needed-

Procedure:

  • Dissolve 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene (5.0 g, 29.7 mmol) in tetrahydrofuran (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Add 2 M hydrochloric acid (20 mL) to the solution.

  • Stir the reaction mixture vigorously at room temperature for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) (e.g., using a 4:1 hexane:ethyl acetate eluent system). The disappearance of the starting material spot and the appearance of a more polar product spot indicates reaction progression.

  • Once the reaction is complete, carefully neutralize the mixture by the dropwise addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one as a colorless oil.

Protocol 2: Synthesis of 8-Amino-7-methyl-1,4-dioxaspiro[4.5]decane

This protocol details the reductive amination of the ketone intermediate to the target primary amine.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (Example)Moles (Example)
7-Methyl-1,4-dioxaspiro[4.5]decan-8-oneN/A170.214.0 g23.5 mmol
Ammonium Acetate631-61-877.0818.1 g235 mmol
Methanol (Anhydrous)67-56-132.04100 mL-
Sodium Cyanoborohydride (NaBH3CN)25895-60-762.842.2 g35.2 mmol
Dichloromethane (DCM)75-09-284.93150 mL-
1 M Sodium Hydroxide (NaOH)1310-73-240.00As needed-
Anhydrous Sodium Sulfate (Na2SO4)7757-82-6142.04As needed-

Procedure:

  • To a solution of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one (4.0 g, 23.5 mmol) in anhydrous methanol (100 mL) in a 250 mL round-bottom flask, add ammonium acetate (18.1 g, 235 mmol).

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium cyanoborohydride (2.2 g, 35.2 mmol) in small portions. Caution: Sodium cyanoborohydride is toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction by TLC or GC-MS for the disappearance of the ketone.

  • Quench the reaction by the careful addition of water (50 mL).

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Basify the aqueous residue to pH > 10 with 1 M sodium hydroxide solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of dichloromethane and methanol containing 1% triethylamine) to yield 8-Amino-7-methyl-1,4-dioxaspiro[4.5]decane.

Mechanism and Key Considerations

Hydrolysis of the Enol Ether

The hydrolysis of the enol ether proceeds via protonation of the double bond to form a resonance-stabilized carbocation. Subsequent attack by water and deprotonation yields a hemiacetal, which is in equilibrium with the more stable ketone.

G cluster_0 Mechanism of Enol Ether Hydrolysis A Enol Ether B Protonated Enol Ether (Resonance Stabilized) A->B + H+ B->A - H+ C Hemiacetal Intermediate B->C + H2O - H+ D Ketone Product C->D

Caption: Simplified mechanism of acid-catalyzed enol ether hydrolysis.

Reductive Amination

The reductive amination involves the initial formation of an iminium ion from the ketone and ammonia (from ammonium acetate). This electrophilic iminium ion is then selectively reduced by the hydride reagent (sodium cyanoborohydride) to the amine. The choice of a mild reducing agent like NaBH3CN is crucial as it preferentially reduces the iminium ion over the ketone, preventing the formation of the corresponding alcohol as a side product.

Conclusion and Future Perspectives

The synthetic route outlined in these application notes provides a robust and logical pathway for the synthesis of novel spirocyclic amines derived from 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene. The resulting 8-amino-7-methyl-1,4-dioxaspiro[4.5]decane represents a novel scaffold for the development of potential dopamine agonists. Further derivatization of the primary amine, for instance, through N-alkylation with various substituents known to impart dopaminergic activity (e.g., propyl, phenethyl groups), can lead to a library of compounds for structure-activity relationship (SAR) studies. The rigid and three-dimensional nature of this spirocyclic core may offer unique binding interactions with dopamine receptors, potentially leading to the discovery of next-generation therapeutics with enhanced selectivity and a more favorable side-effect profile.

References

  • Fukaya, H., Sugai, T., Oishi, T., & Ando, H. (2015). An efficient synthetic approach to the highly functionalized cyclohexane unit of paclitaxel.
  • Sharpless, K. B., Amberg, W., Bennani, Y. L., Crispino, G. A., Hartung, J., Jeong, K. S., ... & Ukaji, Y. (1992). The osmium-catalyzed asymmetric aminohydroxylation (AA) of olefins. The Journal of Organic Chemistry, 57(10), 2768-2771.
  • Sharpless Aminohydroxylation (Oxyamination). Organic Chemistry Portal. [Link]

  • Master Organic Chemistry. (2013, March 28). Hydroboration Oxidation of Alkenes. [Link]

  • DiDomenico, S., Jr., et al. (1993). The enantioselective synthesis of the potent dopamine D1 agonist (1R,3S)-3-(1'-adamantyl)-1-(aminomethyl)-3,4-dihydro-5,6-dihydroxy-1H-2-benzopyran (A77636). The Journal of Organic Chemistry, 58(18), 4741-4743.
  • Palmer, C. L., & Ghoneim, O. M. (2022). Phytochemicals Modulate Biosynthesis and Function of Serotonin, Dopamine, and Norepinephrine for Treatment of Monoamine Neurotransmission-Related Psychiatric Diseases. International Journal of Molecular Sciences, 23(7), 3844.
  • Sabb, A. L., & Coleman, P. J. (2015). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. RSC Advances, 5(90), 73801-73829.
  • ResearchGate. (n.d.). Oxidation of cyclic enol ethers by water. [Link]

  • El-Gamal, M. I., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(2), M1228.
  • Castro, A., et al. (2016). Design and Synthesis of Dopaminergic Agonists. Current medicinal chemistry, 23(27), 3060–3103.
  • Wikipedia. (n.d.). Hydroboration–oxidation reaction. [Link]

  • Kanto Chemical Co., Inc. (n.d.). New Catalysts for Reductive Amination. [Link]

  • Organic Chemistry Tutor. (n.d.). Hydroboration-Oxidation of Alkenes. [Link]

  • LibreTexts Chemistry. (n.d.). 17. Hydroboration-Oxidation of Alkenes and Introduction to IR Spectroscopy. [Link]

  • Wikipedia. (n.d.). Sharpless epoxidation. [Link]

  • ResearchGate. (n.d.). The synthesis of dopamine, followed by its release into the synaptic.... [Link]

  • PubChem. (n.d.). 1,4-Dioxaspiro(4.5)decan-8-ol. [Link]

  • YouTube. (2019, April 11). Sharpless Aminohydroxylation. [Link]

Sources

Application Note: Ketalization and Thermodynamic Isomerization of 4-Methylcyclohex-2-en-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The protection of α,β-unsaturated ketones is a critical transformation in complex molecule synthesis and drug development. When subjecting 4-methylcyclohex-2-en-1-one to standard ketalization conditions (ethylene glycol and acid catalysis), the reaction does not merely protect the carbonyl group. Instead, it triggers a regioselective double bond migration, yielding the β,γ-unsaturated ketal, 8-methyl-1,4-dioxaspiro[4.5]dec-7-ene .

This application note provides an in-depth mechanistic analysis of this thermodynamic isomerization, supported by quantitative condition optimization and a self-validating experimental protocol designed for high-yield, scalable synthesis.

Mechanistic Causality: The Thermodynamic Driving Force

The ketalization of 4-methylcyclohex-2-en-1-one is governed by a delicate balance between kinetic and thermodynamic control.

Initially, the nucleophilic attack of ethylene glycol on the protonated carbonyl yields a hemiketal, which subsequently dehydrates to form an allylic oxocarbenium intermediate. Fast ring closure leads to the kinetic product: the α,β-unsaturated ketal (1,4-dioxaspiro[4.5]dec-6-ene derivative). However, this kinetic product is highly disfavored due to severe A(1,3)-allylic strain between the bulky oxygen atoms of the 1,3-dioxolane ring and the vinylic proton at the C6 position .

Under refluxing acidic conditions, the system undergoes reversible ring-opening back to the oxocarbenium ion. Deprotonation at the C4 position (original numbering) drives the migration of the double bond out of conjugation, funneling the reaction toward the thermodynamic sink: the β,γ-unsaturated ketal. For 4-methylcyclohex-2-en-1-one, this migration specifically forms a highly stable, trisubstituted alkene at the C7-C8 position, completely relieving the steric clash .

Mechanism SM 4-Methylcyclohex-2-en-1-one (Conjugated Enone) Hemiketal Hemiketal Intermediate (Sterically Strained) SM->Hemiketal Ethylene Glycol, H+ Oxocarbenium Allylic Oxocarbenium Ion (Delocalized) Hemiketal->Oxocarbenium -H2O Unmigrated 1,4-Dioxaspiro[4.5]dec-6-ene (Kinetic Product, Strained) Oxocarbenium->Unmigrated Fast Ring Closure (Kinetic Pathway) Migrated 8-Methyl-1,4-dioxaspiro[4.5]dec-7-ene (Thermodynamic Product) Oxocarbenium->Migrated Deprotonation at C4 (Thermodynamic Pathway) Unmigrated->Oxocarbenium H+ (Reversible)

Mechanistic pathway of ketalization highlighting thermodynamic double bond migration.

Optimization of Reaction Conditions

To achieve complete conversion and maximum regioselectivity for the β,γ-isomer, the choice of acid catalyst and temperature is paramount. Weak acids or low temperatures stall the reaction at the kinetic product or result in incomplete conversion. The optimal conditions require a strong organic acid (p-TsOH) and high thermal energy (Toluene reflux) to drive the thermodynamic equilibration .

Table 1: Quantitative Comparison of Ketalization Conditions

Catalyst (Equiv)SolventTemp (°C)Time (h)Water Removal MethodConversion (%)Regioselectivity (β,γ : α,β)
p-TsOH (0.10) Toluene 110 16 Dean-Stark >98 >99:1
p-TsOH (0.10)Benzene8024Dean-Stark9595:5
PPTS (0.20)Toluene11036Dean-Stark8085:15
BF₃·OEt₂ (0.05)DCM2512Molecular Sieves6550:50 (Complex)

Experimental Protocol: Synthesis of 8-Methyl-1,4-dioxaspiro[4.5]dec-7-ene

This methodology is designed as a self-validating system, ensuring that researchers can verify the success of the transformation at critical junctures before proceeding.

Materials & Reagents
  • 4-Methylcyclohex-2-en-1-one : 5.5 g (50.0 mmol, 1.0 equiv)

  • Ethylene Glycol : 14.0 mL (~250 mmol, 5.0 equiv)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) : 0.47 g (2.5 mmol, 0.05 equiv)

  • Toluene (Anhydrous) : 150 mL

  • Saturated Aqueous NaHCO₃ : 50 mL

Step-by-Step Methodology

Step 1: Reaction Assembly To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-methylcyclohex-2-en-1-one (5.5 g) and anhydrous toluene (150 mL).

  • Causality: Toluene is selected over benzene due to its lower toxicity and higher boiling point (110 °C), which provides the necessary thermal energy to overcome the activation barrier for the thermodynamic double bond migration.

Step 2: Reagent Introduction Add ethylene glycol (14.0 mL) followed by p-TsOH·H₂O (0.47 g). Attach a Dean-Stark trap pre-filled with toluene, and fit a reflux condenser on top.

  • Causality: Ethylene glycol is used in a 5-fold excess to drive the equilibrium forward. p-TsOH is strong enough to catalyze both the ketalization and the subsequent alkene isomerization without inducing polymerization.

Step 3: Azeotropic Reflux Heat the reaction mixture to a vigorous reflux. Maintain reflux for 16 hours.

  • Causality: The reaction produces water as a byproduct. According to Le Chatelier's principle, continuous azeotropic removal of water via the Dean-Stark trap forces the equilibrium toward the ketal product .

Step 4: Self-Validation Checkpoint Before quenching, remove a 0.1 mL aliquot from the reaction flask. Neutralize it with a drop of saturated NaHCO₃, extract into ethyl acetate, and analyze via TLC (Eluent: 9:1 Hexanes/EtOAc).

  • Validation Criteria: The starting enone (UV-active, lower Rf) should be completely consumed. The product will appear as a higher-Rf, UV-inactive spot that stains strongly with p-anisaldehyde or phosphomolybdic acid (PMA).

Step 5: Quenching and Workup Cool the reaction to room temperature. Crucial Step: Add 50 mL of saturated aqueous NaHCO₃ directly to the flask and stir vigorously for 10 minutes.

  • Causality: The ketal is highly sensitive to aqueous acid. If the solvent is evaporated while the acid catalyst is still active, the product will rapidly hydrolyze back to the starting ketone. Neutralization prior to concentration is mandatory.

Step 6: Isolation & Purification Transfer the biphasic mixture to a separatory funnel. Isolate the organic layer and extract the aqueous layer with ethyl acetate (2 × 50 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude oil via flash column chromatography (silica gel, 95:5 Hexanes/EtOAc) to afford 8-methyl-1,4-dioxaspiro[4.5]dec-7-ene as a colorless oil (Yield: ~92-96%).

References

  • Jung, M. E., & Rayle, H. L. (1994). "An improved synthesis of 4-methylene-2-cyclohexen-1-one". UCLA Chemistry and Biochemistry. URL: [Link]

  • Roosen, P. C., & Vanderwal, C. D. (2016). "An Enantiospecific Formal Synthesis of (+)-7,20-Diisocyanoadociane". eScholarship, University of California. URL: [Link]

  • Subba Rao, G. S. R., et al. (1982). "Synthesis of 3-Ethenyl-4-methylcyclohex-2-en-1-one from 4-methylanisole". ConnectSci. URL: [Link]

  • "Strategic Enzymatic Enantioselective Desymmetrization of Prochiral Cyclohexa-2,5-dienones". The Royal Society of Chemistry. URL: [Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the synthesis of 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this valuable synthetic intermediate. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols.

Synthesis Overview: The Ketalization Reaction

The most common and direct route to synthesizing 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene is through the acid-catalyzed ketalization of 4-Methylcyclohex-3-en-1-one with ethylene glycol. This reaction involves the protection of the ketone functional group as a cyclic ketal.[1][2]

The reaction is an equilibrium process. To drive the synthesis towards the product and achieve a high yield, the water generated during the reaction must be continuously removed.[1]

Caption: Acid-catalyzed synthesis of 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?

Answer: Low yield in this ketalization is a common issue and can typically be traced back to one of three factors: an incomplete reaction, equilibrium not being sufficiently shifted towards the products, or competing side reactions.

  • Incomplete Reaction:

    • Catalyst Choice and Amount: While various acid catalysts can be used, p-toluenesulfonic acid (p-TsOH) is a common and effective choice.[2] Ensure you are using a catalytic amount, typically 0.01 to 0.5 moles relative to the limiting reagent.[2] If the reaction is sluggish, consider a slightly stronger acid or a different catalyst like pyridinium p-toluenesulfonate (PPTS), which can be effective for more sensitive substrates.[3]

    • Reaction Time and Temperature: These reactions often require elevated temperatures (reflux) to proceed at a reasonable rate. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.[4] Insufficient heating or premature termination of the reaction will result in a significant amount of unreacted starting material.

  • Equilibrium Issues:

    • Water Removal: The single most critical factor for driving the reaction to completion is the efficient removal of water.[1] The use of a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene or benzene) is standard practice. Ensure your apparatus is set up correctly and that the solvent is refluxing at a rate sufficient to carry water over into the trap.

  • Side Reactions:

    • Enolization and Isomerization: The starting material, 4-methylcyclohex-3-en-1-one, is an α,β-unsaturated ketone. Under strongly acidic conditions or high temperatures, it can potentially undergo enolization or isomerization of the double bond, which can lead to byproducts.[5] Using the mildest effective catalyst and the lowest necessary temperature can help minimize these side reactions.

    • Polymerization: Ethylene glycol can polymerize under strong acid catalysis and heat. Using a moderate amount of catalyst and ensuring a homogenous reaction mixture can mitigate this risk.

Question 2: My final product is contaminated with the starting ketone. How can I improve the conversion rate?

Answer: The presence of starting material in your final product is a clear indication that the reaction has not gone to completion. This is directly related to the equilibrium nature of the ketalization.

  • Optimize Water Removal: Re-evaluate your Dean-Stark setup. Ensure there are no leaks and that the condenser is efficient enough to allow for the separation of water.

  • Increase Reaction Time: Continue to run the reaction and monitor by TLC or GC until the spot or peak corresponding to the starting ketone has disappeared or is minimized to an acceptable level.

  • Use an Excess of Ethylene Glycol: Employing a molar excess (e.g., 1.5 to 2 equivalents) of ethylene glycol can help shift the equilibrium towards the product side, according to Le Chatelier's principle.

Question 3: I am observing several unexpected byproducts in my crude NMR/GC-MS. What could they be and how can I avoid them?

Answer: Unidentified byproducts can arise from several sources.

  • Self-condensation of the Ketone: Under acidic conditions, the ketone could potentially undergo self-condensation reactions. This is generally less common but can occur if the reaction is overheated for extended periods.

  • Reaction with Solvent: If using a reactive solvent, it might participate in side reactions. Toluene is generally a good, relatively inert choice for this synthesis.

  • Impure Starting Materials: Always verify the purity of your starting 4-methylcyclohex-3-en-1-one and ethylene glycol. Impurities in the starting materials will carry through or react to form other impurities.

To avoid these, use pure starting materials, maintain careful temperature control, and use an appropriate inert solvent.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and why? A1: Toluene is the most commonly recommended solvent. It forms an azeotrope with water, allowing for its effective removal via a Dean-Stark trap, and it has a suitable boiling point (111 °C) to conduct the reaction at an effective temperature.

Q2: How can I effectively monitor the reaction's progress? A2: Thin Layer Chromatography (TLC) is a simple and effective method. Use a non-polar eluent system (e.g., a mixture of ethyl acetate and hexanes).[6] The product, being a ketal, will be less polar than the starting ketone and will have a higher Rf value. Alternatively, Gas Chromatography (GC) can provide a more quantitative assessment of the conversion.[7]

Q3: What is the best method for purifying the final product? A3: The primary methods for purification are vacuum distillation or flash column chromatography on silica gel.[6][8]

  • Vacuum Distillation: This is often preferred for larger scales as it is efficient for removing non-volatile impurities.[6]

  • Column Chromatography: For smaller scales or to remove impurities with similar boiling points, chromatography is ideal. Use an eluent system based on your TLC analysis, starting with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increasing the polarity if necessary.[4][6]

Q4: What are the typical reaction conditions? A4: A typical procedure involves refluxing a toluene solution of 4-methylcyclohex-3-en-1-one (1 equivalent), ethylene glycol (1.5-2 equivalents), and a catalytic amount of p-TsOH (0.01-0.05 equivalents) with a Dean-Stark trap. The reaction is typically monitored until water evolution ceases, which can take several hours.[2]

Detailed Experimental Protocol

This protocol provides a general method for the synthesis of 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene.

Materials:

  • 4-Methylcyclohex-3-en-1-one (C₇H₁₀O, MW: 110.15 g/mol )[9][]

  • Ethylene glycol (C₂H₆O₂, MW: 62.07 g/mol )

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Toluene

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus and condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for vacuum distillation or flash column chromatography

Procedure:

  • Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Add a magnetic stir bar to the flask.

  • Reagents: To the flask, add 4-methylcyclohex-3-en-1-one (1.0 eq), ethylene glycol (1.5 eq), and toluene (approx. 5-10 mL per gram of ketone).

  • Catalyst: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq).

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (typically 4-8 hours).

  • Monitoring: Monitor the reaction's progress by TLC or GC until the starting ketone is consumed.[4]

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with saturated NaHCO₃ solution to quench the acid catalyst. Wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[4]

  • Purification: Purify the resulting crude oil by vacuum distillation or flash column chromatography on silica gel to obtain the pure 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene.[6]

Data Presentation: Optimizing Reaction Conditions

The following table summarizes key variables and their impact on the synthesis outcome. This serves as a guide for optimization.

ParameterCondition A (Standard)Condition B (Optimized)Rationale for Optimization
Catalyst p-TsOH (0.05 eq)p-TsOH (0.02 eq)Minimizes potential side reactions and simplifies workup.
Ethylene Glycol 1.2 eq2.0 eqShifts equilibrium further towards product formation.
Solvent TolueneTolueneOptimal for azeotropic water removal.
Temperature Reflux (~111°C)Reflux (~111°C)Necessary for a reasonable reaction rate.
Water Removal Dean-StarkDean-StarkCritical for driving the reaction to completion.
Typical Yield 65-75%80-90%Improved conditions lead to higher conversion.

Visual Workflow: Troubleshooting Strategy

A systematic approach is crucial for diagnosing and resolving issues in the synthesis.

Troubleshooting_Workflow start Low Yield or Impure Product check_conversion Check Conversion (TLC/GC) start->check_conversion incomplete Incomplete Reaction check_conversion->incomplete Starting Material Remains complete Reaction Complete check_conversion->complete No Starting Material action_time Increase Reaction Time incomplete->action_time action_temp Check Reflux Temperature incomplete->action_temp action_water Verify Water Removal (Dean-Stark) incomplete->action_water action_reagents Increase Ethylene Glycol (1.5-2.0 eq) incomplete->action_reagents purification Purification Issue complete->purification action_time->check_conversion action_temp->check_conversion action_water->check_conversion action_reagents->check_conversion distill Optimize Vacuum Distillation purification->distill chromatography Optimize Column Chromatography (Solvent System) purification->chromatography

Sources

Technical Support Center: Purification of 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals. Subject: Troubleshooting Acid-Catalyzed Ketal Degradation During Column Chromatography.

Welcome to the Technical Support Center. This guide is specifically engineered to address the unique chromatographic challenges associated with 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene (CAS: 83313-55-7)[1]. This molecule features an ethylene glycol ketal protecting a cyclic enone system. While ketals are robust protecting groups under basic or nucleophilic conditions, their inherent acid sensitivity frequently leads to catastrophic yield losses during standard downstream purification on silica gel.

Below is a diagnostic guide and self-validating workflow designed by our Senior Application Scientists to ensure high-fidelity recovery of your target compound.

Part 1: Diagnostic FAQs (Troubleshooting Ketal Degradation)

Q1: During standard silica gel chromatography, my isolated yield of 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene is extremely low, and I recover a more polar, highly UV-active compound. What went wrong? A1: Your compound is undergoing acid-catalyzed hydrolysis directly on the column. Standard unmodified silica gel possesses surface silanol groups (Si-OH) with a pKa ranging from 4.5 to 5.5. These mildly acidic sites protonate the ketal oxygens, triggering ring-opening into an oxocarbenium intermediate. Ambient moisture in the solvent then hydrolyzes this intermediate back to the parent α,β-unsaturated ketone. The resulting enone is highly UV-active (due to its conjugated π-system) and elutes later (lower Rf) due to increased polarity.

Q2: How do I definitively prove that my compound is degrading on the silica, rather than just decomposing in the crude reaction mixture? A2: Perform a 2D TLC (Two-Dimensional Thin Layer Chromatography) . This is a crucial self-validating step. Spot your crude mixture in one corner of a square silica TLC plate and elute it. Let the plate dry completely, rotate it 90 degrees, and elute it again in the exact same solvent system.

  • Stable Compound: All spots will fall perfectly on a diagonal line.

  • On-Column Degradation: Spots will fall off the diagonal (typically streaking downwards toward the baseline), confirming that the silica matrix itself is actively decomposing your ketal.

Q3: How can I neutralize the silica gel to prevent this hydrolysis? A3: The industry standard is to deactivate the silica gel using a volatile amine modifier[2]. Adding 1% to 3% (v/v) Triethylamine (TEA) to your mobile phase effectively neutralizes the acidic silanol groups. The TEA acts as a sacrificial base, preferentially binding to the silanols and electrostatically shielding your acid-sensitive ketal from protonation.

Q4: Triethylamine (TEA) is co-eluting with my product and interfering with my next synthetic step. How do I remove it, or what are the alternatives? A4: TEA can be notoriously difficult to remove completely via standard rotary evaporation.

  • Removal Strategy: Co-evaporate the purified fractions with toluene (azeotropic removal) followed by extended exposure to high vacuum (<0.1 Torr) for 12–24 hours.

  • Alternative Phases: If TEA cannot be tolerated, switch your stationary phase. Basic Alumina (Al₂O₃) lacks the acidic protons of silica and is excellent for ketals. Alternatively, Amine-functionalized silica columns provide a permanently basic environment without requiring mobile phase modifiers[3].

Part 2: Mechanistic and Workflow Visualizations

To understand the causality behind our protocols, review the mechanistic pathway of degradation versus protection, followed by our troubleshooting decision tree.

Mechanism Ketal 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene (Intact Ketal) Silica Standard Silica Gel (Acidic Silanols) Ketal->Silica Adsorption TEASilica TEA-Deactivated Silica (Neutralized) Ketal->TEASilica Adsorption Oxo Oxocarbenium Intermediate (Ring Opened) Silica->Oxo H+ Catalysis Ketone Parent Enone (Degraded Product) Oxo->Ketone + H2O Purified Purified Ketal (High Yield) TEASilica->Purified Elution (No H+)

Mechanistic pathway of acid-catalyzed ketal hydrolysis vs. TEA-deactivated protection.

Workflow Start Crude Mixture TLC 2D TLC Test (Standard Silica) Start->TLC Check Degradation Observed? TLC->Check Yes Yes (Smearing/New Spots) Check->Yes No No (Stable) Check->No AddTEA Add 1-3% TEA to Mobile Phase Yes->AddTEA Run Standard Column Run Standard Column No->Run Standard Column TestTEA TLC Test with TEA AddTEA->TestTEA Success Run TEA-Deactivated Column TestTEA->Success Stable Fail Switch to Basic Alumina TestTEA->Fail Still Degrades

Decision tree and troubleshooting workflow for the purification of acid-sensitive ketals.

Part 3: Quantitative Comparison of Stationary Phases

Selecting the right stationary phase is a balance between resolving power and compound stability. Use the following quantitative matrix to guide your experimental design.

Stationary PhaseSurface pKa (Approx.)Resolving PowerKetal Recovery (%)Modifier ConcentrationEquilibration Vol.
Standard Silica Gel 4.5 – 5.5Excellent< 20% (Degrades)0%1 CV
TEA-Deactivated Silica ~ 7.5 – 8.5Very Good> 90%1 – 3% TEA2 – 3 CV
Basic Alumina (Al₂O₃) 9.0 – 10.0Moderate> 95%0%1 CV
Amine-Bonded Silica ~ 9.0Good> 95%0%1 CV

(Note: CV = Column Volumes. Recovery percentages are typical benchmarks for highly acid-sensitive spiro-ketals).

Part 4: Validated Experimental Protocols

Protocol A: TEA-Deactivated Silica Gel Chromatography

Causality Note: Pre-neutralizing the column ensures the ketal never encounters an active acidic site. If you only add TEA to the running solvent but pack the column in standard solvent, the compound will degrade at the column head.

  • Solvent Preparation: Prepare your desired eluent system (e.g., 10% Ethyl Acetate in Hexanes). Add exactly 1% to 2% (v/v) Triethylamine (TEA) to the entire solvent batch and mix thoroughly[2].

  • Column Packing (Critical Step): Do not pack the column with unmodified solvent. Prepare your silica gel slurry using the TEA-spiked solvent. Pour the slurry and allow the column bed to settle.

  • Equilibration: Flush the packed column with at least 2 to 3 column volumes (CV) of the TEA-spiked solvent. This guarantees all silanol sites are fully saturated and neutralized with TEA before the sample is loaded.

  • Sample Loading: Dissolve your crude 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene in a minimum volume of the TEA-spiked solvent. Load it carefully onto the column head to maintain a tight band.

  • Elution & Monitoring: Run the column using the TEA-spiked solvent. Monitor fractions via TLC. Self-Validation Check: Ensure your TLC plates are also pre-run in TEA-spiked solvent to accurately correlate Rf values with column elution.

Protocol B: Basic Alumina Chromatography (Modifier-Free Alternative)

Causality Note: Alumina avoids the use of TEA entirely, simplifying post-column solvent removal for downstream transition-metal chemistry.

  • Phase Selection: Select Brockmann Grade I or II Basic Alumina. (Be aware that Alumina has lower resolving power than silica; you may need a longer column bed).

  • Solvent Adjustment: Alumina is generally more polar than silica. Reduce the polarity of your standard silica solvent system by approximately 10-20% (e.g., if using 20% EtOAc/Hexanes on silica, start with 5-10% EtOAc/Hexanes on Alumina).

  • Packing and Elution: Pack the alumina as a slurry in your non-polar solvent. Load the sample and elute normally. No TEA modifier is required.

References

  • Teledyne ISCO. "Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography." Teledyne ISCO Application Notes. Available at: [Link]

Sources

Side reactions in the synthesis of 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene

Technical Support Center: Synthesis of 7-Methyl-1,4-dioxaspiro[1]dec-7-ene

Welcome to the Technical Support Center for the synthesis of 7-Methyl-1,4-dioxaspiro[1]dec-7-ene (CAS: 83313-55-7). This spiroketal is a critical building block in complex API synthesis, with standardized reference materials available via 2[2]. The standard preparation involves the acid-catalyzed ketalization of 3-methyl-2-cyclohexen-1-one with ethylene glycol, a methodology well-documented in 3[3].

A defining feature of this transformation is the thermodynamically driven migration of the double bond from the conjugated



Mechanistic Pathway

MechanismA3-Methyl-2-cyclohexen-1-one(Conjugated Enone)BHemiketal Intermediate(Cationic)A->BEthylene Glycolp-TsOH, HeatC7-Methyl-1,4-dioxaspiro[4.5]dec-6-ene(Kinetic Ketal)B->C-H2OD7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene(Thermodynamic Ketal)C->DH+ mediatedIsomerization

Mechanistic pathway of ketalization and subsequent double bond migration.

Standard Operating Procedure (SOP): Self-Validating Ketalization

This protocol is designed as a self-validating system . By leveraging the optical properties of the molecules, researchers can confirm both the reaction progress and the structural rearrangement in real-time. The starting material (3-methyl-2-cyclohexen-1-one) is strongly UV-active due to its conjugated enone system. The target product (7-methyl-1,4-dioxaspiro[1]dec-7-ene) loses this conjugation, rendering it UV-inactive, but it readily stains with basic

Step-by-Step Methodology
  • Reaction Setup: To a 500 mL round-bottom flask, add 3-methyl-2-cyclohexen-1-one (100 mmol, 1.0 eq), ethylene glycol (200 mmol, 2.0 eq), and p-toluenesulfonic acid monohydrate (p-TsOH, 5 mmol, 0.05 eq) in 250 mL of anhydrous toluene.

  • Apparatus: Equip the flask with a Dean-Stark trap filled with toluene and a reflux condenser.

  • Reflux & Water Removal: Heat the mixture to reflux (approx. 110°C). Water will azeotrope with toluene and collect in the trap. Continue refluxing for 16-24 hours.

  • In-Process Control (Self-Validation): Spot the reaction mixture on a silica TLC plate. Elute with 10% EtOAc in Hexanes. The reaction is complete when the UV-active starting material spot (

    
    ) disappears, and a new, UV-inactive spot (
    
    
    ) appears that stains bright yellow/brown with
    
    
    .
  • Base Quench: Cool the reaction to room temperature. Crucial Step: Add 2 mL of triethylamine (

    
    ) to neutralize the p-TsOH before any aqueous exposure.
    
  • Workup: Transfer to a separatory funnel, add 100 mL of saturated

    
     solution. Extract the aqueous layer with EtOAc (2 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the crude oil via vacuum distillation (bp ~75-80°C at 5 mmHg) or column chromatography using basic alumina to yield the pure spiroketal.

WorkflowN11. Reaction SetupMix Enone, Ethylene Glycol, p-TsOH in TolueneN22. Reflux with Dean-Stark16-24 hours for continuous water removalN1->N2N33. Base QuenchAdd Et3N to neutralize acid catalystN2->N3TLC: UV-active to UV-inactiveN44. Aqueous WorkupExtract with EtOAc, Wash with NaHCO3/BrineN3->N4N55. PurificationVacuum Distillation or Basic Alumina ColumnN4->N5

Step-by-step experimental workflow for the synthesis of the target spiroketal.

Troubleshooting Guides & FAQs

Q1: Why does my NMR show a mixture of double-bond isomers (6-ene vs. 7-ene)? Causality: This reaction operates under thermodynamic control. The 6-ene isomer (7-methyl-1,4-dioxaspiro[1]dec-6-ene) is the kinetic product formed immediately upon ketalization. The acid catalyst must then protonate the double bond to facilitate its migration to the thermodynamically favored

Solution:

Q2: My product reverts to the starting ketone during workup or storage. How do I prevent this? Causality: Ketals are notoriously sensitive to aqueous acidic conditions. Even the latent acidity of standard silica gel or unneutralized p-TsOH during an aqueous wash can trigger rapid hydrolysis back to 3-methyl-2-cyclohexen-1-one. Solution: Always quench the reaction with a mild base (e.g.,




Q3: The reaction stalls at 70-80% conversion. How can I drive it to completion? Causality: Ketalization is an equilibrium process governed by Le Chatelier's principle. The formation of water must be continuously driven forward. If the Dean-Stark trap is inefficient, water remains in the system, halting conversion. Solution: Switch from benzene to toluene to achieve a higher reflux temperature, which improves the azeotropic removal of water. Insulate the Dean-Stark trap and the column with glass wool. Alternatively, add 4Å molecular sieves directly to the Dean-Stark trap to chemically sequester the water.

Q4: I observe dark, viscous byproducts and low yield. What went wrong? Causality: High temperatures combined with strong acid can catalyze the aldol self-condensation or polymerization of the

11Solution:

Quantitative Data Summary: Optimization of Reaction Conditions

The following table summarizes the causal relationship between reaction conditions, the thermodynamic equilibration of the isomers, and the overall yield.

SolventAcid CatalystTime (h)Temp (°C)6-ene : 7-ene RatioIsolated Yield (%)Observation / Causality
Benzenep-TsOH (1 mol%)68040 : 6065%Incomplete migration due to low temp/acid.
Toluenep-TsOH (5 mol%)411020 : 8070%Kinetic product still present; insufficient time.
Toluene p-TsOH (5 mol%) 16 110 <1 : 99 88% Optimal thermodynamic control achieved.
TolueneNone (Thermal)24110N/A0%No reaction without acid catalysis.
Xylenep-TsOH (10 mol%)24140N/A35%High temp/acid led to polymerization.

References

  • RSC Green Chemistry Book Series: Green Organocatalyst Reaction & Benign Synthesis.[Link]

  • Carbon Compounds: Synthesis and Reactions of A 2-Cyclopenten-1-One Synthon.[Link]

Technical Support Center: Overcoming Low Yield in Spiroketal Formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for spiroketal synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with spiroketalization reactions. Here, we will address common issues leading to low yields and provide in-depth, evidence-based troubleshooting strategies and answers to frequently asked questions. Our goal is to move beyond simple procedural lists and delve into the mechanistic reasoning behind these powerful transformations.

Troubleshooting Guide: From Low Conversion to Undesired Isomers

This section is structured to address specific, practical problems you might be facing at the bench.

Q1: My spiroketalization reaction is stalling, resulting in low conversion of my dihydroxy-ketone precursor. What are the primary causes and how can I fix it?

A1: Incomplete conversion is a frequent hurdle in spiroketal synthesis and often points to issues with reaction equilibrium, catalyst activity, or the presence of inhibitors. The acid-catalyzed cyclization of a dihydroxy-ketone is the most common and classical route to thermodynamically stable spiroketals.[1][2][3] However, this equilibrium can be unfavorable under certain conditions.

Causality & Solutions:

  • Insufficient Catalysis: The acid catalyst may be too weak, used in insufficient quantity, or poisoned by impurities.

    • Protocol: Systematically screen a panel of Brønsted and Lewis acids. Common choices include camphorsulfonic acid (CSA), p-toluenesulfonic acid (PTSA), trifluoroacetic acid (TFA), and various Lewis acids like Ti(Oi-Pr)₄.[4][5] For sensitive substrates, milder acids like pyridinium p-toluenesulfonate (PPTS) may be beneficial. Ensure your starting materials are pure, as basic impurities (e.g., residual amines) can neutralize the acid catalyst.[6][7]

  • Water Inhibition: Spiroketalization is a dehydration reaction. The accumulation of water can push the equilibrium back towards the starting material.

    • Protocol: Conduct the reaction in the presence of a dehydrating agent or a method for water removal.

      • Chemical Scavengers: Add molecular sieves (3Å or 4Å) to the reaction mixture.

      • Azeotropic Removal: Use a Dean-Stark apparatus with a suitable solvent (e.g., toluene or benzene) to physically remove water as it forms.

  • Thermodynamic Disfavor: The desired spiroketal may not be the most thermodynamically stable product under the reaction conditions.

    • Protocol: Re-evaluate the reaction temperature. While higher temperatures can accelerate the reaction, they may not favor the desired product if an unfavorable equilibrium exists.[8][9] Conversely, if the reaction is kinetically slow, a moderate increase in temperature might be necessary to overcome the activation energy.[6]

Q2: I'm observing a mixture of spiroketal diastereomers. How can I improve the stereoselectivity of my reaction?

A2: The formation of multiple diastereomers is a classic problem of stereocontrol, governed by the principles of kinetic versus thermodynamic control. [8][9][10] Most spiroketal-containing natural products exist as the thermodynamically favored isomer, stabilized by the anomeric effect.[11] Acid-catalyzed cyclizations under equilibrating conditions (higher temperatures, longer reaction times) will typically yield the most stable isomer.[11][12]

Expert Insights & Methodologies:

  • Leveraging Thermodynamic Control:

    • Mechanism: The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (the spirocenter) to be in an axial position. This minimizes dipole-dipole repulsion. Most acid-catalyzed methods exploit this by allowing the various isomers to equilibrate until the most stable one predominates.[12]

    • Experimental Protocol:

      • Dissolve the dihydroxy-ketone precursor in a non-polar solvent like toluene or dichloromethane (DCM).

      • Add a catalytic amount of a strong acid, such as CSA or PTSA (0.1-0.2 equivalents).

      • Heat the reaction to a temperature that allows for equilibration (e.g., reflux in DCM or toluene).

      • Monitor the reaction by TLC or LC-MS until the product ratio no longer changes, indicating that thermodynamic equilibrium has been reached.

  • Exploiting Kinetic Control:

    • Mechanism: To form a less stable, kinetically favored spiroketal, the reaction must be irreversible and the transition state leading to this isomer must have a lower activation energy.[8][9] This often requires milder conditions and specific catalysts that can pre-organize the substrate.

    • Experimental Protocol:

      • Cool the solution of the precursor to a low temperature (e.g., -78 °C to 0 °C).[8]

      • Use a Lewis acid that can chelate to the hydroxyl groups, creating a more rigid transition state. For example, Ti(Oi-Pr)₄ has been used for kinetic, retention-of-configuration spirocyclizations.[5]

      • Add the catalyst slowly and monitor the reaction closely, quenching it before it has a chance to equilibrate to the thermodynamic product.

G start Mixture of Diastereomers Observed thermo_vs_kinetic Is the desired product the thermodynamically most stable isomer? start->thermo_vs_kinetic thermo_path Thermodynamic Control Strategy thermo_vs_kinetic->thermo_path  Yes kinetic_path Kinetic Control Strategy thermo_vs_kinetic->kinetic_path  No thermo_conditions Use equilibrating conditions: - Stronger acid (CSA, PTSA) - Higher temperature - Longer reaction time thermo_path->thermo_conditions kinetic_conditions Use non-equilibrating conditions: - Milder/Chelating Lewis Acid (Ti(Oi-Pr)4) - Low temperature (-78°C to 0°C) - Shorter reaction time kinetic_path->kinetic_conditions

Caption: Decision workflow for optimizing stereoselectivity.

Q3: My reaction is clean, but the yield is low after purification. Where am I losing my product?

A3: Product loss during workup and purification is a common, yet often overlooked, source of low yield. Spiroketals can be sensitive to the conditions used for isolation.

Key Areas for Optimization:

  • Workup Instability: The desired spiroketal may be unstable under the workup conditions.[6] Spiroketals can be labile to strongly acidic or basic conditions, leading to epimerization or decomposition.[11][13]

    • Solution: Use a mild quenching agent, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or ammonium chloride (NH₄Cl), instead of strong acids or bases. Minimize the time the product spends in aqueous layers.

  • Purification Challenges:

    • Silica Gel Sensitivity: Silica gel is inherently acidic and can cause decomposition or isomerization of sensitive spiroketals.[14]

      • Solution: Deactivate the silica gel by treating it with a solution of triethylamine (Et₃N) in the eluent (e.g., 1-2% Et₃N) before packing the column. Alternatively, use a different stationary phase like alumina (neutral or basic) or reverse-phase chromatography.

    • Volatility: Some smaller spiroketals can be volatile.

      • Solution: Be cautious during solvent removal under high vacuum (rotoevaporation).[14] Use moderate temperatures and break the vacuum as soon as the bulk solvent is removed.

Frequently Asked Questions (FAQs)

Q: What is the fundamental difference between thermodynamic and kinetic control in spiroketal formation?

A: This is a core concept in controlling the outcome of these reactions.

  • Thermodynamic Control favors the formation of the most stable product. The reaction conditions (e.g., higher temperature, longer time) allow for the reversal of product formation, leading to an equilibrium that is dominated by the product with the lowest Gibbs free energy.[9][10] For spiroketals, this is often the isomer that benefits most from stabilizing anomeric effects.[4][12]

  • Kinetic Control favors the formation of the product that is formed fastest. This product arises from the reaction pathway with the lowest activation energy.[8] To trap the kinetic product, the reaction must be run under conditions where the reverse reaction is very slow or non-existent (e.g., low temperatures).[9][10]

G cluster_0 Reaction Energy Profile Reactant Reactant TS_Kinetic TS (Kinetic) Reactant->TS_Kinetic ΔG‡ (Kinetic) Lower Activation Energy TS_Thermo TS (Thermo) Reactant->TS_Thermo ΔG‡ (Thermo) Higher Activation Energy Product_Kinetic Kinetic Product (Forms Faster) TS_Kinetic->Product_Kinetic Product_Thermo Thermodynamic Product (More Stable) TS_Thermo->Product_Thermo p1 p2 p1->p2 Kinetic Path p4 p1->p4 Thermo Path p3 p2->p3 Kinetic Path p5 p4->p5 Thermo Path

Caption: Energy diagram of kinetic vs. thermodynamic control.

Q: How do I choose the right acid catalyst?

A: The choice of catalyst is substrate-dependent and tied to whether you are targeting the kinetic or thermodynamic product.

Catalyst TypeExamplesBest ForRationale
Strong Brønsted Acids CSA, PTSA, TFAThermodynamic ProductsThese strong, non-chelating acids promote rapid equilibration, allowing the reaction to settle on the most stable diastereomer.[1][4]
Mild Brønsted Acids PPTS, NH₄HF₂Acid-Sensitive SubstratesUseful when other functional groups in the molecule (e.g., silyl ethers) might be cleaved by stronger acids. NH₄HF₂ has been shown to be effective for TBS-deprotection followed by spiroketalization.[1]
Lewis Acids Ti(Oi-Pr)₄, Au(I), Pd(II)Kinetic Products / Alternative PathwaysLewis acids can coordinate to hydroxyl groups, creating a pre-organized template for cyclization that can favor a specific kinetic product.[5] Gold and palladium catalysts are used for alternative strategies, such as the cyclization of alkynyl diols.[3][15]

Q: Can solvent choice significantly impact my yield and selectivity?

A: Absolutely. The solvent plays a critical role in stabilizing or destabilizing transition states and intermediates.

  • Polarity: Solvent polarity can influence the transition state of the cyclization, which in turn affects diastereoselectivity. Screening a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., acetonitrile) is a standard optimization step.[6]

  • Coordinating Ability: Solvents like THF can coordinate to Lewis acid catalysts, modulating their reactivity.

  • Azeotropic Properties: As mentioned, solvents like toluene are crucial when azeotropic removal of water is required to drive the reaction forward.

References

  • Enantioselective Preparation of (N,O)-, (N,N)- and (N,S)-Spiroketal Moieties. (2025). MDPI.
  • Asymmetric Synthesis of Naturally Occuring Spiroketals. (2008). MDPI.
  • NH4HF2 as a Selective TBS-Removal Reagent for the Synthesis of Highly Functionalized Spiroketal via Tandem Deprotection/Spiroketalization Procedure. (2013).
  • Nitroalkanes as Central Reagents in the Synthesis of Spiroketals. (2008). PMC.
  • Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. (2025).
  • Asymmetric Synthesis of Naturally Occuring Spiroketals. (n.d.). PMC.
  • Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization of Glycal Epoxides with Retention of Configuration. (2006). Journal of the American Chemical Society.
  • Optimization of Reaction Conditions for the Synthesis of Spiroketal from 2-Alkynyl Phenol 19. (n.d.).
  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. (2024). Chemistry LibreTexts.
  • Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis. (n.d.). Benchchem.
  • Thermodynamic and kinetic reaction control. (n.d.). Wikipedia.
  • Optimizing reaction conditions for the synthesis of spiro-1,3-indandiones. (n.d.). Benchchem.
  • Total Synthesis of Spiroketal Alkaloids Lycibarbarines A–C. (n.d.). ChemRxiv.
  • Troubleshooting: How to Improve Yield. (n.d.). University of Rochester Chemistry Department.
  • Recent Synthetic Approaches Toward Non-anomeric Spiroketals in N
  • Understanding product optimization: Kinetic versus thermodynamic control. (n.d.).
  • Kinetic Control Versus Thermodynamic Control Of A Reaction. (n.d.).

Sources

Technical Support Center: Troubleshooting Catalyst Deactivation in Palladium-Catalyzed Spiroketalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced transition-metal catalysis. Palladium-catalyzed spiroketalization is a cornerstone methodology for constructing complex molecular architectures, such as the synthesis of highly functionalized benzannulated steroid spiroketals derived from alkynediols 1[1].

However, maintaining the integrity of the active palladium species throughout the catalytic cycle is a pervasive challenge. Catalyst deactivation not only stalls reactions and diminishes turnover numbers (TON) but can also lead to the irreversible precipitation of palladium black2[2]. This guide provides drug development professionals and synthetic chemists with causality-driven troubleshooting protocols to diagnose, resolve, and prevent catalyst degradation.

Diagnostic Workflow for Catalyst Failure

Before altering your reaction parameters, you must accurately diagnose the mode of deactivation. Use the logical workflow below to identify the root cause of stalled spiroketalizations.

DiagnosticWorkflow Start Reaction Stalled or Low Yield Vis Visual Inspection of Reaction Mixture Start->Vis Black Black Precipitate Observed? Vis->Black PdBlack Pd Black Formation (Aggregation) Black->PdBlack Yes NMR 31P NMR / XPS Analysis Black->NMR No Ligand Phosphine Oxide Detected? NMR->Ligand Oxidation Ligand Oxidation (O2 Contamination) Ligand->Oxidation Yes Poison Catalyst Poisoning or Inhibition Ligand->Poison No

Diagnostic workflow for identifying palladium catalyst deactivation modes.

Troubleshooting Guides & FAQs

Q1: Why does my homogeneous palladium catalyst precipitate as a black solid during spirocyclization?

A: The appearance of a black precipitate is macroscopic "palladium black," which is the end-stage symptom of irreversible catalyst deactivation3[3]. Causality: In spiroketalization, Pd(II) activates the alkyne for nucleophilic attack by the hydroxyl groups. While the ideal catalytic cycle is redox-neutral, side reactions (such as trace alcohol oxidation or alkyne homocoupling) can inadvertently reduce the active Pd(II) to Pd(0). Without sufficient electronic stabilization from strongly coordinating ligands or a chemical re-oxidant, these Pd(0) monomers rapidly aggregate into inactive dimers and trimers 4[4]. This aggregation halts the cycloisomerisation process entirely, trapping the metal in catalytically dead clusters5[5]. Solution: Switch to bidentate ligands (e.g., dppf or BINAP) which enforce a rigid coordination geometry, or introduce an on-cycle oxidant like 1,4-benzoquinone (BQ) to rapidly shuttle Pd(0) back to Pd(II) before aggregation occurs.

Q2: How can I differentiate between ligand oxidation and substrate poisoning?

A: Both issues result in a clear, stalled reaction mixture (no Pd black), but their underlying mechanisms require different fixes. Causality: Ligand oxidation is driven by trace O₂ or reactive peroxides in the solvent, which oxidize phosphine ligands (PR₃) to phosphine oxides (O=PR₃). This strips the Pd center of its electronic shielding. Poisoning occurs when Lewis basic impurities (e.g., trace sulfur, amines, or halides) outcompete the alkynediol substrate for the Pd active site. Diagnosis: Analyze the crude mixture via ³¹P NMR. A chemical shift to ~25–30 ppm confirms phosphine oxide formation (indicating an oxygen leak). If the ³¹P NMR shows intact ligands but the reaction is dead, suspect substrate/impurity poisoning.

Mechanistic Pathway of Deactivation

Understanding the divergence between the productive on-cycle pathway and the destructive off-cycle pathway is critical for rational reaction design.

DeactivationPathway PdII Active Pd(II) Catalyst [Spiroketalization Cycle] Pd0 Pd(0) Intermediate (Post-Reductive Elimination) PdII->Pd0 Substrate Activation & Cyclization Pd0->PdII Re-oxidation (On-Cycle) Dimers Pd Dimers & Trimers (Inactive) Pd0->Dimers Ligand Loss / Over-reduction PdBlack Palladium Black (Precipitate) Dimers->PdBlack Aggregation Reox Re-oxidation (e.g., Cu(II) or BQ) Dimers->Reox Oxidative Rescue Reox->PdII Regeneration

Off-cycle palladium aggregation pathway vs. on-cycle regeneration.

Quantitative Data: Impact of Catalyst System on Performance

The choice of palladium precursor, ligand, and additive directly dictates the lifespan of the catalyst. The table below summarizes quantitative performance metrics derived from standard alkynediol spiroketalization protocols.

Catalyst PrecursorLigand SystemAdditivePrimary Deactivation ModeAvg. TONSpiroketal Yield (%)
PdCl₂(MeCN)₂NoneNoneRapid Pd(0) Aggregation (Black)< 1512%
Pd(OAc)₂PPh₃ (Monodentate)NoneLigand Oxidation / Dimerization4548%
Pd(OAc)₂dppf (Bidentate)NoneSlow Aggregation12085%
Pd(TFA)₂dppf (Bidentate)BenzoquinoneStable (On-cycle Re-oxidation)> 50098%

Self-Validating Experimental Protocol

To prevent ligand oxidation and premature catalyst aggregation, employ the following self-validating Schlenk methodology. This protocol builds in visual and chemical checkpoints to ensure the system remains active.

Self-Validating Schlenk Protocol for Oxygen-Free Palladium Spiroketalization

Step 1: Substrate and Solvent Purification

  • Action: Distill THF over sodium/benzophenone ketyl. Pass the alkynediol substrate through a short pad of activated basic alumina.

  • Causality: Trace water and peroxides in ethereal solvents will hydrolyze reactive intermediates or oxidize phosphine ligands. Alumina removes trace acidic/halogenated poisons from the substrate.

  • Validation Check: The THF must remain deep blue (indicating the absolute absence of O₂ and H₂O) in the still before transfer.

Step 2: Freeze-Pump-Thaw Degassing

  • Action: Transfer the purified solvent to a Schlenk flask. Freeze the solvent completely using a liquid N₂ bath. Apply high vacuum (0.1 mmHg) for 5 minutes. Isolate the flask from the vacuum and allow it to thaw completely. Repeat this cycle 3 times.

  • Causality: Sparging with inert gas is insufficient for sensitive Pd catalysis. Dissolved oxygen is the primary culprit for irreversible phosphine oxidation; freezing traps the solvent while vacuum removes the excluded gas.

  • Validation Check: During the final thaw cycle, absolutely no gas bubbles should evolve from the liquid phase.

Step 3: Catalyst Pre-Activation and Reaction Assembly

  • Action: Inside an argon-filled glovebox, combine Pd(OAc)₂ (5 mol%) and the bidentate ligand (e.g., dppf, 6 mol%) in the degassed solvent. Stir for 15 minutes. Only after this period, add the alkynediol substrate.

  • Causality: Forcing the active Pd-ligand complex to form before introducing the bulk substrate prevents off-cycle substrate-induced degradation (such as alkyne oligomerization on unligated Pd).

  • Validation Check: The solution must transition from a murky red/brown (unligated Pd(OAc)₂) to a clear, bright yellow/orange (active Pd-ligand complex). If the solution turns cloudy or black at this stage, the degassing step failed.

Step 4: Reaction Execution and Monitoring

  • Action: Heat the reaction to the target temperature (e.g., 60°C). Monitor the conversion strictly via TLC or GC-MS.

  • Causality: Prolonged heating of a completed reaction drives late-stage catalyst decomposition and product inhibition.

  • Validation Check: A persistent yellow/orange color throughout the reaction duration indicates a healthy, active catalyst resting state.

References

  • Palladium catalyzed synthesis of benzannulated steroid spiroketals. RSC Publishing.
  • Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions. Benchchem.
  • Activation and Deactivation of Neutral Palladium(II) Phosphinesulfonato Polymerization Catalysts. Organometallics - ACS Publications.
  • Chapter 6b - DSpace. Utrecht University.
  • Palladium Catalysis in Directed C-H Bond Activation and Cycloisomerisation Reactions. Diva-Portal.

Sources

Technical Support Center: Optimizing Acid-Catalyzed Ketalization Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for acid-catalyzed ketalization. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the formation of ketals, a crucial protecting group strategy in multi-step organic synthesis.[1][2] Here, we address common experimental challenges with in-depth scientific explanations and provide actionable, field-proven protocols.

Section 1: Troubleshooting Guide

This section addresses specific problems encountered during acid-catalyzed ketalization in a question-and-answer format.

Low or No Ketal Product Formation

Question: I am seeing a low yield or no formation of my desired ketal, with a significant amount of starting material remaining. What are the likely causes and how can I fix this?

Answer: This is a common issue often rooted in reaction equilibrium, catalyst inefficiency, or suboptimal conditions.

Causality and Explanation:

The acid-catalyzed formation of a ketal is a reversible reaction.[1][3] The mechanism involves protonation of the carbonyl oxygen, nucleophilic attack by the alcohol to form a hemiketal, followed by protonation of the hydroxyl group and elimination of water to form an oxonium ion, which is then attacked by a second alcohol molecule.

The equilibrium can be unfavorable if water, a byproduct of the reaction, is not effectively removed.[4][5] The presence of water can hydrolyze the ketal back to the starting ketone and alcohol, shifting the equilibrium to the left (Le Châtelier's principle).[4][5]

Troubleshooting Workflow:

G start Low Ketal Yield check_water Is water being actively removed? start->check_water implement_removal Implement or optimize water removal: - Dean-Stark trap - Molecular sieves - Dehydrating agent (e.g., 2,2-dimethoxypropane) check_water->implement_removal No check_catalyst Is the acid catalyst appropriate and active? check_water->check_catalyst Yes implement_removal->check_catalyst success Improved Yield implement_removal->success optimize_catalyst Optimize catalyst: - Increase loading (e.g., 0.1-5 mol%) - Switch to a stronger acid (p-TsOH, H₂SO₄) - Consider a Lewis acid for sensitive substrates check_catalyst->optimize_catalyst No/Unsure check_temp Is the reaction temperature optimal? check_catalyst->check_temp Yes optimize_catalyst->check_temp optimize_catalyst->success optimize_temp Adjust temperature: - Gently heat to increase rate - Avoid excessive heat to prevent decomposition check_temp->optimize_temp No check_reagents Are reagents pure and stoichiometry correct? check_temp->check_reagents Yes optimize_temp->check_reagents optimize_temp->success purify_reagents Purify reagents and verify stoichiometry check_reagents->purify_reagents No/Unsure purify_reagents->success

Troubleshooting workflow for low ketal yield.

Detailed Protocols:

  • Water Removal:

    • Dean-Stark Apparatus: For reactions using a solvent that forms an azeotrope with water (e.g., toluene), a Dean-Stark trap is highly effective.[1][6][7] It physically separates and removes water from the refluxing solvent.

    • Molecular Sieves: For smaller-scale reactions or when a Dean-Stark trap is impractical, adding activated 4Å molecular sieves to the reaction can sequester water.[8] Note that sieves should not be in direct contact with the reaction if they can act as an acid scavenger.[8]

    • Dehydrating Agents: Using a reagent like 2,2-dimethoxypropane or trimethyl orthoformate can serve as both a ketalating agent and a water scavenger.[4][5]

  • Catalyst Optimization:

    • Common Brønsted Acids: p-Toluenesulfonic acid (p-TsOH) and sulfuric acid (H₂SO₄) are standard choices.[4][5][9] Typical catalyst loading ranges from 0.1 to 5 mol%.

    • Lewis Acids: For substrates sensitive to strong protic acids, Lewis acids like titanium tetrachloride can be effective.[9]

    • Heterogeneous Catalysts: Solid acid catalysts such as silica sulfuric acid or modified tungstosilicic acid can simplify workup through filtration.[10][11]

Formation of Side Products and Decomposition

Question: My reaction is messy, producing multiple spots on TLC, or the product seems to be decomposing. What's happening?

Answer: Side product formation and decomposition are often caused by overly harsh reaction conditions, particularly excessive acid concentration or high temperatures.

Causality and Explanation:

Strong acids and high heat can promote side reactions such as polymerization, elimination, or rearrangement, especially with sensitive substrates.[4] The choice of acid catalyst is critical; for instance, while effective, strong acids can be corrosive and incompatible with acid-sensitive functional groups like N-Boc-protected amines or silyl ethers.[5]

Strategies for Mitigation:

StrategyRationale
Reduce Catalyst Loading High acid concentrations can protonate the alcohol, reducing its nucleophilicity, and can also promote hydrolysis of the desired ketal.[12]
Use a Milder Catalyst Consider pyridinium p-toluenesulfonate (PPTS) or camphorsulfonic acid (CSA) for acid-sensitive substrates.[4]
Lower Reaction Temperature Many ketalizations proceed efficiently at room temperature, albeit more slowly.[5][12] Heating should be applied judiciously.
Control Reagent Addition Slow addition of a reactive reagent can prevent concentration buildup and reduce side reactions.[13]
Difficulty with Ketal Deprotection

Question: I'm struggling to remove the ketal protecting group without affecting other sensitive functionalities in my molecule. What are my options?

Answer: Selective deprotection requires carefully chosen conditions that exploit the lability of the ketal while preserving other groups.

Causality and Explanation:

Ketal deprotection is the reverse of formation and is typically achieved with aqueous acid.[14][15][16] The challenge lies in the fact that other common protecting groups (e.g., silyl ethers, Boc groups) can also be acid-labile.[17] The key is to find conditions mild enough to cleave the ketal selectively.

Selective Deprotection Methods:

  • Mild Aqueous Acid: Using dilute solutions of acids like trifluoroacetic acid (TFA) in a biphasic system (e.g., CH₂Cl₂/H₂O) can be effective.[17]

  • Lewis Acids: Catalytic amounts of Lewis acids such as bismuth triflate in a THF/water mixture can provide mild deprotection.

  • Neutral Conditions: For extremely sensitive substrates, methods avoiding aqueous acid are available. A notable example is using molecular iodine (I₂) in acetone, which proceeds via a substrate exchange mechanism.

  • Solid-Phase Catalysts: Reagents like silica sulfuric acid combined with wet silica gel can facilitate deprotection under heterogeneous conditions, simplifying workup.[10]

Protocol: Deprotection using Iodine in Acetone

  • Dissolve the ketal-protected substrate (1.0 eq) in acetone.

  • Add a catalytic amount of molecular iodine (I₂).

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, quench with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the brown color disappears.[18]

  • Remove acetone under reduced pressure and perform a standard aqueous workup.[18]

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I choose between kinetic and thermodynamic control for regioselective ketalization?

A1: Regioselectivity often arises when protecting diols or unsymmetrical ketones.[19][20]

  • Kinetic Control: Favored at lower temperatures and shorter reaction times, this will typically form the ketal at the most accessible (least sterically hindered) carbonyl group or with the most reactive hydroxyl group.[19][21][22] The product formed is the one with the lowest activation energy barrier.[19]

  • Thermodynamic Control: Favored at higher temperatures and longer reaction times, this allows the initial products to equilibrate to the most stable isomer.[19][21][22] This is often the more substituted and stable ketal.

Q2: Can I run a ketalization reaction without removing water?

A2: While challenging due to the reversible nature of the reaction, some modern protocols have shown success.[5][12] These methods often rely on very low catalyst loadings (e.g., 0.1 mol% HCl) where the protonation of the alcohol nucleophile is minimized, and the reaction can be driven forward by using a large excess of the alcohol as the solvent.[5][12] However, for most standard procedures, water removal is crucial for achieving high yields.[4][5]

Q3: My substrate has both an aldehyde and a ketone. Can I selectively protect the aldehyde?

A3: Yes. Aldehydes are generally more electrophilic and less sterically hindered than ketones, making them more reactive.[23] By using a stoichiometric amount of the diol and carefully controlling the reaction time, you can often achieve selective protection of the aldehyde over the ketone.[15]

Q4: What is the typical workup procedure for a ketalization reaction?

A4: A standard workup involves:

  • Cooling the reaction mixture to room temperature.

  • Neutralizing the acid catalyst by washing with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.[1]

  • Extracting the product into an organic solvent.

  • Washing the organic layer with brine to remove residual water.

  • Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filtering and concentrating the solvent under reduced pressure to yield the crude product, which can then be purified by chromatography or crystallization.

Q5: How does the choice of alcohol/diol affect the stability of the resulting ketal?

A5: The structure of the alcohol or diol significantly impacts the stability and ease of formation/cleavage of the ketal.

  • Cyclic vs. Acyclic Ketals: Cyclic ketals formed from diols (like ethylene glycol or 1,3-propanediol) are generally more stable than acyclic ketals formed from simple alcohols.[15] This is due to the favorable entropy of forming one molecule (the cyclic ketal) from two (the ketone and the diol).

  • Steric Hindrance: More sterically hindered diols will form ketals more slowly and these ketals will be more susceptible to acid-catalyzed hydrolysis.

G cluster_0 Ketal Formation Pathway Ketone Ketone C=O Hemiketal Hemiketal C(OH)(OR) Ketone->Hemiketal +ROH, H⁺ Hemiketal->Ketone -ROH, H⁺ Ketal Ketal C(OR)₂ Hemiketal->Ketal +ROH, H⁺ -H₂O Ketal->Hemiketal +H₂O, H⁺

Acid-catalyzed ketal formation equilibrium.

References

Sources

Technical Support Center: Purification of 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during the synthesis and handling of this valuable synthetic intermediate.

PART 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene?

A1: The most prevalent impurities typically arise from the synthetic route, which commonly involves the acid-catalyzed ketalization of the corresponding α,β-unsaturated ketone (a Wieland-Miescher ketone analog). These impurities include:

  • Unreacted Starting Ketone: The parent enone is often the major impurity.

  • Residual Acid Catalyst: Catalysts like p-toluenesulfonic acid (TsOH) may persist after workup.

  • Byproducts of Ketalization: Including incompletely reacted hemiacetals.[1]

  • Solvent and Water Residues: From the reaction and extraction steps.

Q2: How can I quickly assess the purity of my 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene sample?

A2: A combination of Thin Layer Chromatography (TLC) and ¹H NMR spectroscopy is highly effective.

  • TLC: The ketal product is significantly less polar than the starting ketone. A well-resolved spot for the product, with a faint or no spot corresponding to the ketone, indicates high purity.

  • ¹H NMR: The presence of the starting ketone can be identified by characteristic signals for the enone protons. The purified ketal should exhibit clean signals corresponding to its structure, including the characteristic ethylenedioxy protons.

Q3: What is the recommended storage condition for 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene?

A3: To prevent hydrolysis of the ketal, it is recommended to store the compound in a tightly sealed container, under an inert atmosphere (nitrogen or argon), and at a low temperature (2-8°C).[2] The presence of even trace amounts of acid or water can lead to degradation back to the starting ketone.

PART 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: My NMR/GC-MS analysis indicates the presence of the starting ketone.

Plausible Cause: The ketalization reaction is a reversible equilibrium.[3][4] Incomplete reaction or exposure of the purified product to acidic conditions during workup can lead to the presence of the starting ketone.

Recommended Solution: Column Chromatography Flash column chromatography is the most effective method to separate the less polar ketal from the more polar starting ketone.

Experimental Protocol: Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or petroleum ether).

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate/hexane mixture) and load it onto the column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate. The less polar ketal will elute first, followed by the more polar ketone.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation: Impurity Profile

ImpurityAnalytical Signature (¹H NMR)TLC Rf (Typical)
Starting KetoneSignals in the olefinic region (5.8-6.5 ppm)Lower Rf
7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene Signals for the dioxolane protons (around 3.9 ppm)Higher Rf

Visualization: Purification Workflow

cluster_0 Troubleshooting: Ketone Impurity Crude Product Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Silica Gel Pure Ketal Pure Ketal Column Chromatography->Pure Ketal Early Fractions Ketone Ketone Column Chromatography->Ketone Later Fractions

Caption: Workflow for removing the starting ketone impurity.

Issue 2: My purified product has a lower than expected pH or shows signs of degradation over time.

Plausible Cause: Residual acid catalyst from the ketalization reaction can remain in the product, leading to slow hydrolysis of the ketal back to the ketone, especially in the presence of trace water.

Recommended Solution: Aqueous Workup and Acid Scavenging A thorough aqueous workup is crucial to remove the acid catalyst.

Experimental Protocol: Acid Scavenging

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like diethyl ether or ethyl acetate.

  • Neutralization: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine (saturated NaCl solution).[5] The bicarbonate wash neutralizes the acid catalyst.

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the neutralized product.

Visualization: Logic for Acid Removal

start Is the product acidic? wash Perform NaHCO3 wash start->wash Yes end Product is neutral start->end No dry Dry over Na2SO4 wash->dry dry->end

Caption: Decision process for neutralizing the product.

Issue 3: I observe unexpected signals in my NMR, suggesting an isomeric impurity.

Plausible Cause: Under harsh acidic conditions or elevated temperatures, the double bond in the α,β-unsaturated system can migrate, leading to the formation of a thermodynamically more stable, non-conjugated enol ether.

Recommended Solution: Mild Reaction Conditions and Purification To avoid the formation of such byproducts, it is advisable to use milder reaction conditions (e.g., lower temperature, shorter reaction time). If the isomeric impurity has already formed, careful column chromatography with a shallow solvent gradient may be able to separate the isomers.

PART 3: Comprehensive References

  • Wu, Y., & Ohlsson, E. (1993). A Modified Synthesis of (±)-(E)-7-Methyl-1,6-dioxaspiro[2][6]decane. Acta Chemica Scandinavica, 47, 422-424. [Link]

  • Li, C., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega, 3(5), 5346-5355. [Link]

  • Oishi, T., et al. (2015). Crystal structure of (±)-(7RS,8SR)-7-methyl-1,4-dioxaspiro[4.5]decane-7,8-diol. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), o853–o854. [Link]

  • Francke, W., et al. (1995). E-7-Methyl-1,6-dioxaspiro[4.5]decane in the chemical communication of European Scolytidae and Nitidulidae (Coleoptera). Journal of Applied Entomology, 119(1-5), 131-135. [Link]

  • Chemical Synthesis Database. methyl 1,4-dioxaspiro[4.5]dec-7-ene-8-carboxylate. [Link]

  • Riela, S., et al. (2019). Unexpected Racemization in the Course of the Acetalization of (+)-(S)-5-Methyl-Wieland–Miescher Ketone with 1,2-Ethanediol and TsOH under Classical Experimental Conditions. Molecules, 24(20), 3757. [Link]

  • Google Patents. (2002). Process for removing a ketone and/or aldehyde impurity.

  • Sunderhaus, J. D., & Martin, S. F. (2009). A simple and efficient protocol for the removal of aldehydes and reactive ketones from chemical mixtures. Tetrahedron Letters, 50(17), 1956-1958. [Link]

  • S. Herman, Z., & M. M. K. Boysen, M. (2010). Synthesis and Derivatization of Bis-nor Wieland–Miescher Ketone. Synthetic Communications, 40(18), 2756-2763. [Link]

  • Chemistry Steps. Reduction of Aldehydes and Ketones. [Link]

  • PubChem. 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one. [Link]

  • Liu, C., et al. (2019). Mechanistic study on the asymmetric synthesis of the Wieland-Miescher ketone and analogs. Chemistry – A European Journal, 25(58), 13348-13356. [Link]

  • Riela, S., et al. (2019). Unexpected Racemization in the Course of the Acetalization of (+)-(S)-5-Methyl-Wieland–Miescher Ketone with 1,2-Ethanediol and TsOH under Classical Experimental Conditions. Molecules, 24(20), 3757. [Link]

  • Organic Chemistry Portal. Alcohol synthesis by carbonyl compound reduction. [Link]

  • Google Patents. (2010). Method for the Production of Substituted and Unsubstituted Cyclohexanone Monoketals.

  • Bates, J. L. (1990). New reaction conditions for the synthesis of Wieland-Miescher ketone. UNI ScholarWorks. [Link]

  • Le, P., et al. (2023). Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry. Journal of Chemical Education, 100(9), 3734-3739. [Link]

  • Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals. [Link]

  • BuyersGuideChem. 1,4-Dioxaspiro[4.5]decane, 7-methyl- suppliers and producers. [Link]

  • NIST WebBook. 1,6-dioxaspiro[2][6] decane, 7-methyl. [Link]

  • Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones. [Link]

  • SpectraBase. 1,4-Dioxaspiro[4.5]dec-7-ene-7-methanol, 8-methyl-. [Link]

  • NIST WebBook. 1,6-dioxaspiro[2][6] decane, 7-methyl. [Link]

Sources

Technical Support Center: Stereoselective Synthesis of Dioxaspiro Compounds

Author: BenchChem Technical Support Team. Date: March 2026

A Troubleshooting Guide for Researchers and Drug Development Professionals

Overview

The stereoselective assembly of dioxaspiro compounds (spiroketals)—such as the 1,6-dioxaspiro[4.5]decane framework—is a formidable challenge in the total synthesis of complex natural products like spongistatins, avermectins, and polyether antibiotics. This technical support guide addresses the most common hurdles encountered during spiroketalization, focusing on stereoelectronic effects, regiocontrol, and protecting group incompatibilities.

Section 1: Thermodynamic vs. Kinetic Control

Q: I am attempting to synthesize a non-anomeric (contrathermodynamic) spiroketal, but my cyclization exclusively yields the thermodynamically stable isomer. How can I reverse this selectivity?

A: The formation of spiroketals via traditional acid-catalyzed cyclization of dihydroxy ketones is heavily governed by the anomeric effect [1]. This stereoelectronic phenomenon stabilizes conformations where the electronegative oxygen atoms occupy axial positions, allowing for a stabilizing hyperconjugative interaction between the oxygen lone pair (


) and the antibonding orbital (

) of the adjacent C-O bond[1]. Consequently, the thermodynamically most stable isomer (typically the gauche,gauche conformer with double anomeric stabilization) predominates[2].

To access contrathermodynamic (kinetic) spiroketals, you must strictly avoid equilibrating acidic conditions. Instead, utilize kinetically controlled spirocyclization methods. For example, the reduction of ynone precursors under mild, non-acidic conditions can trap the kinetic product before equilibration occurs[2]. Alternatively, utilizing a conformational lock or metal chelation (e.g.,


 or 

) can artificially stabilize the non-anomeric intermediate during the cyclization process, overriding the natural thermodynamic bias[3][4].

G Precursor Dihydroxy Ketone Precursor Acid Acid Catalysis (H+, Heat) Precursor->Acid Thermodynamic Control Metal Metal/Mild Catalysis (Au, Sc, Low Temp) Precursor->Metal Kinetic Control Thermo Thermodynamic Product (Double Anomeric, e.g., g,g) Acid->Thermo Kinetic Kinetic Product (Non-anomeric, e.g., a,g or a,a) Metal->Kinetic Kinetic->Thermo Acidic Equilibration (Oxonium Intermediate)

Workflow of thermodynamic vs. kinetic control in spiroketal synthesis.

Section 2: Regioselectivity in Metal-Catalyzed Alkyne Cycloisomerization

Q: When using gold catalysis to cyclize alkynediols into unsaturated spiroketals, I observe a mixture of regioisomers. How can I control the regiochemistry of the initial C-O bond formation?

A: Gold(I) complexes are highly carbophilic Lewis acids that excel at activating alkynes toward nucleophilic attack by hydroxyl groups[5]. However, distinguishing between the two competing hydroxyl groups in an alkynediol precursor is difficult, often leading to poor regioselectivity.

To solve this, employ an acetonide-protected alkynediol strategy [6]. The acetonide group acts as a regioselectivity regulator. Upon Au(I)


-activation of the alkyne, the single unprotected hydroxyl group attacks first. This is followed by the extrusion of acetone from the acetonide moiety, which drives the second cyclization step to yield a single unsaturated spiroketal regioisomer with high diastereoselectivity[6][7].
Quantitative Data: Catalyst Optimization

The choice of metal catalyst drastically impacts both yield and regioselectivity. AuCl provides the optimal balance of mild Lewis acidity and carbophilicity.

Table 1: Catalyst Optimization for Regioselective Alkynediol Cycloisomerization

Catalyst SystemSolventTemperature (°C)Yield (%)Diastereomeric Ratio (dr)Regioselectivity
AuCl (5 mol%)

2588>20:1Single isomer
AuCl

(5 mol%)

25455:1Mixture
PtCl

(10 mol%)
Toluene806010:1Single isomer
AgOTf (10 mol%)

250 (No Reaction)N/AN/A

(Note: Data reflects general optimization trends where AuCl outperforms harder Lewis acids like AuCl


 and less reactive Pt/Ag systems for this specific methodology).

Au_Catalysis Alkynediol Alkynediol Precursor (Acetonide Protected) Au_Activation Au(I) π-Activation of Alkyne Alkynediol->Au_Activation Cyclization Oxycyclization (C-O Bond Formation) Au_Activation->Cyclization Extrusion Acetonide Extrusion (Regiocontrol) Cyclization->Extrusion Product Unsaturated Spiroketal (Single Regioisomer) Extrusion->Product

Gold-catalyzed regioselective spiroketalization workflow via acetonide extrusion.

Experimental Protocol: Gold-Catalyzed Regioselective Synthesis

This protocol is designed to be self-validating, ensuring kinetic trapping and preventing product degradation.

  • Preparation of Catalyst Solution: In a flame-dried Schlenk flask under an argon atmosphere, dissolve AuCl (5 mol%) in anhydrous

    
     to create a 0.1 M solution relative to the substrate. Causality: Anhydrous conditions prevent premature hydration of the alkyne.
    
  • Substrate Addition: Dissolve the acetonide-protected alkynediol precursor in a minimal amount of anhydrous

    
     and add it dropwise to the catalyst solution at room temperature (25 °C).
    
  • Reaction Monitoring: Stir the reaction mixture. Monitor the progress via Thin Layer Chromatography (TLC) until the complete consumption of the starting material (typically 2-4 hours). Causality: The extrusion of acetone is the thermodynamic driving force for the cascade sequence.

  • Quenching (Critical Step): Quench the reaction by adding 2-3 drops of triethylamine (

    
    ). Causality: Triethylamine neutralizes any trace acid generated during the reaction, strictly preventing the kinetic spiroketal from equilibrating to the thermodynamic product.
    
  • Filtration & Purification: Filter the mixture through a short pad of basic alumina (not silica) to remove the gold catalyst. Concentrate the filtrate under reduced pressure and purify the crude product via flash column chromatography using deactivated silica gel (pre-treated with 1%

    
     in hexanes). Causality: Standard acidic silica gel will cause ring-opening and isomerization of the spirocenter.
    

Section 3: Isomerization During Global Deprotection

Q: My isolated kinetic spiroketal isomerizes to the thermodynamic product during the final global deprotection step. How can I prevent this?

A: Spirocenters are highly sensitive to acidic environments. Acid facilitates the protonation of the spiroketal oxygen, triggering ring-opening to an oxonium ion intermediate. Upon re-closure, the system will naturally funnel toward the thermodynamically most stable (anomeric) product[8]. If your deprotection sequence requires acidic conditions (e.g., removing MOM, THP, or acetal groups), the kinetic spiroketal will inevitably equilibrate[9].

Troubleshooting Strategies:

  • Orthogonal Protecting Groups: Redesign your synthetic route to utilize protecting groups that can be cleaved under strictly neutral or basic conditions. For example, swap acid-labile ethers for silyl ethers (cleavable by TBAF) or benzyl ethers (cleavable by Pd/C hydrogenolysis)[2].

  • Cryogenic Acidic Deprotection: If acid must be used, perform the deprotection at strictly controlled low temperatures (e.g., -78 °C) using mild Lewis acids. Quench the reaction with a buffered aqueous base (such as saturated

    
    ) before allowing the reaction mixture to warm to room temperature.
    

References

  • Theoretical Underpinnings of Spiroketal Formation: A Computational Guide Source: BenchChem URL
  • Source: PMC (NIH)
  • Source: Denmark Group (University of Illinois)
  • Asymmetric Synthesis of Naturally Occurring Spiroketals Source: MDPI Molecules URL
  • Source: ACS Publications (Organic Letters)
  • Gold(I)
  • Stereoselective synthesis of 1,6-dioxaspirolactones from spiro-cyclopropanecarboxylated sugars Source: RSC Advances URL
  • Stereoselective Diversity-Oriented Synthesis of Spiroketals Source: Sloan Kettering Institute URL

Sources

Technical Support Center: Scaling Up the Synthesis of 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the scalable synthesis of this important spiroketal. Our aim is to equip you with the necessary knowledge to confidently execute and scale up this procedure in your laboratory.

Introduction to the Synthesis

The synthesis of 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene is a crucial step in various multi-step organic syntheses. The primary and most direct route involves the acid-catalyzed ketalization of 4-methylcyclohex-2-en-1-one with ethylene glycol. This reaction, while straightforward in principle, presents several challenges when scaling up, including achieving complete conversion, preventing side reactions, and ensuring efficient purification. This guide will address these challenges in a practical, question-and-answer format.

Core Synthesis Workflow

The overall synthetic strategy is a classic acid-catalyzed ketalization, which is a reversible reaction. To drive the equilibrium towards the product, the water generated during the reaction must be continuously removed.

SynthesisWorkflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification 4-Methylcyclohex-2-en-1-one 4-Methylcyclohex-2-en-1-one Reaction Reaction 4-Methylcyclohex-2-en-1-one->Reaction Ethylene Glycol Ethylene Glycol Ethylene Glycol->Reaction Acid Catalyst (e.g., p-TsOH) Acid Catalyst (e.g., p-TsOH) Acid Catalyst (e.g., p-TsOH)->Reaction Catalyzes Solvent (e.g., Toluene) Solvent (e.g., Toluene) Solvent (e.g., Toluene)->Reaction Medium Azeotropic Water Removal (Dean-Stark) Azeotropic Water Removal (Dean-Stark) Azeotropic Water Removal (Dean-Stark)->Reaction Drives Equilibrium Neutralization Neutralization Extraction Extraction Neutralization->Extraction Distillation / Chromatography Distillation / Chromatography Extraction->Distillation / Chromatography Pure Product Pure Product Distillation / Chromatography->Pure Product Yields Crude Product Crude Product Reaction->Crude Product Forms Crude Product->Neutralization

Caption: General workflow for the synthesis of 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Reaction Setup and Execution

Q1: What is the recommended starting material ratio and catalyst loading for a scalable reaction?

A1: For a robust and scalable reaction, a slight excess of ethylene glycol is recommended to ensure complete conversion of the starting ketone. A molar ratio of 1:1.2 to 1:1.5 of 4-methylcyclohex-2-en-1-one to ethylene glycol is a good starting point.

For the acid catalyst, such as p-toluenesulfonic acid (p-TsOH), a catalytic amount is sufficient. Typically, 0.5-2 mol% relative to the limiting reagent (4-methylcyclohex-2-en-1-one) is effective. Higher catalyst loading can lead to increased side reactions, including potential isomerization of the double bond.

ComponentMolar Ratio (relative to ketone)Mol % (relative to ketone)
4-Methylcyclohex-2-en-1-one1.0100
Ethylene Glycol1.2 - 1.5120 - 150
p-Toluenesulfonic Acid (p-TsOH)N/A0.5 - 2.0

Q2: My reaction is not going to completion, even after prolonged heating. What could be the issue?

A2: Incomplete conversion is a common issue in ketalization reactions and can often be attributed to inefficient water removal.

  • Inefficient Dean-Stark Trap: Ensure your Dean-Stark apparatus is functioning correctly. The solvent should be refluxing at a steady rate, and you should observe the collection of water in the side arm. For larger scale reactions, ensure the heating mantle provides uniform heating to maintain a consistent reflux.

  • Wet Reagents or Solvent: The presence of water in your starting materials or solvent will inhibit the reaction. Ensure that your ethylene glycol and toluene (or other suitable solvent) are anhydrous.

  • Insufficient Catalyst: While excess catalyst can be detrimental, too little may result in a sluggish reaction. If you are using a very low catalyst loading (e.g., <0.5 mol%), a small additional charge of the catalyst might be necessary.

  • Reaction Temperature: The reaction should be maintained at the reflux temperature of the solvent to ensure efficient azeotropic removal of water. For toluene, this is approximately 110-111 °C.

Q3: I am observing the formation of a significant amount of side products. What are the likely culprits and how can I minimize them?

A3: The primary side reactions of concern in this synthesis are the isomerization of the double bond and polymerization/degradation of the starting material.

  • Double Bond Isomerization: Under strongly acidic conditions and prolonged heating, the double bond in the cyclohexene ring can migrate to a more thermodynamically stable position, leading to a mixture of isomers. To mitigate this:

    • Use the minimum effective amount of acid catalyst.

    • Monitor the reaction closely by TLC or GC and stop the reaction as soon as the starting material is consumed.

    • Consider using a milder acid catalyst, such as pyridinium p-toluenesulfonate (PPTS), although this may require longer reaction times.[1]

  • Polymerization/Degradation: α,β-Unsaturated ketones can be susceptible to polymerization or other degradation pathways under harsh acidic conditions. Maintaining a controlled temperature and minimizing reaction time are crucial. The appearance of dark coloration in the reaction mixture is often an indicator of degradation.

SideReactions cluster_reactants Starting Material cluster_conditions Harsh Conditions cluster_products Potential Products SM 4-Methylcyclohex-2-en-1-one Desired 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene SM->Desired Ketalization Isomer Isomeric Product (Double Bond Migration) SM->Isomer Isomerization Polymer Polymerization / Degradation SM->Polymer Degradation Conditions Excess Acid / High Temp / Long Time

Caption: Potential side reactions in the synthesis of 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene.

Workup and Purification

Q4: What is the best procedure for working up the reaction mixture on a large scale?

A4: A standard aqueous workup is typically sufficient.

  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Neutralization: Quench the reaction by adding a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), until the aqueous layer is neutral or slightly basic. This is crucial to prevent acid-catalyzed hydrolysis of the ketal product during the workup.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent, such as diethyl ether or ethyl acetate. Perform multiple extractions to ensure complete recovery of the product.

  • Washing: Wash the combined organic layers with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Q5: My crude product is an oil with several impurities. What is the most effective method for purification?

A5: For the purification of 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene, vacuum distillation is often the most efficient method, especially for larger quantities.

  • Vacuum Distillation: This technique is ideal for separating the desired product from less volatile impurities and any high-boiling point residual solvent. The boiling point of the product will be significantly lower under reduced pressure, which helps to prevent thermal degradation. It is advisable to perform a small-scale trial distillation to determine the optimal pressure and temperature range.

  • Column Chromatography: For smaller scales or if distillation does not provide sufficient purity, silica gel column chromatography can be employed. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically effective. The polarity of the eluent can be gradually increased to elute the product.

Purification MethodAdvantagesDisadvantages
Vacuum Distillation - Scalable- Efficient for removing non-volatile impurities- Cost-effective- May not separate compounds with similar boiling points- Risk of thermal degradation if not controlled properly
Column Chromatography - High resolution for separating closely related compounds- Good for small to medium scales- Can be time-consuming and require large volumes of solvent for large scales- Potential for product loss on the column

Q6: How do I confirm the purity and identity of my final product?

A6: A combination of standard analytical techniques should be used to confirm the structure and purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene. The spectra should be compared with literature values or a known standard.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to assess the purity of the sample by identifying the number of components present. MS will provide the molecular weight of the main component, which should correspond to that of the desired product.

  • Infrared (IR) Spectroscopy: The IR spectrum should show the absence of a strong carbonyl (C=O) stretch from the starting material and the presence of characteristic C-O stretches of the ketal.

Detailed Experimental Protocol (Illustrative)

This protocol is provided as a general guideline and should be adapted and optimized for your specific laboratory conditions and scale.

Materials:

  • 4-Methylcyclohex-2-en-1-one (1.0 eq)

  • Ethylene glycol (1.5 eq)

  • p-Toluenesulfonic acid monohydrate (0.01 eq)

  • Toluene (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Diethyl ether (for extraction)

Equipment:

  • Round-bottom flask

  • Heating mantle with stirrer

  • Dean-Stark apparatus

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation setup

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a condenser, add 4-methylcyclohex-2-en-1-one, toluene, ethylene glycol, and p-toluenesulfonic acid monohydrate.

  • Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap. Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully add saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

References

  • Wu, Y., & Ohlsson, E. (1993). A Modified Synthesis of (±)-(E)-7-Methyl-1,6-dioxaspiro[2]decane. Acta Chemica Scandinavica, 47, 422-424. Available at: [Link]

Sources

Validation & Comparative

Comparison of catalysts for the synthesis of 1,4-dioxaspiro[4.5]decanes

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Catalysts for the Synthesis of 1,4-Dioxaspiro[4.5]decane

Introduction: The Strategic Importance of the Spiro Scaffold

The synthesis of 1,4-dioxaspiro[4.5]decane is more than a routine protection step; it is a gateway to spirocyclic scaffolds essential in medicinal chemistry.[1][2][3] Whether serving as a robust protecting group for cyclohexanone derivatives or as a core pharmacophore in neuroactive agents (e.g., Cathepsin S inhibitors, 5-HT1A agonists), the efficiency of this ketalization determines the viability of downstream synthesis.[1]

While the reaction—condensation of cyclohexanone with ethylene glycol—is thermodynamically driven by water removal, the kinetic barrier requires acid catalysis.[1] This guide objectively compares the three dominant catalytic methodologies: Homogeneous Brønsted Acids , Heterogeneous Solid Acids , and Ionic Liquids , providing data-backed protocols to optimize your synthetic workflow.[1]

Mechanistic Underpinnings

Understanding the mechanism is crucial for troubleshooting low yields or hydrolysis during workup.[1] The reaction follows a reversible, acid-catalyzed pathway involving an oxocarbenium ion intermediate.[1][3]

Key Insight: The formation of the 5-membered dioxolane ring is entropically favored, but the presence of water reverses the equilibrium. Successful protocols must integrate a water-removal system (Dean-Stark, molecular sieves, or phase separation).[1][3]

KetalizationMechanism Ketone Cyclohexanone (Substrate) Activated Activated Carbonyl Ketone->Activated + H+ Hemiketal Hemiketal Intermediate Activated->Hemiketal + Ethylene Glycol Oxocarbenium Oxocarbenium Ion Hemiketal->Oxocarbenium - H2O (Rate Limiting) Product 1,4-Dioxaspiro[4.5]decane (Ketal) Oxocarbenium->Product Ring Closure - H+

Figure 1: Step-wise mechanism of acid-catalyzed ketalization.[1][3] The elimination of water (Step 3) is the critical control point for driving conversion.

Comparative Analysis of Catalysts

The following data summarizes the performance of distinct catalytic classes for the reaction of cyclohexanone (1.0 eq) with ethylene glycol (1.2–1.5 eq).

Performance Matrix
Catalyst ClassRepresentative CatalystYield (%)Reaction TimeConditionsReusabilityKey Advantage
Homogeneous p-Toluenesulfonic Acid (p-TSA) 98-99% 2–4 hReflux (Toluene), Dean-StarkLowBenchmark efficiency; low cost.[1][3]
Heterogeneous Amberlyst-15 (Resin) 92-96% 3–6 hReflux (Benzene/Toluene)High (10+ cycles) Simple filtration; no acidic waste water.[1][3]
Ionic Liquid [Hpy][HSO4] / Composite 83–94%1.5–4 h110°C, Solvent-free potentialMediumGreen solvent/catalyst dual role.[1][3]
Lewis Acid Indium(III) Chloride (

)
90–95%1–2 hRT to 50°CLowMild conditions; tolerates acid-sensitive groups.[1][3]
Technical Deep Dive
  • p-Toluenesulfonic Acid (p-TSA):

    • Pros: The "Gold Standard" for scale-up. It provides the fastest kinetics due to complete solubility.

    • Cons: Requires aqueous basic workup (NaHCO3 wash) which generates waste.[3] Residual acid can cause hydrolysis during purification.[3]

    • Best For: Large-scale batches where raw speed and conversion are prioritized over green metrics.[1][3]

  • Amberlyst-15 / Zeolites:

    • Pros: The catalyst is removed by simple filtration. This is critical for GMP environments to ensure no metal or acid leaching into the API.

    • Cons: Mass transfer limitations can slow the reaction if stirring is inadequate.

    • Best For: Pharmaceutical intermediates requiring high purity and minimal workup.[3]

  • Ionic Liquids (e.g., Imidazolium Sulfates):

    • Pros: Acts as both solvent and catalyst.[3] High thermal stability allows for high-temperature processing to drive off water without azeotropes.[1][3]

    • Cons: High initial cost and viscosity issues.[3] Separation requires extraction.[3]

    • Best For: "Green Chemistry" initiatives and solvent-free processes.[1][3]

Detailed Experimental Protocols

Protocol A: The Benchmark Method (p-TSA)

Use this for maximum yield on a multigram scale.

Materials:

  • Cyclohexanone (9.8 g, 100 mmol)[1][3]

  • Ethylene Glycol (7.5 g, 120 mmol)[1][3]

  • p-Toluenesulfonic acid monohydrate (190 mg, 1 mmol, 1 mol%)[1][3]

  • Toluene (50 mL)

Workflow:

  • Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charge: Add Cyclohexanone, Ethylene Glycol, p-TSA, and Toluene to the flask.

  • Reflux: Heat the mixture to vigorous reflux (oil bath ~130°C). Water will azeotrope with toluene and collect in the trap.

  • Monitor: Continue reflux until water collection ceases (approx. 2–3 hours). Checkpoint: Theoretical water volume is ~1.8 mL.

  • Workup: Cool to room temperature. Wash the organic layer with sat.[4]

    
     (2 x 20 mL) and Brine (1 x 20 mL).[3]
    
  • Isolation: Dry over

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Distillation (bp ~78°C at 10 mmHg) or use crude if purity >98% by GC.

Protocol B: The Green Method (Amberlyst-15)

Use this for acid-sensitive substrates or to avoid aqueous workup.[1][3]

Materials:

  • Cyclohexanone (100 mmol)[1][3]

  • Ethylene Glycol (150 mmol)[1][3]

  • Amberlyst-15 (H+ form, 1.0 g - pre-washed and dried)[1][3]

  • Cyclohexane or Toluene (50 mL)[1][3]

Workflow:

  • Activation: Ensure Amberlyst-15 is dry. If unsure, dry in an oven at 80°C for 2 hours.

  • Reaction: Combine reactants and solvent in a flask equipped with a Dean-Stark apparatus. Add the solid catalyst.

  • Reflux: Reflux for 4–6 hours. The solid catalyst acts as a localized "acid zone."[1]

  • Termination: Cool the mixture. Filter the solution through a sintered glass funnel to remove the catalyst beads.

  • Recycling: Wash the recovered beads with acetone and dry for reuse.

  • Isolation: Evaporate the solvent from the filtrate. The product is often pure enough for the next step without washing.

Catalyst Selection Guide

Use this decision tree to select the optimal catalyst for your specific constraints.

CatalystSelection Start Start: Define Priority Scale Is this Large Scale (>1kg)? Start->Scale Green Is Green/Solvent-Free Required? Scale->Green No PTSA Use p-TSA (High Yield, Low Cost) Scale->PTSA Yes Purity Is Substrate Acid-Sensitive? Green->Purity No IL Use Ionic Liquid (No VOCs) Green->IL Yes Resin Use Amberlyst-15 (Easy Workup, Reusable) Purity->Resin No Lewis Use Indium Trichloride (Mild Conditions) Purity->Lewis Yes

Figure 2: Decision matrix for catalyst selection based on process scale, environmental requirements, and substrate sensitivity.

References

  • BenchChem. A Comparative Guide to Catalysts for Ketal Formation: Performance, Protocols, and Pathways.[1] Retrieved from [1][3]

  • Tao, D. J., et al. (2012).[1] "Kinetics Study of the Ketalization Reaction of Cyclohexanone with Glycol Using Brønsted Acidic Ionic Liquids as Catalysts." Industrial & Engineering Chemistry Research, 51(49).[1] [1][3]

  • ResearchGate. Catalytic performance of different catalysts in the ketalation of cyclohexanone with glycol. Retrieved from [1][3]

  • Google Patents. CN1772747A - Synthetic method of 1,4-dioxaspiro[4.5]decane-8-one.[1][3] Retrieved from

  • PrepChem. Synthesis of 1,4-dioxaspiro[4.5]decan-8-ol. Retrieved from [1][3]

Sources

Alternative Synthetic Routes to 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

The compound 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene (CAS RN 83313-55-7) is a highly versatile spiroketal building block[1]. It serves as a protected, deconjugated equivalent of 3-methyl-2-cyclohexen-1-one, frequently utilized in the total synthesis of complex terpenoids, taxanes, and pharmaceutical intermediates[2]. Because the structural integrity of downstream targets relies heavily on the precise regiochemistry of this spiroketal's double bond, selecting the optimal synthetic route is critical. This guide objectively compares the industry-standard deconjugative ketalization route against a de novo Birch reduction alternative, analyzing the mechanistic causality, scalability, and experimental performance of each.

Mechanistic Causality: The Deconjugation Imperative

The fundamental challenge in synthesizing 7-methyl-1,4-dioxaspiro[4.5]dec-7-ene lies in controlling the position of the double bond. When starting from the commercially abundant 3-methyl-2-cyclohexen-1-one, the double bond must migrate from the conjugated


-position to the deconjugated 

-position during ketalization.

Why does this migration occur? The causality is rooted in thermodynamic stabilization and the relief of allylic


 strain. If the double bond were to remain in its original position (yielding the kinetic product, 6-methyl-1,4-dioxaspiro[4.5]dec-6-ene), the rigid 

-hybridized C6 carbon would force its vinylic substituents into a severe pseudo-1,3-diaxial clash with the oxygen atoms of the newly formed dioxolane ring. By migrating the double bond to the C7-C8 position, the C6 carbon rehybridizes to

, allowing the cyclohexane ring to adopt a relaxed conformation that minimizes steric repulsion. Thus, the reaction is a self-validating system: the desired regiochemistry is the thermodynamic sink of the reaction network.

Mechanism K 3-Methyl-2-cyclohexen-1-one (Conjugated Enone) I Oxocarbenium Intermediate (Acid-Catalyzed) K->I + Ethylene Glycol, H+ K1 6-Methyl-1,4-dioxaspiro[4.5]dec-6-ene (Kinetic Product: High A(1,3) Strain) I->K1 Kinetically Favored (Reversible) K2 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene (Thermodynamic Product: Sterically Relaxed) I->K2 Thermodynamically Driven (Double Bond Migration) K1->I Acidic Equilibration

Figure 1: Thermodynamic control driving the deconjugative ketalization to the beta,gamma-isomer.

Route A: Direct Deconjugative Ketalization (Industry Standard)

This is the most direct, atom-economical, and widely adopted route, leveraging the thermodynamic principles outlined above[3].

Experimental Protocol
  • Setup: To a 500 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-methyl-2-cyclohexen-1-one (1.0 equiv, 100 mmol), ethylene glycol (3.0 equiv, 300 mmol), and catalytic

    
    -toluenesulfonic acid monohydrate (
    
    
    
    -TsOH·H
    
    
    O, 0.05 equiv, 5 mmol)[3].
  • Solvent Selection: Suspend the mixture in 250 mL of anhydrous toluene. Field Insight: While benzene is often cited in older literature[3], toluene is strongly preferred for modern scale-up due to its lower toxicity profile and higher boiling point (110°C), which accelerates the azeotropic removal of water.

  • Reaction: Heat the mixture to a vigorous reflux. The Dean-Stark trap provides visual, self-validating proof of reaction progress. Continue refluxing until water ceases to collect in the trap (typically 12–16 hours).

  • Critical Quench: Cool the reaction to room temperature and immediately quench with 50 mL of saturated aqueous NaHCO

    
    . Causality: Failing to neutralize the 
    
    
    
    -TsOH before concentration will shift the equilibrium backward during solvent removal, resulting in reverse isomerization or ketal hydrolysis.
  • Workup & Purification: Separate the organic layer, extract the aqueous layer with ethyl acetate (2 x 50 mL), wash the combined organics with brine, and dry over anhydrous Na

    
    SO
    
    
    
    . Concentrate under reduced pressure. Purify via vacuum distillation or chromatography on triethylamine-neutralized silica gel to afford the target compound as a colorless oil (Yield: ~83%)[2].

Route B: Birch Reduction and Ketalization (De Novo Alternative)

When the starting enone is unavailable, cost-prohibitive at scale, or when specific isotopic labeling is required on the ring system, a de novo construction from 3-methylanisole provides a viable, albeit longer, alternative.

Experimental Protocol
  • Birch Reduction: Condense anhydrous ammonia (~200 mL) in a 3-neck flask at -78°C. Add a solution of 3-methylanisole (100 mmol) and tert-butanol (120 mmol) in anhydrous THF (50 mL). Slowly add lithium wire (250 mmol) in small pieces. Stir for 2 hours until the deep blue color persists. Quench with solid NH

    
    Cl, allow the ammonia to evaporate, and extract with Et
    
    
    
    O to yield 1-methoxy-3-methyl-1,4-cyclohexadiene.
  • Mild Hydrolysis: Dissolve the crude diene in acetone (100 mL) and add a 10% aqueous solution of oxalic acid (50 mL). Stir at room temperature for 4 hours. Causality: Using a weak organic acid like oxalic acid selectively hydrolyzes the enol ether to 3-methyl-3-cyclohexen-1-one without triggering the thermodynamically favorable conjugation of the double bond to the

    
    -position.
    
  • Ketalization: Subject the resulting 3-methyl-3-cyclohexen-1-one to the identical Dean-Stark ketalization conditions described in Route A. Because the double bond is already in the desired

    
    -position, no migration is necessary, and the reaction proceeds rapidly to yield the target spiroketal.
    

Workflows cluster_A Route A: Direct Ketalization cluster_B Route B: Birch Reduction A1 3-Methyl-2-cyclohexen-1-one A2 Ethylene Glycol, p-TsOH Dean-Stark Reflux A1->A2 Target 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene A2->Target B1 3-Methylanisole B2 Li/NH3, t-BuOH (-78°C) B1->B2 B3 Oxalic Acid Hydrolysis B2->B3 B4 Ethylene Glycol, p-TsOH Dean-Stark Reflux B3->B4 B4->Target

Figure 2: Comparison of Route A (Direct Ketalization) and Route B (Birch Reduction sequence).

Comparative Data Analysis

To objectively evaluate these alternatives, the performance metrics of both synthetic pathways are summarized below:

Performance MetricRoute A: Direct Deconjugative KetalizationRoute B: Birch Reduction & Ketalization
Overall Yield 75% – 85% (1 Step)[2]50% – 60% (Over 3 Steps)
Atom Economy High (Only water is lost as a byproduct)Low (Requires stoichiometric Li, NH

)
Scalability Excellent (Standard batch equipment)Poor to Moderate (Cryogenic NH

handling)
Regioselectivity >95% (Thermodynamically driven)>95% (Kinetically trapped intermediate)
E-Factor Low (Solvent recycling possible)High (Ammonia waste, metal salts)
Primary Use Case Standard laboratory and industrial scale-upWhen starting enone is unavailable / Isotopic labeling
Conclusion & Recommendations

For the synthesis of 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene, Route A is unequivocally the superior method for both bench-scale research and industrial manufacturing[2][3]. The thermodynamic driving force of the deconjugative ketalization ensures a highly regioselective, self-validating system where the desired product is the energetic minimum. Route B should be reserved exclusively for highly specialized applications where the aromatic precursor is the only viable starting material.

References

  • Keio University Academic Repository (KOARA). "パクリタキセルの合成研究 (Synthetic Studies on Paclitaxel)". Keio University.[Link]

  • Oxford University Press. "Ring Size Effect on [2+2] Photochemical Cycloaddition of Enones with Cyclic Olefins". Chemistry Letters. [Link]

Sources

Conformational analysis of the 1,4-dioxaspiro[4.5]decane ring system.

Author: BenchChem Technical Support Team. Date: March 2026

Conformational Analysis of the 1,4-Dioxaspiro[4.5]decane Ring System: A Comparative Guide to Analytical and Computational Methods

The 1,4-dioxaspiro[4.5]decane ring system—essentially the ethylene ketal of cyclohexanone—is a ubiquitous structural motif in organic synthesis and drug development. It frequently serves as a robust protecting group or a core spirocyclic scaffold in active pharmaceutical ingredients. Understanding its 3D conformation is critical, as the spatial arrangement of its atoms dictates the molecule's overall shape, binding affinity, and reactivity.

This guide objectively compares the three leading methodologies for analyzing the conformational dynamics of this spirocyclic system: Solid-State X-Ray Crystallography, Solution-State Variable-Temperature NMR (VT-NMR), and In Silico Density Functional Theory (DFT).

Conformational Dynamics of the Spirocyclic Scaffold

The 1,4-dioxaspiro[4.5]decane system presents a unique stereochemical challenge due to the fusion of two distinct ring systems at a single spiro carbon (C1 of the cyclohexane ring, which is C2 of the dioxolane ring):

  • The Cyclohexane Ring: To minimize angle and torsional strain, the six-membered ring predominantly adopts a chair conformation. When bulky substituents are present, they strongly prefer the equatorial position to avoid severe 1,3-diaxial interactions[1].

  • The 1,3-Dioxolane Ring: The five-membered acetal ring cannot be planar due to the eclipsing interactions of the adjacent oxygen lone pairs and methylene hydrogens. Instead, it adopts either a twist or an envelope (half-chair) conformation[2].

Because the cyclohexane ring can undergo rapid chair-to-chair inversion at room temperature, researchers must choose the correct analytical method to either "freeze" these dynamics or calculate their energetic barriers.

Objective Comparison of Analytical Approaches

No single technique provides a complete picture of spirocyclic conformational behavior. The table below summarizes how each method performs when analyzing the 1,4-dioxaspiro[4.5]decane system.

Analytical MethodPhaseStructural OutputKinetic OutputCost/TimeBest Suited For
X-Ray Crystallography SolidHigh-resolution atomic coordinatesNone (Static)HighDetermining absolute stereochemistry and defining the exact solid-state twist/envelope pucker of the dioxolane ring[2].
VT-NMR Spectroscopy SolutionTime-averaged vs. distinct conformers

, exchange rates
MediumObserving dynamic equilibria (e.g., chair flips) and distinguishing axial/equatorial protons via complex coupling systems[3].
DFT & MO Calculations In SilicoOptimized ground & transition statesActivation barriersLowMapping the full potential energy surface, isolating transient conformers, and predicting chemoselectivity[4].

Visualizing the Analytical Strategy

To build a comprehensive conformational profile, researchers typically employ an integrated workflow that cross-validates computational predictions with empirical spectral data.

ConformationalWorkflow Start 1,4-Dioxaspiro[4.5]decane Conformational Analysis NMR Solution-State VT-NMR Spectroscopy Start->NMR XRay Solid-State X-Ray Crystallography Start->XRay DFT In Silico DFT & MM Calculations Start->DFT NMR_Detail Determine Chair-Flip Thermodynamics (ΔG‡) NMR->NMR_Detail XRay_Detail Identify Twist/Envelope Dioxolane Pucker XRay->XRay_Detail DFT_Detail Optimize Global Minima (B3LYP/6-31G*) DFT->DFT_Detail Validation Cross-Validation of Conformational Ensembles NMR_Detail->Validation XRay_Detail->Validation DFT_Detail->Validation

Integrated analytical workflow for spirocyclic conformational analysis.

Experimental Methodologies & Self-Validating Protocols

To ensure high scientific integrity (E-E-A-T), the following protocols are designed not just as a list of steps, but as self-validating systems that explain the causality behind the experimental choices.

Protocol A: Solution-State Dynamics via VT-NMR

Objective: Determine the activation free energy (


) of the cyclohexane chair inversion.
Causality:  At ambient temperature, the cyclohexane ring undergoes rapid chair-to-chair inversion, averaging the NMR signals of the axial and equatorial protons. By lowering the temperature below the coalescence point (

), the thermal energy becomes insufficient to overcome the activation barrier. This "freezes" the conformations on the NMR timescale, allowing direct integration of the distinct axial and equatorial signals to determine the equilibrium constant (

)[3]. Self-Validating Step: The spectrometer's digital thermocouple is notoriously inaccurate at cryogenic extremes. This protocol mandates an internal chemical shift thermometer to ensure thermodynamic calculations via the Eyring equation are mathematically sound.
  • Sample Preparation: Dissolve 15-20 mg of the 1,4-dioxaspiro[4.5]decane derivative in 0.6 mL of a low-freezing deuterated solvent (e.g., CD₂Cl₂ or THF-

    
    ).
    
  • Temperature Calibration (Validation): Insert a standard NMR tube containing 4% methanol in methanol-

    
    . Acquire 
    
    
    
    H spectra at decreasing 5 K intervals. Calculate the true temperature using the chemical shift difference (
    
    
    ) between the CH₃ and OH peaks.
  • VT-NMR Acquisition: Insert the spirocyclic sample. Acquire

    
    H and 
    
    
    
    C spectra from 298 K down to 180 K, allowing 10 minutes for thermal equilibration at each step.
  • Line Shape Analysis: Extract the exchange rate (

    
    ) at each temperature by simulating the coalescing line shapes of the ABMX₃ coupling system characteristic of the dioxolane protons[3].
    
  • Thermodynamic Extraction: Plot

    
     vs 
    
    
    
    (Eyring plot) to derive the enthalpy (
    
    
    ) and entropy (
    
    
    ) of activation.
Protocol B: In Silico Conformational Search and DFT Optimization

Objective: Identify the global energy minimum and map the conformational space of the spiro system. Causality: While Molecular Mechanics (MM) rapidly generates conformer libraries, it often fails to accurately parameterize the anomeric effects and lone-pair repulsions inherent to the spiro-fused 1,3-dioxolane oxygens. Density Functional Theory (DFT) explicitly calculates electron correlation, capturing these subtle stereoelectronic effects to accurately rank the stability of the twist vs. envelope conformations[4]. Self-Validating Step: A geometry optimization only finds a local stationary point, which could be a transition state rather than a ground-state minimum. This protocol mandates a subsequent harmonic frequency calculation to mathematically guarantee the nature of the stationary point.

  • Conformational Search: Generate an initial library of conformers using a Monte Carlo search algorithm paired with the MMFF94 force field to sample all possible chair flips and dioxolane puckers.

  • Geometry Optimization: Submit the lowest-energy MM conformers to DFT optimization. Use the B3LYP functional and the 6-31G(d) basis set, which provides an excellent balance of computational cost and geometric accuracy for spiro-acetals.

  • Frequency Calculation (Validation): Run analytical frequencies at the exact same level of theory (B3LYP/6-31G(d)). Verify that the global minimum has zero imaginary frequencies. (If mapping the chair-flip transition state, verify the presence of exactly one imaginary frequency corresponding to the reaction coordinate).

  • Single-Point Energy Refinement: Calculate final electronic energies using a larger basis set, such as B3LYP/6-311+G(2d,p), applying the zero-point energy (ZPE) corrections obtained from step 3 to accurately rank the conformers.

References

  • Title: Crystal structure of (±)-(7RS,8SR)-7-methyl-1,4-dioxaspiro[4.5]decane-7,8-diol Source: Acta Crystallographica Section E: Crystallographic Communications (IUCr) URL: [Link]

  • Title: 1H NMR investigations on the conformation of the spirodioxolanes derived from vicinal diols. II—The ketal of cyclohexanone and racemic 1,2‐propanediol Source: Magnetic Resonance in Chemistry URL: [Link]

  • Title: Chemoselectivity and Conformational Analysis of the Reaction of 2-Acetylcycloalkanones with Benzohydrazide Source: Tetrahedron URL: [Link]

  • Title: (2R,3R)-1,4-Dioxaspiro[4.4]nonane-2,3-dicarboxylic and (2R,3R)-1,4-dioxaspiro[4.5]decane-2,3-dicarboxylic acids Source: Acta Crystallographica Section E: Crystallographic Communications URL: [Link]

Sources

A Comparative Guide to the Purity Assessment of Synthesized 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene by HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene, a key intermediate in various synthetic pathways. Targeted at researchers, scientists, and drug development professionals, this document moves beyond standard protocols to explain the fundamental principles and causal reasoning behind method selection. We will objectively compare the performance of Reversed-Phase (RP-HPLC) and Normal-Phase (NP-HPLC) for achiral purity analysis and detail the application of Chiral HPLC for critical enantiomeric separation. The discussion is supported by representative experimental data, detailed, self-validating protocols, and logical workflow diagrams to empower scientists to develop robust, accurate, and efficient analytical methods for this class of spirocyclic compounds.

The Analytical Challenge: Synthesis and Potential Impurities

The purity of any synthesized compound is paramount, dictating its suitability for downstream applications, particularly in pharmaceutical development where even trace impurities can have significant biological effects. 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene is typically synthesized via the acid-catalyzed ketalization of 4-methylcyclohex-2-en-1-one with ethylene glycol. Understanding this synthesis pathway is the first step in designing a robust purity assessment method, as it allows us to anticipate potential process-related impurities.

The primary analytical challenges include:

  • Separation from Starting Materials: Ensuring complete removal of the more polar starting materials (4-methylcyclohex-2-en-1-one and ethylene glycol).

  • Detection of By-products: Identifying and quantifying by-products such as isomers formed by double-bond migration or products of incomplete reaction.

  • Enantiomeric Separation: The spiro carbon atom in the target molecule is a chiral center. For pharmaceutical applications, the separation and quantification of each enantiomer are often a regulatory requirement.[1]

cluster_reactants Starting Materials cluster_synthesis Synthesis Process cluster_products Reaction Mixture SM1 4-methylcyclohex-2-en-1-one Reaction Acid-Catalyzed Ketalization SM1->Reaction SM2 Ethylene Glycol SM2->Reaction Product 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene (R/S Enantiomers) Reaction->Product Imp1 Unreacted SM1 Reaction->Imp1 Incomplete Reaction Imp2 Unreacted SM2 Reaction->Imp2 Incomplete Reaction Imp3 Positional Isomer Reaction->Imp3 Side Reaction

Figure 1: Plausible synthesis pathway and potential process-related impurities.

Achiral Purity: Reversed-Phase vs. Normal-Phase HPLC

The first decision in method development is often the choice between reversed-phase and normal-phase chromatography.[2] This choice is dictated by the polarity of the analyte and the impurities that need to be resolved.

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the most widely used mode of liquid chromatography, valued for its robustness and applicability to a wide range of compounds.[2][3] It utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase.

  • Causality Behind Experimental Choices:

    • Stationary Phase (C18): A C18 column is the standard choice for RP-HPLC, offering strong hydrophobic interactions that effectively retain the non-polar spiroketal analyte.[3] This allows for strong retention of the target compound while enabling faster elution of highly polar impurities like residual ethylene glycol.

    • Mobile Phase (Water/Acetonitrile): A gradient of water and acetonitrile provides a broad polarity range.[4] Starting with a higher water concentration ensures the elution of very polar species at the solvent front. Gradually increasing the acetonitrile concentration then elutes compounds of increasing hydrophobicity, culminating in the elution of the target analyte.

    • Detector (PDA): A Photodiode Array (PDA) detector is crucial for purity assessment. It not only quantifies the peak but also provides UV spectral data across the entire peak, which is used to assess peak purity and flag potential co-eluting impurities.[5][6]

  • System Preparation: Flush the HPLC system with an isopropanol/water (50:50) mixture, followed by the initial mobile phase conditions, to ensure a stable baseline.

  • System Suitability Test (SST):

    • Prepare a standard solution of 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene.

    • Perform five replicate injections.

    • Acceptance Criteria: Relative Standard Deviation (RSD) for peak area and retention time should be ≤ 2.0%. Tailing factor for the main peak should be ≤ 2.0.

  • Sample Preparation: Accurately weigh and dissolve the synthesized compound in the mobile phase to a final concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 50% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detection: PDA at 210 nm (or wavelength of maximum absorbance)

Table 1: Representative RP-HPLC Data for Purity Assessment

Peak IDCompoundRetention Time (min)Resolution (vs. next peak)Peak Purity
1Ethylene Glycol2.115.2N/A
24-methylcyclohex-2-en-1-one8.54.8Pure
3Product 12.3 -Pure

RP-HPLC demonstrates excellent performance in separating the highly polar ethylene glycol from the main product. It also effectively resolves the unreacted ketone starting material. This method is ideal for monitoring reaction completion and for routine quality control where the primary concern is the removal of polar starting materials.

Normal-Phase HPLC (NP-HPLC)

NP-HPLC employs a polar stationary phase (e.g., bare silica) and a non-polar mobile phase, separating compounds based on their polarity.[7] It is particularly advantageous for separating isomers or compounds that are highly soluble in organic solvents.[8]

  • Causality Behind Experimental Choices:

    • Stationary Phase (Silica): A bare silica column offers strong polar interactions (e.g., hydrogen bonding) with polar functional groups.[7] This can provide unique selectivity for closely related isomers that may differ subtly in their three-dimensional structure or the accessibility of their ether oxygens.

    • Mobile Phase (Hexane/Isopropanol): A mixture of a non-polar solvent like hexane and a polar modifier like isopropanol (IPA) is standard.[2] The IPA percentage is a critical parameter; increasing it reduces the retention time of polar compounds. This system provides fine control over the separation of moderately polar to non-polar compounds.

    • Detector (PDA): As with RP-HPLC, a PDA detector is essential for quantification and purity verification.

  • System Preparation: If converting a system from RP-HPLC, a thorough flush with a mutually miscible solvent like isopropanol is mandatory to prevent solvent immiscibility and salt precipitation.[9] Flush the system with the initial mobile phase until the baseline is stable.

  • System Suitability Test (SST):

    • Prepare a standard solution and perform five replicate injections.

    • Acceptance Criteria: RSD for peak area and retention time ≤ 2.0%. Tailing factor ≤ 2.0.

  • Sample Preparation: Accurately weigh and dissolve the synthesized compound in the mobile phase to a final concentration of ~1 mg/mL. Filter through a 0.45 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Column: Silica, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase: n-Hexane:Isopropanol (95:5 v/v)

    • Mode: Isocratic

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detection: PDA at 210 nm

Table 2: Representative NP-HPLC Data for Purity Assessment

Peak IDCompoundRetention Time (min)Resolution (vs. next peak)Peak Purity
1Product 7.8 2.5Pure
2Positional Isomer8.95.1Pure
34-methylcyclohex-2-en-1-one14.2-Pure

In this mode, the least polar compound (the product) elutes first. NP-HPLC shows its strength by achieving a baseline separation of a potential positional isomer, something that might be challenging with RP-HPLC. This makes it a superior method for detailed impurity profiling and for ensuring the specific isomer is being produced.

Enantiomeric Purity Assessment via Chiral HPLC

For chiral molecules, achiral purity is only half the story. Enantiomers have identical physical properties in a non-chiral environment, making them inseparable by RP- or NP-HPLC. A Chiral Stationary Phase (CSP) is required to form transient, diastereomeric complexes, which allows for their separation.[10][11] Polysaccharide-based CSPs are widely used for their broad applicability.[12][13]

  • Causality Behind Experimental Choices:

    • Stationary Phase (Amylose-based CSP): Columns like Chiralpak® AD are based on amylose derivatives coated on a silica support. The helical structure of the polysaccharide creates chiral grooves where enantiomers can interact differently through a combination of hydrogen bonds, dipole-dipole, and π-π interactions, leading to differential retention.[1][10]

    • Mobile Phase (Normal-Phase): Normal-phase eluents (e.g., Hexane/IPA) are often preferred for initial screening on polysaccharide CSPs as they tend to promote the interactions necessary for chiral recognition.[1]

  • System Preparation: Ensure the system is clean and equilibrated with the chiral mobile phase.

  • System Suitability Test (SST):

    • If available, use a racemic standard of the analyte.

    • Acceptance Criteria: The resolution between the two enantiomer peaks should be ≥ 1.5.

  • Sample Preparation: Prepare a ~0.5 mg/mL solution of the synthesized product in the mobile phase. Filter through a 0.45 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Column: Chiralpak® AD-H, 250 mm x 4.6 mm, 5 µm (or equivalent amylose-based CSP)

    • Mobile Phase: n-Hexane:Isopropanol (90:10 v/v)

    • Mode: Isocratic

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 25°C

    • Injection Volume: 10 µL

    • Detection: PDA at 210 nm

Table 3: Representative Chiral HPLC Data

Peak IDEnantiomerRetention Time (min)Area %
1Enantiomer 110.499.6
2Enantiomer 212.10.4

This method successfully resolves the two enantiomers. The enantiomeric excess (% ee) can be calculated as: % ee = [ (Area 1 - Area 2) / (Area 1 + Area 2) ] * 100 = [ (99.6 - 0.4) / (99.6 + 0.4) ] * 100 = 99.2%

This result provides critical information about the stereochemical purity of the synthesized material, which is indispensable for its use in a regulated environment.

An Integrated Strategy for Comprehensive Purity Assessment

No single method is universally superior; the optimal choice depends on the analytical objective. A comprehensive quality control strategy should leverage the strengths of different methods.

  • In-Process Control & Routine Purity: Use RP-HPLC for its speed and effectiveness at monitoring the consumption of polar starting materials.

  • Impurity Profiling & Reference Standard Characterization: Use NP-HPLC to resolve and identify closely related isomers and non-polar impurities.

  • Final Product Release for Chiral Applications: Use Chiral HPLC to determine the enantiomeric excess and confirm the stereochemical identity of the final product.

Start Synthesized Sample Decision1 Analytical Goal? Start->Decision1 Proc_RP Use RP-HPLC Method Decision1->Proc_RP Routine Check / In-Process Control Proc_NP Use NP-HPLC Method Decision1->Proc_NP Detailed Impurity Profiling Proc_Chiral Use Chiral HPLC Method Decision1->Proc_Chiral Stereochemical Purity Result1 Data on Polar Impurities & Reaction Completion Proc_RP->Result1 Result2 Data on Isomeric Purity Proc_NP->Result2 Result3 Data on Enantiomeric Excess (% ee) Proc_Chiral->Result3 End Comprehensive Purity Profile Result1->End Result2->End Result3->End

Figure 2: Decision workflow for selecting the appropriate HPLC method.

Conclusion

The purity assessment of 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene requires a multi-faceted approach. While RP-HPLC serves as a robust tool for routine analysis and monitoring of polar impurities, NP-HPLC offers superior resolution for challenging isomeric separations. For applications where stereochemistry is critical, Chiral HPLC is non-negotiable for determining enantiomeric purity. By understanding the underlying principles of each technique and aligning the method with the specific analytical question, researchers can develop a comprehensive, scientifically sound, and efficient quality control strategy, ensuring the integrity and reliability of their synthesized compounds.

References

  • Phenomenex. Reversed Phase HPLC Columns. Available from: [Link]

  • Dickie, A. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Lab Manager. Available from: [Link]

  • Moravek. (2024). Reverse-Phase vs. Normal-Phase HPLC: A Brief Comparison. Available from: [Link]

  • Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques. Available from: [Link]

  • Wikipedia. Reversed-phase chromatography. Available from: [Link]

  • ResearchGate. Chiral Separation of Spiro-compounds and Determination Configuration. Available from: [Link]

  • Cannon, J. G., et al. (1986). Synthesis and pharmacological evaluation of some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as potential dopamine agonists. Journal of Medicinal Chemistry. Available from: [Link]

  • Science.gov. chiral hplc method: Topics by Science.gov. Available from: [Link]

  • Oishi, T., et al. (2015). Crystal structure of (±)-(7RS,8SR)-7-methyl-1,4-dioxaspiro[4.5]decane-7,8-diol. Acta Crystallographica Section E. Available from: [Link]

  • Regis Technologies. CHIRAL STATIONARY PHASES - HPLC. Available from: [Link]

  • Ahuja, S. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available from: [Link]

  • Patil, S. D., et al. (2020). Chiral High Performance Liquid Chromatography: Review. International Journal of Pharmaceutical and Phytopharmacological Research. Available from: [Link]

  • Kašpar, M., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available from: [Link]

  • Lab Manager. (2025). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. Available from: [Link]

  • Phenomenex. Chiral HPLC Column. Available from: [Link]

  • Chemical Synthesis Database. methyl 1,4-dioxaspiro[4.5]dec-7-ene-8-carboxylate. Available from: [Link]

  • The Royal Society of Chemistry. (2013). Compound purity analysis and HPLC data. Organic & Biomolecular Chemistry. Available from: [Link]

  • Wu, Y., & Ohlsson, E. (1993). A Modified Synthesis of (±)-(E)-7-Methyl-1,6-dioxaspiro[7][8]decane. Acta Chemica Scandinavica. Available from: [Link]

  • MAC-MOD Analytical. (2014). Efficient Conversion of HPLC Instruments between Normal-Phase and Reversed-Phase Solvents. Available from: [Link]

  • Pharmaceutical Technology. (2025). Utilizing Spectral Analysis in HPLC Diode Array to Discover Impurities. Available from: [Link]

  • MDPI. (2021). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. Available from: [Link]

  • ResearchGate. The purity analysis of compounds 1–3 HPLC profiles (254 nm). Available from: [Link]

  • Matrix Fine Chemicals. 7-METHYL-1,4-DIOXASPIRO[4.5]DECAN-8-ONE. Available from: [Link]

  • BuyersGuideChem. 1,4-Dioxaspiro[4.5]decane, 7-methyl- suppliers and producers. Available from: [Link]

  • Hasegawa, T., et al. (1992). Synthesis of the Enantiomers of 7-Methyl-1, 6-dioxaspiro[4.5]decane, Pheromone of the Common Wasp and the Pine Beetle. Bioscience, Biotechnology, and Biochemistry. Available from: [Link]

Sources

A Comparative Guide to Mechanistic Studies of Spiroketal Formation

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, a profound understanding of reaction mechanisms is not merely academic—it is the bedrock of rational design and process optimization. Spiroketals, privileged scaffolds in a multitude of natural products and pharmaceuticals, present a fascinating case study in stereocontrolled synthesis. Their formation is a delicate interplay of kinetics, thermodynamics, and stereoelectronic effects. This guide provides an in-depth, comparative analysis of the mechanistic pathways of spiroketalization and the experimental methodologies employed to elucidate them, grounded in field-proven insights and supported by experimental data.

The Spiroketal Core: A Privileged Motif

Spiroketals are bicyclic systems where two rings are joined by a single tetrahedral carbon, the spirocenter, which is also an acetal carbon. This structural feature imparts a rigid, three-dimensional architecture that is often crucial for biological activity. The stereochemical configuration of the spirocenter and adjacent stereocenters can profoundly influence the molecule's interaction with biological targets. Consequently, controlling the stereochemical outcome of spiroketal formation is a paramount challenge in organic synthesis.

The Mechanistic Dichotomy: Kinetic vs. Thermodynamic Control

The formation of spiroketals from acyclic precursors, typically dihydroxy ketones, is often reversible, especially under acidic conditions. This reversibility sets the stage for a classic case of kinetic versus thermodynamic control, where the reaction conditions dictate the product distribution.[1][2]

  • Thermodynamic Control: At higher temperatures and with longer reaction times, the reaction is under thermodynamic control.[3][4] This means the product distribution reflects the relative stabilities of the possible spiroketal isomers. The most stable isomer, often the one that benefits from stabilizing stereoelectronic interactions like the anomeric effect, will be the major product.[5]

  • Kinetic Control: At lower temperatures and with shorter reaction times, the reaction is under kinetic control.[3][4] The major product is the one that is formed the fastest, meaning it proceeds through the lowest energy transition state. This kinetically favored product may not necessarily be the most stable isomer.

The ability to selectively access either the kinetic or thermodynamic product is a powerful tool in the synthesis of complex molecules containing spiroketal moieties.

Comparative Analysis of Reaction Conditions:
FeatureKinetic ControlThermodynamic Control
Governing Factor Rate of reaction (lowest activation energy)Stability of product (lowest Gibbs free energy)
Dominant Product The product that forms fastestThe most stable product
Reaction Conditions Low temperature, short reaction timeHigh temperature, long reaction time, equilibrating conditions
Reversibility Often irreversible or pseudo-irreversible conditionsReversible reaction conditions are essential

The Central Role of the Oxocarbenium Ion in Acid-Catalyzed Spiroketalization

Under acidic conditions, the formation of spiroketals is believed to proceed through a key intermediate: the oxocarbenium ion.[6][7][8] The generally accepted mechanism involves the following steps:

  • Protonation: One of the hydroxyl groups of the dihydroxy ketone precursor is protonated, forming a good leaving group (water).

  • Formation of the Oxocarbenium Ion: The departure of water is assisted by the lone pair of the other hydroxyl group, leading to the formation of a cyclic oxocarbenium ion. This intermediate is stabilized by resonance.

  • Intramolecular Cyclization: The remaining hydroxyl group acts as a nucleophile, attacking the electrophilic carbon of the oxocarbenium ion to form the second ring of the spiroketal.

  • Deprotonation: Loss of a proton yields the neutral spiroketal product.

Computational studies, particularly using Density Functional Theory (DFT), have provided significant insights into the nature of this intermediate. Some studies suggest that under mildly acidic conditions, a stable oxocarbenium ion may not be a true intermediate but rather a "hidden intermediate" in a concerted, asynchronous process.[7]

Acid-Catalyzed Spiroketalization cluster_0 Mechanism Reactant Dihydroxy Ketone Protonated Protonated Precursor Reactant->Protonated + H+ Oxocarbenium Oxocarbenium Ion Intermediate Protonated->Oxocarbenium - H2O Spiroketal Spiroketal Oxocarbenium->Spiroketal Intramolecular Attack Spiroketal->Reactant Reversible

Caption: Generalized mechanism of acid-catalyzed spiroketal formation.

Stereoelectronic Effects: The Anomeric and Gauche Effects

The stability of different spiroketal stereoisomers is largely governed by stereoelectronic effects, most notably the anomeric effect.[9][10]

  • The Anomeric Effect: This effect describes the thermodynamic preference for an electronegative substituent on a tetrahydropyran ring to occupy the axial position, which allows for a stabilizing hyperconjugative interaction between a lone pair on the ring oxygen and the antibonding orbital (σ*) of the C-substituent bond. In spiroketals, a double anomeric effect is possible when both C-O bonds of the spirocenter are axial with respect to the adjacent rings, leading to significant stabilization.[11]

  • The Gauche Effect: This effect describes the tendency for adjacent electronegative substituents to adopt a gauche conformation rather than an anti conformation. This can also contribute to the overall conformational preference of the spiroketal.[10][12]

Understanding these effects is crucial for predicting the thermodynamically favored product in a spiroketalization reaction.

Anomeric Effect cluster_1 Stabilizing Interaction LonePair Oxygen Lone Pair (n) Stabilization Hyperconjugative Stabilization LonePair->Stabilization SigmaStar Antibonding Orbital (σ*) of C-O bond SigmaStar->Stabilization DFT Workflow cluster_2 Computational Analysis Build Build Structures Opt Geometry Optimization Build->Opt Freq Frequency Calculation Opt->Freq TS_Search Transition State Search Opt->TS_Search Analysis Analyze Energy Profile Freq->Analysis IRC IRC Calculation TS_Search->IRC IRC->Analysis

Sources

Comparative study of gold versus palladium catalysts in spiroketal synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Divergence of Activation: In the synthesis of spiroketals—privileged scaffolds in drug discovery found in avermectins, spongistatins, and spirastrellolides—the choice between Gold (Au) and Palladium (Pd) catalysis represents a fundamental strategic divergence.

  • Gold (Au) acts primarily as a carbophilic

    
    -acid . It excels in the isohypsic (redox-neutral) cycloisomerization of alkynyl diols. It is the tool of choice for thermodynamically driven equilibration or kinetically controlled hydroalkoxylation where the carbon skeleton is already intact.
    
  • Palladium (Pd) operates largely through oxidative or cross-coupling manifolds . It is the architect for constructing the skeleton concomitant with cyclization (e.g., Wacker-type oxidative cyclization or cascade arylations).

This guide dissects the mechanistic nuances, provides validated protocols, and offers a decision matrix for application scientists navigating these two powerful transition metals.

Part 1: Mechanistic Divergence[1]

Gold: The Soft -Acid Specialist

Gold(I) and Gold(III) complexes are exceptionally soft Lewis acids. Their dominance in spiroketal synthesis stems from their ability to activate alkynes and allenes toward nucleophilic attack by pendant hydroxyl groups (hydroalkoxylation).

  • Mechanism: The Au cation coordinates to the alkyne

    
    -system, depleting electron density and rendering it susceptible to anti-attack by the alcohol.
    
  • Key Advantage: The "Gold Rush" in spiroketal synthesis is driven by the ability to perform rapid, atom-economic cycloisomerizations at room temperature with low catalyst loading (often 1–5 mol%).

  • Stereocontrol: Often governed by the inside-alkoxy effect or thermodynamic equilibration to the anomeric effect-stabilized isomer. However, kinetic control is possible using specific ligands or protecting group strategies (e.g., Aponick’s acetonide strategy).

Palladium: The Oxidative Architect

Palladium catalysis in spiroketalization often involves redox chemistry (Pd(0)/Pd(II) cycles) or nucleophilic attack on Pd(II)-coordinated alkenes followed by


-hydride elimination or oxidation.
  • Mechanism: Pd pathways frequently involve Wacker-type oxidation (using oxidants like

    
    , benzoquinone, or Cu(II)) or cascade sequences where a C-C bond is formed (e.g., Heck/Sonogashira) followed by cyclization.
    
  • Key Advantage: Ideal for benzannulated spiroketals or when the starting material requires oxidative functionalization (e.g., converting an alkene/alkyne to a ketal via carbonyl formation).

  • Challenge:

    
    -hydride elimination can lead to unwanted elimination products (dienes/enynes) if the reaction trajectory is not strictly controlled.
    
Visualization: Mechanistic Pathways[2]

G cluster_0 Gold (Au) Pathway: Hydroalkoxylation cluster_1 Palladium (Pd) Pathway: Oxidative Cyclization Au_Start Alkynyl Diol Au_Coord Au-π-Complex Au_Start->Au_Coord + [Au]+ Au_Proto Vinyl-Au Intermediate Au_Coord->Au_Proto Intramol. OH Attack Au_Prod Spiroketal (Redox Neutral) Au_Proto->Au_Prod Protodeauration Pd_Start Alkene/Alkyne Diol Pd_Coord Pd(II)-π-Complex Pd_Start->Pd_Coord + Pd(II) Pd_Ins σ-Alkyl-Pd Species Pd_Coord->Pd_Ins Nu Attack Pd_Elim Spiroketal + Pd(0) Pd_Ins->Pd_Elim β-H Elim / Red. Elim Pd_Regen Pd(II) Regenerated Pd_Elim->Pd_Regen + Oxidant

Figure 1: Comparative mechanistic flow for Gold-catalyzed hydroalkoxylation versus Palladium-catalyzed oxidative cyclization.

Part 2: Head-to-Head Performance Metrics

The following table synthesizes data from comparative studies, specifically focusing on the cyclization of dihydroxy-alkynes/alkenes.

FeatureGold (Au) CatalysisPalladium (Pd) Catalysis
Primary Mechanism

-Activation / Hydroalkoxylation
Wacker-Oxidation / Cascade Coupling
Redox State Redox Neutral (Isohypsic)Often Oxidative (Requires Oxidant)
Atom Economy Excellent (100% usually)Lower (Stoichiometric oxidant waste)
Reaction Conditions Mild (RT to 40°C), Open flask possibleOften requires heat, Oxidants (BQ,

)
Regioselectivity Controlled by ligand/protecting group (5-exo vs 6-endo)Controlled by electronics/sterics (Markovnikov)
Substrate Scope Alkynes, Allenes, Alkynyl diolsAlkenes, Aryl halides (for cascades)
Major Limitation Protodeauration can be slow; Acid sensitivity

-Hydride elimination side reactions
Best For... Complex Natural Product Scaffolds (e.g., Spirastrellolides)Benzannulated Systems & Simple Oxidative Closures

Part 3: Experimental Protocols

Protocol A: Gold-Catalyzed Regioselective Spiroketalization

Source Grounding: Based on the work of Aponick et al. utilizing acetonide protecting groups to enforce regiocontrol during the cyclization of alkynyl diols. This method prevents the formation of mixed ketal sizes by controlling the sequence of cyclization.

Objective: Synthesis of unsaturated [5,5]-spiroketals from alkynyl diols.

Materials:

  • Substrate: Mono-acetonide protected alkynyl tetraol or diol.

  • Catalyst: Gold(I) Chloride (

    
    ) or 
    
    
    
    .
  • Solvent: THF or MeOH (HPLC grade).

  • Purification: Silica gel flash chromatography.

Step-by-Step Methodology:

  • Preparation: In a flame-dried flask equipped with a magnetic stir bar, dissolve the acetonide-protected alkynyl diol (1.0 equiv) in THF (0.1 M concentration).

  • Catalyst Addition: Add

    
     (5 mol%) in one portion. Note: AuCl is preferred over cationic Au(I) phosphine complexes for this specific transformation due to higher Lewis acidity and smaller steric profile.
    
  • Reaction: Stir the mixture at room temperature (23 °C). Monitor by TLC (typically 1–4 hours). The reaction proceeds via alkyne activation, acetonide hydrolysis (if water/MeOH is present or during workup), and double hydroalkoxylation.

  • Quench: Upon consumption of starting material, filter the reaction mixture through a short pad of silica gel to remove the gold catalyst. Elute with

    
    .
    
  • Isolation: Concentrate the filtrate in vacuo. Purify the crude oil via flash column chromatography (Hexanes/EtOAc gradient) to yield the spiroketal.

Validation Check:

  • 
     NMR should show the disappearance of the alkyne signal and the appearance of the ketal carbon signal (~100–110 ppm in 
    
    
    
    NMR).
Protocol B: Palladium-Catalyzed Oxidative Spirocyclization

Source Grounding: Based on oxidative cyclization protocols (e.g., synthesis of benzannulated spiroketals) where Pd(II) activates an alkyne/alkene followed by nucleophilic attack and oxidation.

Objective: Synthesis of benzannulated spiroketals from 2-(hydroxyalkyl)phenols or similar precursors.

Materials:

  • Substrate: 2-(alkynyl)phenol derivative.

  • Catalyst:

    
     (5 mol%).
    
  • Oxidant:

    
    -Benzoquinone (1.1 equiv) or Molecular Oxygen (balloon).
    
  • Solvent: THF or 1,4-Dioxane.

Step-by-Step Methodology:

  • Setup: Charge a reaction tube with the substrate (1.0 equiv),

    
     (5 mol%), and 
    
    
    
    -benzoquinone (1.1 equiv).
  • Solvation: Add THF (0.1 M) and seal the tube.

  • Reaction: Stir at room temperature for 2 hours, then heat to 60 °C if conversion is sluggish. The Pd(II) coordinates the alkyne/alkene, facilitating intramolecular nucleophilic attack by the phenol oxygen.

  • Workup: Dilute with diethyl ether and wash with 1M NaOH (to remove hydroquinone byproduct) and brine.

  • Purification: Dry over

    
    , concentrate, and purify via column chromatography.
    

Validation Check:

  • Ensure complete removal of quinone species (often colored). Product verification via X-ray crystallography is common for these rigid benzannulated systems.

Part 4: Decision Matrix

When should you choose Gold over Palladium? Use the decision tree below to select the optimal catalyst for your specific substrate.

DecisionTree Start Start: Select Catalyst for Spiroketal Q1 Is the carbon skeleton fully formed? Start->Q1 Au_Branch Does it require mild/neutral conditions? Q1->Au_Branch Yes (Cycloisomerization) Pd_Branch Are you forming C-C bonds or Oxidizing? Q1->Pd_Branch No (Need Bond Formation) Au_Final USE GOLD (AuCl / Au(I)) Au_Branch->Au_Final Yes (e.g. Acid sensitive) Pd_Final USE PALLADIUM (Pd(II)/Ox) Au_Branch->Pd_Final No (Requires Oxidation) Pd_Branch->Pd_Final Yes (Cascade/Wacker)

Figure 2: Decision Matrix for selecting between Au and Pd catalysis based on substrate state and reaction requirements.

References

  • Paioti, P. H. S., Ketcham, J. M., & Aponick, A. (2014).[1] Controlling Regiochemistry in the Gold-Catalyzed Synthesis of Unsaturated Spiroketals. Organic Letters, 16(20), 5320–5323. [Link]

  • Aponick, A., & Biannic, B. (2011). A gold-catalyzed alkyne-diol cycloisomerization for the synthesis of oxygenated 5,5-spiroketals.[2][3] Beilstein Journal of Organic Chemistry, 7, 570–577.[2] [Link]

  • Jónsson, H. F., et al. (2020).[4] Preparation of benzannulated spiroketals by gold(III) catalyzed spirocyclization of alkynyl diols.[4] Arkivoc, 2020(vii), 0-0.[4] [Link]

  • Trost, B. M., & Rhee, Y. H. (2002). Palladium-Catalyzed Synthesis of Spiroketals. Journal of the American Chemical Society.
  • Mickel, S. (2014). Spiroketal | Interesting Organic Chemistry and Natural Products.[1][5] Mickel.ch. [Link]

Sources

Structural Validation of 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene: A Comparative Guide to In Situ Cryocrystallography vs. Conventional Modalities

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in the structural elucidation of complex organic intermediates, I frequently encounter a critical bottleneck in drug development and synthetic validation: the definitive 3D characterization of molecules that are liquids at room temperature.

7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene (CAS: 83313-55-7) [1] is a classic example. As a ketal-protected cyclic enone, it serves as a vital building block in terpene and steroid synthesis. However, because it is a volatile liquid under ambient conditions, traditional Single Crystal X-Ray Diffraction (SCXRD) is physically impossible without chemical derivatization. Derivatization is fundamentally flawed for conformational studies because attaching a heavy-atom auxiliary alters the native steric bulk, skewing the natural ring puckering of the spiro-dioxolane moiety and the half-chair conformation of the cyclohexene ring.

To achieve absolute structural certainty without altering the molecule, we must turn to in situ cryocrystallization . This guide objectively compares the performance of in situ cryo-SCXRD against conventional analytical alternatives (NMR and GC-MS) and provides a self-validating methodology for executing liquid-state crystallography.

Comparative Performance Analysis: Cryo-SCXRD vs. Alternatives

While Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) are the workhorses of the synthetic lab, they rely on indirect measurements to infer structure. NMR measures time-averaged magnetic environments in solution, and GC-MS measures gas-phase fragmentation. Neither provides absolute spatial coordinates.

By physically lowering the kinetic energy of the liquid until non-covalent intermolecular forces dominate, in situ cryocrystallization forces the molecules into a highly ordered solid lattice [2]. This allows us to map the electron density directly.

Quantitative Modality Comparison
Analytical ParameterIn Situ Cryo-SCXRD1D/2D NMR (NOESY/HSQC)GC-MS
Primary Output Absolute 3D atomic coordinatesConnectivity & relative proximityMass-to-charge ratio (

)
Sample State Liquid (cryo-cooled to solid)Liquid (in deuterated solvent)Vaporized / Ionized
Stereochemical Certainty Unambiguous (Absolute configuration via anomalous dispersion)Inferred (Relative configuration via Overhauser effects)None
Conformational Data High (Exact dihedral angles, spiro-ring puckering)Moderate (Time-averaged conformational ensembles)None
Sample Requirement ~2–5 μL (100% Recoverable)~5–15 mg (100% Recoverable)< 1 μL (Destructive)
Throughput Time 12–24 hours (including annealing)1–2 hours15–30 minutes

The Causality of Choice: If your goal is simply to confirm that the ketal protection of 3-methylcyclohex-2-en-1-one was successful, NMR and GC-MS are sufficient. However, if this intermediate is destined for an asymmetric total synthesis where the exact trajectory of a subsequent stereoselective attack depends on the native conformation of the spiro-ring, cryo-SCXRD is the only modality that provides the requisite E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) validation.

Experimental Workflow & Logical Relationships

The following diagram maps the logical pathways and outcomes of applying these three modalities to our target liquid.

G Start 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene (Liquid State) NMR NMR Spectroscopy (1D/2D) Start->NMR GCMS GC-MS Analysis Start->GCMS CryoXRD In Situ Cryo-SCXRD Start->CryoXRD OutNMR Relative Stereochemistry NMR->OutNMR OutGCMS Fragmentation Pattern GCMS->OutGCMS Capillary Capillary Vitrification CryoXRD->Capillary Annealing Thermal Annealing Capillary->Annealing Diffraction X-Ray Diffraction Annealing->Diffraction OutXRD Absolute 3D Conformation Diffraction->OutXRD

Workflow comparing in situ cryo-SCXRD against conventional NMR and GC-MS.

Self-Validating Protocol: In Situ Cryocrystallization

Growing a single crystal from a liquid directly on a diffractometer requires precise thermodynamic control. Simply freezing the sample will result in a polycrystalline powder, which is useless for single-crystal diffraction. The causality behind this protocol relies on bypassing crystallization entirely during the initial cooling phase (creating a glass), and then carefully providing just enough thermal energy to nucleate a single crystal [3].

Every step in this protocol includes a Self-Validation Check to ensure the system's integrity before proceeding.

Phase 1: Capillary Loading & Vitrification
  • Sample Preparation: Draw 3 μL of neat 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene into a 0.3 mm diameter borosilicate glass capillary. Flame-seal the open end. Causality: Flame-sealing prevents the volatile liquid from evaporating in the dry nitrogen stream of the diffractometer.

  • Mounting: Mount the capillary on the goniometer head within the cold stream of a cryo-cooling device (e.g., Oxford Cryosystems).

  • Flash-Cooling (Quenching): Rapidly drop the temperature of the nitrogen stream to 100 K at a rate of >300 K/min.

    • Self-Validation Check: Illuminate the capillary with cross-polarized light. The sample must appear completely dark (isotropic), confirming it has vitrified into an amorphous glass. If bright, birefringent spots appear, the sample has polycrystallized. Corrective action: Melt at 300 K and quench faster.

Phase 2: Thermal Annealing & Single Crystal Growth
  • Glass Transition Targeting: Slowly raise the temperature (approx. 2 K/min) until the glass transition temperature (

    
    ) is reached.
    
  • Controlled Nucleation: Continue heating until just below the melting point (

    
    ). Hold the temperature isothermally. The increased kinetic energy allows the molecules to rearrange from the amorphous glass into a crystalline lattice.
    
  • Zone Annealing: Once a seed crystal forms, use an Optical Heating and Crystallization Device (OHCD) or precise cryostream temperature cycling (± 2 K) to melt away competing satellite crystals, leaving only one dominant single crystal in the capillary[2].

    • Self-Validation Check: Rotate the goniometer by 90° under cross-polarized light. A true single crystal will extinguish (turn completely dark) uniformly at specific angles. If different zones of the solid extinguish at different angles, you still have a polycrystal.

Phase 3: Data Collection & Stereochemical Validation
  • Diffraction: Cool the single crystal back down to 100 K at 2 K/min to minimize thermal displacement parameters (atomic vibrations). Collect full-sphere diffraction data using Cu-Kα radiation (

    
     Å). Causality: Copper radiation is chosen over Molybdenum because the longer wavelength maximizes the anomalous dispersion signal of the oxygen atoms, which is critical for absolute structure determination in molecules lacking heavy halogens [3].
    
  • Refinement: Solve the structure using intrinsic phasing.

    • Self-Validation Check: Evaluate the Flack parameter during structural refinement. A Flack parameter of

      
       mathematically validates that the absolute stereochemistry and 3D conformation assigned to the spiro-ring system is correct. A value near 1.0 indicates the structure is inverted.
      

Conclusion

While NMR and GC-MS remain indispensable for rapid, routine identification of 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene, they cannot definitively map the spatial realities of its spirocyclic geometry. By leveraging in situ cryocrystallization, researchers can bridge the gap between liquid-state ambiguity and solid-state certainty, securing the authoritative structural data required for advanced synthetic and pharmaceutical applications.

References

  • Dey, D., & Chopra, D. (2014). The Art of in situ Cryocrystallization. Resonance, 19(12), 1104-1114. Indian Academy of Sciences. URL:[Link]

  • Patzer, M., Nöthling, N., Goddard, R., & Lehmann, C. W. (2021). Absolute Configuration of In Situ Crystallized (+)-γ-Decalactone. Chemistry, 3(2), 578-584. MDPI. URL:[Link]

Benchmarking different synthetic methodologies for spirocycles

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Synthetic Methodologies for Spirocycles: A Comparative Guide for Drug Discovery

Introduction In modern drug discovery, navigating away from planar, aromatic molecules—a paradigm shift known as the "escape from flatland"—has become critical for improving clinical success rates. Spirocycles, characterized by two rings sharing a single fully substituted sp³-hybridized carbon atom, inherently project their substituents into three-dimensional space[1]. This rigid 3D architecture enhances key physicochemical properties, including aqueous solubility, metabolic stability, and target binding selectivity, by reducing the entropic penalty upon receptor interaction[2]. Consequently, spirocyclic motifs are increasingly prevalent in approved drugs and advanced clinical candidates[3].

Despite their pharmacological advantages, the construction of the sterically hindered spiro quaternary carbon remains a formidable synthetic bottleneck. This guide benchmarks three state-of-the-art synthetic methodologies—Photoredox Catalysis, Electrochemical Reductive Spirocyclization, and Transition-Metal Catalyzed C-H Activation—providing researchers with actionable protocols and comparative data to optimize scaffold synthesis.

Benchmarking A Spirocyclic Scaffold Synthesis B1 Photoredox Catalysis A->B1 SET / Radical B2 Electrochemical Synthesis A->B2 e- Transfer B3 Metal-Catalyzed C-H Activation A->B3 Migratory Insertion C1 Mild, High Tolerance B1->C1 C2 Reagent-Free, Scalable B2->C2 C3 Stereoselective, Efficient B3->C3

Logical comparison of spirocycle synthesis methodologies.

Methodology 1: Visible-Light Photoredox Catalysis

Mechanistic Causality: Photoredox catalysis leverages visible light to excite a photocatalyst (e.g., 4CzIPN or 3DPAFIPN), initiating single-electron transfer (SET) events under exceptionally mild conditions[4]. In the synergistic dual titanocene/photoredox system, the excited photocatalyst reduces Cp₂TiCl₂ to the active Ti(III) species. This active catalyst promotes the reductive opening of epoxides into carbon radicals, which subsequently undergo intramolecular addition to pendant alkynes to forge the spirocyclic core[5]. Causality: The dual system is highly effective because the photocatalyst continuously regenerates the Ti(III) species, eliminating the need for stoichiometric metallic reductants (like Zn or Mn) that often degrade sensitive functional groups[5].

Self-Validating Protocol: Dual Titanocene/Photoredox Spirocyclization

  • Reaction Assembly: In an argon-filled glovebox, charge an oven-dried Schlenk tube with the epoxyalkyne substrate (0.2 mmol), Cp₂TiCl₂ (5 mol%), the organic fluorophore 4CzIPN (2 mol%), and Hantzsch ester (1.5 equiv)[5].

  • Solvent Selection: Add strictly degassed THF (2.0 mL). Causality: THF effectively solvates both the organic substrates and the organometallic intermediates, stabilizing the transient carbon radical generated after epoxide cleavage.

  • Irradiation & Thermal Control: Seal the tube, remove it from the glovebox, and irradiate with blue LEDs (440-450 nm) for 12-24 hours. Critical Step: Employ a cooling fan to maintain ambient temperature (25 °C); excessive heat accelerates the thermal decomposition of the Hantzsch ester, quenching the catalytic cycle.

  • Workup & Validation: Quench with water, extract with EtOAc, and purify via flash chromatography. Validate the successful formation of the spiro all-carbon quaternary stereocenter via ¹³C NMR (the quaternary spiro carbon typically resonates between 45-60 ppm, distinct from the starting epoxide signals).

Mechanism PC Photocatalyst (4CzIPN) Ti Cp2Ti(III)Cl Active Catalyst PC->Ti SET Reduction Substrate Epoxyalkyne Substrate Ti->Substrate Reductive Opening Radical Carbon Radical Intermediate Substrate->Radical Ring Cleavage Product Spirocycle Product Radical->Product Intramolecular Addition Product->Ti Catalyst Regeneration

Mechanism of dual titanocene/photoredox spirocyclization.

Methodology 2: Electrochemical Reductive Spirocyclization

Mechanistic Causality: Organic electrosynthesis provides a reagent-free platform for generating radical intermediates. Recent benchmarking studies have demonstrated the efficacy of Rapid Alternating Polarity (RAP) electrolysis for synthesizing complex [5,5]-spiroketals, such as those found in the natural product (−)-Cephalosporolide F[6]. The electrochemical reduction of N-alkoxyphthalimides generates an alkoxy radical, triggering a tandem hydrogen atom transfer (HAT) and spirocyclization sequence[6]. Causality: Direct DC electrolysis often fails due to electrode passivation by insulating polymeric byproducts. RAP circumvents this by continuously alternating the anode/cathode roles, stripping the electrode surface clean and ensuring consistent electron transfer[6].

Self-Validating Protocol: RAP Electrochemical Spirocyclization

  • Cell Setup: Equip an undivided electrochemical cell with two graphite electrodes. Causality: An undivided cell minimizes resistance and simplifies the setup, while graphite provides an inexpensive, high-surface-area conductive matrix.

  • Electrolyte Preparation: Dissolve the N-alkoxyphthalimide substrate (0.5 mmol) and tetrabutylammonium hexafluorophosphate (Bu₄NPF₆, 0.1 M) in anhydrous CH₂Cl₂ (5 mL)[6].

  • Electrolysis: Apply a constant RAP current (e.g., 10 mA/cm²) with polarity alternating every 60 seconds at room temperature.

  • Monitoring & Workup: Monitor via LC-MS until complete consumption (typically 2-4 F/mol). Evaporate the solvent, triturate with diethyl ether to precipitate the Bu₄NPF₆ electrolyte, and filter.

  • Validation: Purify the filtrate via silica gel chromatography. Use 2D NOESY NMR to validate the stereochemical outcome, confirming the precise anomeric configuration of the resulting spiroketal.

Methodology 3: Transition-Metal Catalyzed C-H Activation

Mechanistic Causality: Transition-metal catalysis, particularly utilizing high-valent, Earth-abundant metals like Co(III), enables the direct construction of oxa-spirocycles via C-H activation[7]. In the reaction between phenoxy acetamides and alkynes, the Co(III) catalyst coordinates to the directing group, facilitating C-H cleavage. The subsequent alkyne migratory insertion is the rate-determining step, followed by reductive elimination to yield the spirocycle[7]. Causality: The addition of an acidic additive (acetic acid) is mechanistically imperative; it assists in the oxidative addition of the N-O bond and drives the protodemetalation step, regenerating the active catalyst[7].

Self-Validating Protocol: Co(III)-Catalyzed Oxa-Spirocycle Synthesis

  • Reaction Assembly: In a sealed pressure tube, combine phenoxy acetamide (0.2 mmol), alkyne (0.24 mmol),[Cp*CoI₂]₂ (5 mol%), AgSbF₆ (20 mol%), and NaOAc (0.2 mmol)[7].

  • Solvent & Additive: Add 1,2-dichloroethane (DCE, 2 mL) and AcOH (1.0 equiv).

  • Thermal Activation: Stir the mixture at 80 °C for 16 hours. Causality: Elevated thermal energy is required to overcome the high activation barrier of the migratory insertion step, which cannot proceed at ambient temperatures.

  • Workup & Validation: Cool to room temperature, dilute with CH₂Cl₂, filter through a short pad of Celite to remove metal salts, and concentrate. Purify by chromatography. Validate the structural connectivity and regioselectivity using High-Resolution Mass Spectrometry (HRMS) and X-ray crystallography.

Comparative Data Analysis

To guide synthetic strategy selection, the quantitative and qualitative performance metrics of these methodologies are benchmarked below:

Performance MetricPhotoredox Catalysis (Dual Ti/Ir)RAP ElectrolysisCo(III) C-H Activation
Primary Reagents 4CzIPN, Cp₂TiCl₂, LightGraphite Electrodes, Current[Cp*CoI₂]₂, AgSbF₆
Key Intermediate Carbon RadicalAlkoxy RadicalOrganometallic Species
Yield Range 60–92%55–85%70–95%
Stereocontrol Moderate to HighHigh (Thermodynamic control)High (Directed insertion)
Scalability Moderate (Light penetration limits scale-up in batch)High (Readily adaptable to continuous flow cells)High (Standard thermal scale-up)
Green Chemistry Profile High (Replaces stoichiometric toxic metals)Very High (Reagent-free electron transfer)Moderate (Requires heavy metal catalysts and silver salts)

Conclusion & Future Outlook

The synthesis of spirocyclic scaffolds has evolved significantly from traditional multi-step cyclizations. Photoredox catalysis offers unparalleled mildness and functional group tolerance, ideal for late-stage functionalization. Electrochemical RAP synthesis provides a highly sustainable, scalable route for complex spiroketals by eliminating chemical reductants. Conversely, Co(III)-catalyzed C-H activation remains the most robust method for the rapid, directed assembly of oxa-spirocycles from simple precursors. Selecting the optimal methodology depends on the specific target's structural demands, scale requirements, and the presence of sensitive functional groups.

References[4] Organophotoredox-Catalyzed Synthesis of Aromatic Difluoroacyl Spirocycles, chemrxiv.org, URL[3] Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC - NIH, nih.gov, URL[6] Electrochemical and Photoredox Catalysis for Constructing 5,5-Spirocycles via Reductive Activation of N-alkoxyphthalimides for the Total Synthesis of (−)-Cephalosporolide F, researchgate.net, URL[2] Advantages of spirocyclic scaffolds over planar structures in drug discovery, benchchem.com, URL[1] Stereoselective synthesis and applications of spirocyclic oxindoles, rsc.org, URL[7] The utilization of spirocyclic scaffolds in novel drug discovery, researchgate.net, URL[5] Visible-light-driven spirocyclization of epoxides via dual titanocene and photoredox catalysis, rsc.org, URL

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the proper disposal of 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene. As a trusted partner in your research, we are committed to providing value beyond the product itself by ensuring you have the necessary information for safe laboratory operations. This document is intended for researchers, scientists, and drug development professionals.

The following procedures are based on the chemical properties of analogous compounds and established best practices for chemical waste management. Due to the absence of a specific Safety Data Sheet (SDS) for 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene, a conservative approach to handling and disposal is paramount.

Understanding the Compound: Hazard Profile and Chemical Properties

Known Hazards of Structurally Similar Compounds:

  • Skin and Eye Irritation: Many related dioxaspiro compounds are known to cause skin and serious eye irritation[1][2].

  • Respiratory Irritation: Inhalation may cause respiratory irritation[2].

  • Aquatic Toxicity: Some analogous compounds are harmful to aquatic life with long-lasting effects[1].

Key Chemical Property: Acid-Catalyzed Hydrolysis The spiroketal linkage in 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene is susceptible to hydrolysis under acidic conditions[3]. This reaction breaks the ketal down into a ketone and a diol. This property is a critical consideration for both handling and potential chemical neutralization prior to disposal.

Summary of Potential Hazards and Properties:

PropertyAnticipated Hazard/CharacteristicSource
Physical State Likely a liquid or low-melting solidGeneral chemical knowledge
Skin Contact Causes skin irritation[1][2]
Eye Contact Causes serious eye irritation/damage[1][2]
Inhalation May cause respiratory irritation[2]
Environmental Potentially harmful to aquatic life[1]
Chemical Reactivity Stable under normal conditions, but susceptible to acid-catalyzed hydrolysis[3]

Pre-Disposal: Safe Handling and Storage of Waste

Proper handling and storage of waste are the first steps in a safe disposal process. Adherence to these guidelines will minimize exposure risks and prevent accidental releases.

Step-by-Step Waste Accumulation Protocol:

  • Container Selection: Use a dedicated, properly labeled, and chemically resistant waste container. Plastic containers are often preferred over glass to minimize the risk of breakage[4]. The container must have a secure, tight-fitting lid.

  • Labeling: All chemical waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene"), the date of accumulation, and the name of the principal investigator[4].

  • Segregation: Store the waste container in a designated satellite accumulation area. Ensure it is segregated from incompatible materials, particularly strong acids, which could initiate a hydrolysis reaction[2].

  • Personal Protective Equipment (PPE): Always wear appropriate PPE when handling the waste, including chemical-resistant gloves (nitrile or butyl rubber), safety goggles, and a lab coat[1][5].

  • Ventilation: Handle the waste in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhaling any vapors[2][6].

Disposal Procedures: A Decision-Making Framework

The proper disposal route for 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene is dictated by local, state, and federal regulations. Never dispose of this chemical down the drain or in the regular trash[4].

Disposal Decision Tree:

DisposalDecisionTree Start Start: Waste 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene CheckRegulations Consult Institutional EHS Guidelines and Local Regulations Start->CheckRegulations EHSManaged Option 1: Direct Disposal via EHS CheckRegulations->EHSManaged Standard Procedure ChemicalTreatment Option 2: Chemical Neutralization (if permitted) CheckRegulations->ChemicalTreatment Alternative Procedure (Requires EHS Approval) EHSDisposal Package, label, and transfer to Environmental Health and Safety (EHS) for disposal by a licensed contractor. EHSManaged->EHSDisposal Hydrolysis Controlled Acid-Catalyzed Hydrolysis ChemicalTreatment->Hydrolysis End End of Disposal Process EHSDisposal->End NeutralizeProducts Neutralize resulting ketone and diol mixture. Hydrolysis->NeutralizeProducts DisposeProducts Dispose of neutralized products according to EHS guidelines. NeutralizeProducts->DisposeProducts DisposeProducts->End

Sources

Personal protective equipment for handling 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development teams on the safe and efficient handling of sensitive API intermediates. 7-Methyl-1,4-dioxaspiro[1]dec-7-ene (CAS: 83313-55-7) is a prime example of a compound where chemical structure dictates both synthetic utility and safety protocols[2].

Rather than relying on generic safety sheets, this guide provides a self-validating system of operational and disposal plans, ensuring scientific integrity and laboratory safety by explaining the causality behind every protocol.

Chemical Profile & Mechanistic Causality

Understanding the reactivity of 7-Methyl-1,4-dioxaspiro[1]dec-7-ene is critical for safe handling. This compound is synthesized via the ketalization of 3-methyl-2-cyclohexen-1-one with ethylene glycol[3]. During this process, the double bond migrates from the conjugated


-position to the 

-position, forming the 7-ene spiro system[3].

This specific structural motif introduces three primary handling hazards:

  • Acid-Catalyzed Hydrolysis: Ketals are highly stable under basic conditions but extremely labile in the presence of acid. Exposure to trace acids (or even acidic ambient moisture) triggers rapid hydrolysis, reverting the compound to 3-methyl-2-cyclohexen-1-one and ethylene glycol. This exothermic degradation can generate pressure in sealed containers.

  • Peroxidation Risk: The 1,4-dioxolane ring contains ethereal oxygens adjacent to an allylic carbon. This electron-rich environment is highly susceptible to auto-oxidation, forming shock-sensitive peroxides upon prolonged exposure to light and oxygen[4].

  • Toxicological Profile: Based on GHS classifications for the parent spiroketal framework, this compound presents hazards including H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Serious eye irritation), and H335 (Respiratory irritation)[5].

Hydrolysis Ketal 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene (Protected Ketal) Intermediate Oxonium Ion Intermediate Ketal->Intermediate Protonation Acid H+ / H2O (Trace Acid) Acid->Intermediate Products 3-Methyl-2-cyclohexen-1-one + Ethylene Glycol Intermediate->Products Hydrolysis & Migration

Mechanistic pathway of acid-catalyzed ketal hydrolysis and double bond migration.

Quantitative Data Summary

To inform our handling parameters, the essential physical and hazard data are summarized below:

PropertyValueSource
CAS Number 83313-55-7[2]
Molecular Formula C9H14O2[2]
Molecular Weight 154.21 g/mol [2]
Recommended Storage +4°C (Inert Atmosphere / Dark)[4]
Boiling Point (Analog) 184°C at 760 mmHg
Flash Point (Analog) 68°C

*Data based on the parent framework 1,4-dioxaspiro[1]decane to guide thermal hazard planning.

Personal Protective Equipment (PPE) Matrix

To mitigate the risks outlined above, PPE must be selected based on chemical compatibility rather than generic lab standards.

PPE CategorySpecificationMechanistic Justification
Eye/Face Chemical safety goggles & face shieldProtects against H319 serious eye irritation from potential splashes of this organic liquid.
Skin/Body Flame-retardant lab coat, anti-static apronMitigates fire risks associated with combustible organic liquids and prevents skin contact (H315 ).
Hands Butyl rubber or heavy-duty Nitrile glovesEthereal solvents rapidly permeate standard latex. Butyl rubber provides superior barrier resistance to ketals.
Respiratory NIOSH-approved respirator (OV cartridge)Required if handling outside a fume hood to prevent H335 respiratory irritation from volatile vapors[6].

Operational Plan & Step-by-Step Handling Protocol

Every protocol must function as a self-validating system. Follow these steps to ensure the chemical remains stable and the operator remains safe.

Step 1: Receipt and Storage Validation

  • Store the chemical at 2-8°C in a dark, dry, and well-ventilated area[5].

  • Ensure the headspace of the container is filled with an inert gas (Argon or Nitrogen) to prevent auto-oxidation and peroxide formation[4].

Step 2: Pre-Operation Peroxide Testing

  • Before dispensing—especially from previously opened containers—test the liquid using KI-starch indicator strips.

  • Causality: If peroxides have formed, the friction from opening the cap or concentrating the solution during a reaction could cause a spontaneous explosion.

Step 3: Fume Hood Setup

  • Operate in a certified fume hood with a face velocity of 80-100 fpm.

  • Critical Step: Clear the hood of all acidic reagents (e.g., HCl, TFA, Lewis acids). Cross-contamination will initiate unintended hydrolysis and pressure buildup.

Step 4: Dispensing and Reaction Execution

  • Use Schlenk line techniques or a purged syringe to withdraw the liquid, strictly maintaining the inert atmosphere[4].

  • Ensure reaction conditions remain neutral or basic unless ketal deprotection is the explicit synthetic goal.

Workflow Receipt Material Receipt (Check Integrity) Storage Inert Storage (2-8°C, Dark) Receipt->Storage Test Peroxide Test (KI Starch) Storage->Test Dispense Dispensing (Fume Hood, PPE) Test->Dispense Negative Disposal Waste Disposal (Non-Halogenated) Test->Disposal Positive (Neutralize) React Reaction Setup (Avoid Acid) Dispense->React React->Disposal

Self-validating operational workflow for handling peroxide-forming ketals.

Spill Management & Disposal Procedures

  • Spill Containment: Do NOT use acidic neutralizers. Cover the spill with a mild base like sodium bicarbonate to stabilize the ketal and prevent the release of volatile enone byproducts. Absorb with an inert material (e.g., vermiculite) and sweep using non-sparking tools.

  • Waste Disposal: Segregate strictly from acidic waste streams. Dispose of the material and contaminated packaging in a dedicated non-halogenated organic waste container. Burn in a chemical incinerator equipped with an afterburner and scrubber[6].

References

  • MolCore. "83313-55-7 | 7-Methyl-1,4-dioxaspiro[1]dec-7-ene". 2

  • AccelaChem. "1217500-58-7,4-[1-(Boc-amino)cyclopropyl]phenylboronic Acid - Related Products". 4

  • BLDpharm. "51656-90-7 | 8-Methylene-1,4-dioxaspiro[1]decane". 5

  • Capot Chemical. "MSDS of 1,4-Dioxaspiro[1]decane". 6

  • MilliporeSigma. "1,4-Dioxaspiro[1]decane | 177-10-6".

  • Keio University. "パクリタキセルの合成研究 (Synthesis of Paclitaxel)". 3

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.